molecular formula C6H6N4O B092402 7-Methylhypoxanthine CAS No. 1006-08-2

7-Methylhypoxanthine

Cat. No.: B092402
CAS No.: 1006-08-2
M. Wt: 150.14 g/mol
InChI Key: CBQMKYHLDADRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylhypoxanthine (CAS#: 938-97-6), with the molecular formula C6H6N4O and an average mass of 150.141 g/mol, is a methylhypoxanthine derivative where the methyl group is located at position 7 of the purine ring system . This compound is recognized as a biochemical intermediate in the biosynthetic pathway of purine alkaloids in plants, such as caffeine and theobromine . In these pathways, hypoxanthine-based nucleotides are methylated to form key intermediates. As a purine analog, this compound serves as a valuable reference standard and starting material for researchers investigating purine metabolism, enzymatic methylation processes involving methyltransferases, and the biosynthesis of methylxanthines . Studies on related methylxanthines, such as 7-methylxanthine, have explored their potential in areas like inhibiting pathological crystallization and acting on adenosine receptor pathways . Researchers can utilize this compound to probe similar mechanistic actions or as a building block in synthetic chemistry. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-3-9-5-4(10)6(11)8-2-7-5/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQMKYHLDADRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143419
Record name Hypoxanthine, 7-methyl- (VAN) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1006-08-2
Record name 1,7-Dihydro-7-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Purin-6-one, 1,7-dihydro-7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylhypoxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7859
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hypoxanthine, 7-methyl- (VAN) (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30143419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methylhypoxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003162
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

7-Methylhypoxanthine: An In-Depth Technical Guide on its Role in the Purine Metabolism Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine is a purine derivative that plays a role in the complex web of purine metabolism. As a metabolite of the widely consumed methylxanthines, caffeine and theobromine, its presence in biological systems is of significant interest to researchers in pharmacology, drug development, and clinical diagnostics. This technical guide provides a comprehensive overview of this compound's position in the purine metabolism pathway, its enzymatic interactions, and its potential as a therapeutic agent and biomarker.

Chemical Properties and Structure

This compound is a methylated derivative of hypoxanthine, with a methyl group attached at the 7th position of the purine ring.

PropertyValue
Molecular Formula C₆H₆N₄O
Molecular Weight 150.14 g/mol
IUPAC Name 7-methyl-3H-purin-6-one
CAS Number 1006-08-2
ChEBI ID 17578

Role in Purine Metabolism

This compound is primarily formed as a downstream metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). The metabolism of these parent compounds involves a series of demethylation and oxidation reactions, primarily occurring in the liver.

The key enzymes involved in the metabolic pathway leading to and from this compound include:

  • Cytochrome P450 1A2 (CYP1A2): This enzyme is a major player in the demethylation of caffeine and other methylxanthines.

  • Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. It can also act on methylated xanthines.

  • N-acetyltransferase 2 (NAT2): This enzyme is involved in the acetylation of various xenobiotics and has been implicated in the metabolism of caffeine metabolites.

The metabolic fate of this compound itself involves further oxidation, potentially by xanthine oxidase, to form 7-methyluric acid, which is then excreted in the urine.

Metabolic Pathway Diagram

Purine_Metabolism cluster_caffeine_metabolism Caffeine Metabolism cluster_purine_catabolism Endogenous Purine Catabolism Caffeine Caffeine Theobromine Theobromine Caffeine->Theobromine CYP1A2 Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2 Seven_Methylxanthine 7-Methylxanthine Theobromine->Seven_Methylxanthine CYP1A2 Paraxanthine->Seven_Methylxanthine One_Methylxanthine 1-Methylxanthine Theophylline->One_Methylxanthine Three_Methylxanthine 3-Methylxanthine Theophylline->Three_Methylxanthine Seven_Methyluric_Acid 7-Methyluric Acid Seven_Methylxanthine->Seven_Methyluric_Acid Xanthine Oxidase Hypoxanthine Hypoxanthine Seven_Methylxanthine->Hypoxanthine Structural Analogy Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase

Caption: Metabolic pathway of caffeine leading to the formation and subsequent metabolism of this compound.

Quantitative Data on Enzymatic Interactions

Obtaining precise kinetic parameters for this compound with human enzymes is challenging due to limited published data. The following table summarizes available quantitative data, including data from analogous compounds and non-human enzymes, which can serve as a valuable reference.

EnzymeSubstrate/InhibitorOrganism/SystemParameterValueReference
Xanthine OxidaseC-7-methyl-7-deazahypoxanthineBovine MilkKm2.5 µM[1]
C-7-methyl-7-deazahypoxanthineBovine MilkVmax (relative)0.23[1]
N-demethylase (NdmB)Theobromine (to 7-Methylxanthine)Pseudomonas putida-Efficient conversion[2]
7-Methylxanthine Methyltransferase (CaMXMT)7-MethylxanthineCoffea arabicaKm50 µM[3]

Note: The data for C-7-methyl-7-deazahypoxanthine is for a structural analog and may not directly reflect the kinetics of this compound. The data from Pseudomonas putida and Coffea arabica are from non-human enzymatic systems. Further research is required to determine the precise kinetic parameters of this compound with human metabolic enzymes.

Signaling Pathway Involvement: Adenosine Receptor Antagonism

Beyond its role in purine catabolism, this compound has been identified as a non-selective antagonist of adenosine receptors.[4] Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that play crucial roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, this compound can modulate downstream signaling cascades. This activity is of particular interest in the context of its potential therapeutic effects, such as in the management of myopia.[4]

Adenosine Receptor Signaling Pathway Diagram

Adenosine_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) G_Protein G-Protein Adenosine_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Modulates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Adenosine Adenosine Adenosine->Adenosine_Receptor Binds and Activates Seven_Methylhypoxanthine This compound Seven_Methylhypoxanthine->Adenosine_Receptor Blocks Binding ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: this compound acts as an antagonist at adenosine receptors, blocking the downstream signaling cascade.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Quantitative Analysis of this compound in Biological Fluids by HPLC

This protocol outlines a general method for the quantification of this compound in urine, which can be adapted for serum or plasma with appropriate sample preparation.[5]

1. Sample Preparation (Urine):

  • Thaw frozen urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the filtered urine 1:10 with the mobile phase.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM potassium phosphate buffer (pH 3.5) and methanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 273 nm.

  • Quantification: Use a standard curve prepared with known concentrations of this compound.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric method to assess the inhibitory potential of this compound on xanthine oxidase activity.

1. Reagents:

  • Xanthine Oxidase (from bovine milk or other sources).

  • Xanthine (substrate).

  • Potassium phosphate buffer (50 mM, pH 7.5).

  • This compound (test inhibitor).

  • Allopurinol (positive control inhibitor).

2. Assay Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer and xanthine (final concentration, e.g., 50 µM).

  • Add varying concentrations of this compound or allopurinol to the reaction mixture.

  • Pre-incubate the mixture at 25°C for 5 minutes.

  • Initiate the reaction by adding xanthine oxidase (final concentration, e.g., 0.05 U/mL).

  • Immediately monitor the increase in absorbance at 295 nm (corresponding to the formation of uric acid) for 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each concentration of the inhibitor and calculate the IC₅₀ value.

Experimental Workflow for Investigating Adenosine Receptor Antagonism

This workflow outlines the steps to characterize the antagonistic effect of this compound on a specific adenosine receptor subtype (e.g., A₂A) in a cell-based assay.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_assay_prep Assay Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis A Culture cells expressing the target adenosine receptor (e.g., HEK293-A2A) B Seed cells into 96-well plates A->B C Prepare serial dilutions of This compound and a known agonist (e.g., NECA) D Pre-incubate cells with This compound C->D E Add the adenosine receptor agonist D->E F Measure intracellular cAMP levels (e.g., using a FRET-based assay) E->F G Generate dose-response curves and calculate IC50/Ki values F->G

References

7-Methylhypoxanthine: A Comprehensive Technical Guide on its Role as a Caffeine and Theobromine Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine, also known as heteroxanthine, is a purine alkaloid and a significant metabolite of the widely consumed methylxanthines, caffeine and theobromine.[1][2] Its formation is a key step in the intricate metabolic pathways of these stimulants in various organisms, including humans and bacteria.[3][4] This technical guide provides an in-depth exploration of this compound, focusing on its metabolic generation from caffeine and theobromine, the enzymatic processes involved, quantitative pharmacokinetic data, and detailed analytical methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development investigating the metabolism and physiological effects of methylxanthines.

Metabolic Pathways of this compound Formation

This compound is primarily formed through the demethylation of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). The specific metabolic routes can vary depending on the biological system.

Human Metabolism

In humans, the metabolism of caffeine and theobromine to this compound predominantly occurs in the liver, mediated by cytochrome P450 (CYP) enzymes.[4][5]

  • From Caffeine: The major route of caffeine metabolism (70-80%) is N-3 demethylation to paraxanthine (1,7-dimethylxanthine).[6] Paraxanthine can then be further metabolized to 7-methylxanthine. A minor pathway involves the N-1 demethylation of caffeine to theobromine, which is then demethylated to this compound.[7] The key enzyme responsible for these demethylation steps is CYP1A2 .[4][5][6] CYP2E1 has also been shown to have a role in the formation of theobromine and theophylline from caffeine.[4]

  • From Theobromine: Theobromine is metabolized in the liver through N-3 demethylation to form 7-methylxanthine.[4][8] This process is also primarily catalyzed by CYP1A2 .[4]

The metabolic cascade continues with the oxidation of this compound to 7-methyluric acid, a reaction catalyzed by xanthine oxidase.[9]

Bacterial Metabolism

Certain bacteria, such as Pseudomonas putida CBB5, possess a distinct enzymatic pathway for caffeine degradation that leads to the formation of this compound.[3][7] This pathway involves a series of N-demethylase enzymes:

  • NdmA: This enzyme catalyzes the N-1 demethylation of caffeine to produce theobromine.[3][10]

  • NdmB: This enzyme is responsible for the N-3 demethylation of theobromine to yield this compound.[3][10]

  • NdmD: This reductase is essential for the activity of both NdmA and NdmB.[3][7]

This bacterial pathway has been harnessed for the biocatalytic production of this compound from caffeine and theobromine.[10][11]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of this compound.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesDoseRouteCmaxTmaxt1/2Reference
Human400 mgOral~20 µmol/L-200 min[12]
Rat (Sprague Dawley)30 mg/kgOral~30 µM30 min~1.4 h[13][14]
Rat (Sprague Dawley)60 mg/kgOral~60 µM30 min~1.4 h[13]

Table 2: Urinary Metabolites of Theobromine in Humans

MetabolitePercentage of Excreted RadioactivityReference
7-Methylxanthine 42%
3-Methylxanthine20%
Theobromine (unchanged)18%
7-Methyluric acid10%
6-amino-5[N-methylformylamino]-1-methyluracil10%

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable analytical method.

Protocol 1: Analysis of this compound in Human Plasma by LC-MS/MS

This protocol is a composite based on established methods for methylxanthine analysis.[9]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a suitable internal standard (e.g., this compound-d3).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a re-equilibration step.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined based on instrument optimization (e.g., precursor ion [M+H]+ to a specific product ion).

      • Internal Standard (e.g., this compound-d3): To be determined based on instrument optimization.

    • Collision Energy: Optimized for the specific instrument and transitions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a typical experimental workflow.

metabolic_pathway Human Metabolic Pathway of Caffeine and Theobromine to this compound Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (N-1 Demethylation) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (N-3 Demethylation) (Major Pathway) SevenMethylhypoxanthine This compound Theobromine->SevenMethylhypoxanthine CYP1A2 (N-3 Demethylation) Paraxanthine->SevenMethylhypoxanthine Further Metabolism SevenMethyluricAcid 7-Methyluric Acid SevenMethylhypoxanthine->SevenMethyluricAcid Xanthine Oxidase

Caption: Human metabolism of caffeine and theobromine.

bacterial_metabolic_pathway Bacterial Metabolic Pathway of Caffeine to this compound Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3.7-Dimethylxanthine) Caffeine->Theobromine NdmA / NdmD SevenMethylhypoxanthine This compound Theobromine->SevenMethylhypoxanthine NdmB / NdmD

Caption: Bacterial N-demethylation pathway of caffeine.

experimental_workflow LC-MS/MS Analysis Workflow for this compound in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (Methanol + Internal Standard) PlasmaSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation to Dryness SupernatantCollection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS System Reconstitution->LCMS DataAcquisition Data Acquisition (MRM) LCMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: Workflow for this compound analysis.

Conclusion

This compound is a pivotal metabolite in the biotransformation of caffeine and theobromine. Understanding its formation, pharmacokinetics, and analytical determination is essential for a comprehensive assessment of methylxanthine metabolism and its physiological consequences. The data and protocols presented in this guide offer a foundational resource for researchers in pharmacology, toxicology, and drug development, facilitating further investigation into the complex roles of this and other methylxanthine metabolites.

References

The Ocular Enigma: A Technical Guide to the Mechanism of 7-Methylhypoxanthine in Myopia Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myopia, or nearsightedness, is a growing global health concern. The progressive axial elongation of the eye in myopia leads to a range of sight-threatening pathologies in adulthood. 7-Methylhypoxanthine (7-MHX), a metabolite of caffeine and theobromine, has emerged as a promising therapeutic agent for controlling myopia progression. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of 7-MHX in myopia, with a focus on its role as a non-selective adenosine receptor antagonist and its profound effects on scleral remodeling. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes the proposed signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Challenge of Myopia and the Emergence of this compound

The escalating prevalence of myopia worldwide necessitates the development of effective interventions to slow its progression. Myopia is characterized by excessive axial elongation of the eye, which is linked to significant remodeling of the sclera, the eye's tough outer layer.[1] The sclera of myopic eyes is typically thinner, with reduced collagen content and smaller collagen fibril diameters.[1][2] this compound has been identified as a potential therapeutic agent that can counteract these changes and slow eye growth.[1][3]

Core Mechanism of Action: Adenosine Receptor Antagonism

The primary mechanism of action of 7-MHX in myopia control is attributed to its function as a non-selective adenosine receptor antagonist.[2][4][5] Adenosine, a ubiquitous signaling molecule, is known to play a role in regulating cell growth and extracellular matrix metabolism. By blocking adenosine receptors in the eye, particularly in the retina, choroid, and sclera, 7-MHX is thought to initiate a cascade of events that ultimately leads to the strengthening of the sclera and a reduction in axial elongation. The exact downstream signaling pathways are still under investigation, but a significant body of evidence points towards a direct impact on scleral fibroblasts and the composition of the scleral extracellular matrix.

The Role of this compound in Scleral Remodeling

A key therapeutic effect of 7-MHX is its ability to modulate the structure and composition of the sclera.[1] In animal models, treatment with 7-MHX has been shown to increase the thickness of the posterior sclera, enhance the collagen content, and increase the diameter of collagen fibrils.[6][7] These changes are believed to increase the biomechanical strength of the sclera, making it more resistant to the stretching forces that lead to axial elongation in myopia.[1]

Impact on Scleral Extracellular Matrix Components

Studies have demonstrated that 7-MHX can prevent the thinning of the sclera and the reduction in collagen fibril diameter that are characteristic of experimentally induced myopia.[1] Furthermore, 7-MHX has been shown to stimulate the synthesis of type I collagen and fibronectin in scleral fibroblasts.[1] Interestingly, it appears to have an opposing effect on choroidal fibroblasts, where it inhibits the synthesis of these proteins.[1]

The Dopamine Hypothesis: An Area of Ongoing Investigation

The role of dopamine in eye growth and myopia development is well-established, with retinal dopamine thought to be an inhibitor of axial elongation.[8][9] Given the known interactions between adenosine and dopamine receptors in the central nervous system, it has been hypothesized that 7-MHX may exert some of its anti-myopia effects through the retinal dopamine system.[10] However, evidence in this area is not yet conclusive. A study in chickens with form-deprivation myopia found that 7-MHX did not significantly inhibit myopia development or alter retinal dopamine levels.[10] This suggests that the primary mechanism of action of 7-MHX is likely independent of the dopamine pathway, at least in this animal model, and may act directly on the choroid and sclera.[10]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies on the effects of 7-MHX on myopia progression.

Table 1: Effects of this compound in Animal Models of Myopia

Animal Model7-MHX DosageDuration of TreatmentKey FindingsReference
Rabbit (Form-Deprivation)30 mg/kg/day4 weeksReduced myopia and axial eye growth; prevented thinning of sclera and collagen fibrils.[1][11]
Guinea Pig (Form-Deprivation)300 mg/kg/day3 weeksReduced myopia and axial eye growth; prevented thinning of sclera and collagen fibrils.[1]
Rhesus Monkey (Lens-Induced)100 mg/kg twice daily~21 weeksReduced axial myopia, augmented hyperopic shifts, and induced hyperopia in control eyes.[4][5][12]
Chicken (Form-Deprivation)100 µg/g twice daily (oral) or 12.5 µg (intravitreal)8-13 daysDid not significantly inhibit deprivation myopia.[10]

Table 2: Effects of this compound in Human Clinical Trials

Study Population7-MHX DosageDuration of TreatmentKey Findings on Axial GrowthKey Findings on Myopia ProgressionReference
Myopic Children (8-13 years)400 mg/day12 monthsReduced axial growth by 22% in children with moderate baseline growth and 8% in children with high baseline growth compared to placebo.Not specified[7]
Myopic Children (mean age 11.3 years)400 mg/day24 monthsSignificantly lower axial growth in children treated for 24 months compared to those treated for 12 months.Myopia progression slowed during treatment and resumed at a similar rate after cessation.[6][13]
Myopic Children (followed from age 10 to 17)Average 680±164 mg/day7 yearsNot specifiedSignificantly lower proportion of children with high myopia at age 17 compared to a control cohort.[14]

Experimental Protocols

This section details the methodologies employed in key studies investigating the effects of 7-MHX.

Animal Models of Myopia
  • Form-Deprivation Myopia (FDM): This model is commonly used in rabbits, guinea pigs, and chickens.[1][10][11] One eye is deprived of clear form vision by placing a diffuser over it, which induces axial elongation and myopia. The contralateral eye serves as a control.

  • Lens-Induced Myopia (LIM): This model is frequently used in primates, such as rhesus monkeys.[4][5][12] A negative-powered lens is placed in front of one eye, which imposes hyperopic defocus and stimulates axial elongation to compensate.

Administration of 7-Methylxanthine
  • Oral Administration: In most animal and human studies, 7-MHX is administered orally, either as a daily dose in tablets for humans or mixed with food or administered via gavage for animals.[1][5][6][7][10][12][14]

  • Intravitreal Injection: In some mechanistic studies, 7-MHX has been injected directly into the vitreous cavity of the eye to investigate its local effects.[10]

Ocular Biometry and Refractive Error Measurement
  • Axial Length Measurement: High-resolution biometry instruments, such as the Zeiss IOL-Master, are used to precisely measure the axial length of the eye in human studies.[6][13]

  • Refractive Error Measurement: Cycloplegic refraction, using an autorefractor like the Nikon Retinomax, is performed to determine the eye's refractive state after temporarily paralyzing accommodation.[6]

Biochemical and Histological Analysis
  • Collagen Analysis: The content and diameter of collagen fibrils in the sclera are assessed using techniques such as electron microscopy.[6][11]

  • Dopamine Measurement: High-performance liquid chromatography (HPLC) is used to quantify the levels of dopamine and its metabolites in retinal and vitreous samples.[10]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows related to the action of 7-MHX in myopia.

Proposed Mechanism of Action of this compound

7-MHX_Mechanism cluster_eye Ocular Environment 7-MHX This compound Adenosine_Receptor Adenosine Receptor (e.g., in Scleral Fibroblasts) 7-MHX->Adenosine_Receptor Antagonizes Scleral_Fibroblast Scleral Fibroblast Adenosine_Receptor->Scleral_Fibroblast Modulates Activity Collagen_Synthesis Increased Collagen & Fibronectin Synthesis Scleral_Fibroblast->Collagen_Synthesis Scleral_Stiffening Increased Scleral Stiffness & Thickness Collagen_Synthesis->Scleral_Stiffening Myopia_Progression Reduced Axial Elongation & Myopia Progression Scleral_Stiffening->Myopia_Progression

Caption: Proposed signaling pathway of 7-MHX in the sclera.

Experimental Workflow for Animal Studies

Experimental_Workflow Animal_Selection Select Animal Model (e.g., Rabbit, Monkey) Myopia_Induction Induce Myopia (Form Deprivation or Lens-Induced) Animal_Selection->Myopia_Induction Group_Allocation Allocate to Groups (7-MHX vs. Placebo) Myopia_Induction->Group_Allocation Treatment_Period Administer Treatment (Oral or Local) Group_Allocation->Treatment_Period Data_Collection Collect Data (Refraction, Axial Length) Treatment_Period->Data_Collection Analysis Analyze and Compare Results Data_Collection->Analysis

Caption: Generalized experimental workflow for preclinical studies of 7-MHX.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological management of myopia. Its primary mechanism of action as a non-selective adenosine receptor antagonist, leading to favorable remodeling of the scleral extracellular matrix, is supported by a growing body of evidence from both preclinical and clinical studies. While the precise molecular pathways are still being elucidated, the consistent findings of increased scleral collagen content and reduced axial elongation underscore its therapeutic potential.

References

7-Methylhypoxanthine: A Non-Selective Adenosine Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine, also known as 7-methylxanthine (7-MX), is a purine alkaloid and a primary metabolite of caffeine and theobromine. It is recognized as a non-selective antagonist of adenosine receptors, a family of G protein-coupled receptors (GPCRs) that play crucial roles in a wide array of physiological and pathophysiological processes. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its interaction with adenosine receptors. The document details its binding characteristics, summarizes in vivo studies, and provides comprehensive experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound exerts its biological effects primarily through the competitive blockade of all four subtypes of adenosine receptors: A1, A2A, A2B, and A3. As a non-selective antagonist, it does not show significant preference for any single receptor subtype, leading to a broad range of physiological effects.

Binding Affinity at Human Adenosine Receptors
Receptor SubtypeLigandSpeciesAssay TypeKi / IC50 (µM)Reference
A1 This compoundHumanRadioligand Binding (inferred)> 90-110Inferred from[1]
A2A This compoundHumanNot AvailableMicromolar (expected)
A2B This compoundHumanNot AvailableMicromolar (expected)
A3 This compoundHumanNot AvailableMicromolar (expected)

Note: The table reflects the current limitations in the publicly available data for this compound. Further dedicated pharmacological studies are required to fully elucidate its binding profile.

Signaling Pathways

Adenosine receptors are coupled to different G proteins and modulate intracellular signaling cascades, primarily by regulating the activity of adenylyl cyclase and consequently the levels of cyclic AMP (cAMP).

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling Adenosine_A1A3 Adenosine Receptor_A1A3 A1 / A3 Receptor Adenosine_A1A3->Receptor_A1A3 G_inhibitory Gi/o Protein Receptor_A1A3->G_inhibitory activates AC_inhibited Adenylyl Cyclase (Inhibited) G_inhibitory->AC_inhibited inhibits cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased PKA_inhibited PKA (Inactive) cAMP_decreased->PKA_inhibited Antagonist_A1A3 This compound Antagonist_A1A3->Receptor_A1A3 blocks Adenosine_A2A2B Adenosine Receptor_A2A2B A2A / A2B Receptor Adenosine_A2A2B->Receptor_A2A2B G_stimulatory Gs Protein Receptor_A2A2B->G_stimulatory activates AC_stimulated Adenylyl Cyclase (Stimulated) G_stimulatory->AC_stimulated stimulates cAMP_increased ↑ cAMP AC_stimulated->cAMP_increased PKA_stimulated PKA (Active) cAMP_increased->PKA_stimulated Antagonist_A2A2B This compound Antagonist_A2A2B->Receptor_A2A2B blocks

Adenosine Receptor Signaling Pathways

In Vivo Studies

The in vivo effects of this compound have been investigated in various animal models, with a significant focus on its potential to inhibit the progression of myopia.

Animal ModelStudy FocusDosageKey FindingsReference(s)
Rhesus Monkey Form-deprivation myopia100 mg/kg, twice daily (oral)Reduced axial myopia and induced hyperopia.[2]
Pigmented Rabbit Form-deprivation myopiaNot specifiedPrevented form-deprivation myopia by remodeling the posterior sclera.[3]
Guinea Pig Form-deprivation myopia300 mg/kg body weightReduced myopia and axial elongation; thickened sclera and increased collagen fiber diameter.[4]
Chicken Deprivation myopia100 µg/g body weight, twice a day (tube-feeding) or 12.5 µg (intravitreal)No significant inhibition of deprivation myopia.[5]
Rat Toxicity and PharmacokineticsUp to 1000 mg/kg/day (oral)Found to be non-toxic at high doses.[6][7]

Experimental Protocols

The characterization of this compound as an adenosine receptor antagonist involves standard pharmacological assays, including radioligand binding assays to determine binding affinity and functional assays to assess antagonist activity.

Radioligand Binding Assay (Competitive)

This assay determines the affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • This compound stock solution.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like theophylline).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Functional Antagonism)

This functional assay measures the ability of this compound to inhibit the production of cAMP stimulated by an adenosine receptor agonist.

Materials:

  • Intact cells expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Adenosine receptor agonist (e.g., NECA).

  • This compound stock solution.

  • Cell culture medium and stimulation buffer.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a PDE inhibitor for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the adenosine receptor agonist (typically the EC80 concentration) to stimulate cAMP production. Include control wells with no agonist (basal) and agonist with no antagonist (maximum stimulation).

  • Incubate for a defined period (e.g., 30-60 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve. The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced cAMP response, is determined from this curve.

cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay cluster_invivo In Vivo Studies B1 Prepare Serial Dilutions of this compound B2 Incubate with Membranes and Radioligand B1->B2 B3 Separate Bound/Unbound (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 V1 Select Animal Model B5->V1 Informs F1 Plate Cells Expressing Receptor F2 Pre-incubate with This compound F1->F2 F3 Stimulate with Agonist F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate IC50 F4->F5 F5->V1 Informs V2 Administer This compound V1->V2 V3 Conduct Experiment (e.g., Induce Myopia) V2->V3 V4 Measure Physiological Parameters V3->V4 V5 Analyze Results V4->V5

References

The Neuropharmacological Profile of 7-Methylhypoxanthine in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylhypoxanthine, a metabolite of caffeine and theobromine, is a methylxanthine derivative with emerging biological significance in the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound's biological functions, focusing on its molecular targets, downstream signaling pathways, and its influence on neuronal processes. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents visual representations of key signaling cascades to serve as a valuable resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound, also known as heteroxanthine, is a purine alkaloid that belongs to the methylxanthine family, which includes well-known psychoactive compounds like caffeine and theophylline. While historically studied as a metabolite, recent research has begun to elucidate its own distinct pharmacological profile within the central nervous system. This guide will delve into the core mechanisms of action of this compound, its effects on neurotransmission and synaptic plasticity, and the experimental approaches used to investigate these functions.

Molecular Targets and Binding Affinity

The primary molecular targets of this compound in the CNS are adenosine receptors and phosphodiesterases (PDEs). As a member of the methylxanthine class, it acts as a non-selective antagonist at adenosine receptors and an inhibitor of PDEs.

Adenosine Receptor Antagonism

Adenosine is a key neuromodulator in the CNS, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3. Methylxanthines competitively block these receptors, leading to a variety of downstream effects, including increased neuronal excitability and neurotransmitter release.

While comprehensive quantitative data for this compound's binding affinity (Ki values) across all adenosine receptor subtypes in the CNS is not yet fully available, existing research provides some critical insights. One study found that 7-methylxanthine is a less potent antagonist of A1 adenosine receptors in rat cerebral cortical membranes when compared to caffeine and theophylline[1]. This suggests a unique pharmacological profile that may differ from other common methylxanthines.

Table 1: Comparative Potency of Methylxanthines at A1 Adenosine Receptors

CompoundPotency vs. A1 Receptors in Rat Cerebral Cortical Membranes
TheophyllineMore potent than caffeine
Caffeine-
This compound Less potent than caffeine

Source:[1]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to the activation of downstream protein kinases and modulation of various cellular processes.[2]

Specific IC50 values for this compound against various PDE isoforms predominantly expressed in the brain (e.g., PDE1, PDE2, PDE4, PDE5, PDE10) are not well-documented in the current literature. However, it is known that other methylxanthines are non-selective PDE inhibitors.[2] Further research is required to determine the specific inhibitory profile of this compound. One study did report high IC50 values for 7-methylxanthine in fR2 and C6 glioma cell lines (305.5 and 721 μg/mL, respectively), though these were in the context of toxicity evaluation rather than specific PDE isoform inhibition[3].

Signaling Pathways

The biological effects of this compound in the CNS are mediated through the modulation of key intracellular signaling pathways, primarily the cAMP and cGMP pathways.

cAMP Signaling Pathway

Antagonism of A1 adenosine receptors by this compound disinhibits adenylyl cyclase, leading to an increase in intracellular cAMP levels. A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase. By blocking this inhibition, this compound promotes the conversion of ATP to cAMP. Furthermore, the inhibition of cAMP-degrading PDEs by this compound further elevates intracellular cAMP concentrations. This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels, ultimately influencing gene expression, synaptic plasticity, and neuronal excitability.

This compound This compound Adenosine A1 Receptor Adenosine A1 Receptor This compound->Adenosine A1 Receptor Antagonism PDE PDE This compound->PDE Inhibition Adenylyl Cyclase Adenylyl Cyclase Adenosine A1 Receptor->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activation Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylation PDE->cAMP Degradation

Figure 1. this compound's modulation of the cAMP signaling pathway.

cGMP Signaling Pathway

Similar to its effects on cAMP, this compound can increase intracellular cGMP levels by inhibiting cGMP-specific PDEs. Elevated cGMP activates Protein Kinase G (PKG), which in turn phosphorylates downstream targets involved in processes such as synaptic plasticity and the modulation of ion channel activity.

This compound This compound PDE PDE This compound->PDE Inhibition cGMP cGMP PDE->cGMP Degradation PKG PKG cGMP->PKG Activation Downstream Effects Downstream Effects PKG->Downstream Effects Phosphorylation GTP GTP Guanylyl Cyclase Guanylyl Cyclase GTP->Guanylyl Cyclase Guanylyl Cyclase->cGMP Conversion

Figure 2. this compound's influence on the cGMP signaling cascade.

Functional Effects in the Central Nervous System

The modulation of adenosine and cyclic nucleotide signaling by this compound translates into significant functional effects on neuronal activity, neurotransmitter release, and synaptic plasticity.

Modulation of Neurotransmitter Release

By antagonizing presynaptic A1 adenosine receptors, which are known to inhibit neurotransmitter release, this compound is expected to increase the release of various neurotransmitters, including dopamine and glutamate. While direct studies on this compound are limited, research on other methylxanthines like caffeine and theophylline has demonstrated their ability to enhance the release of catecholamines in the CNS[4]. It is important to note that one study on a different xanthine derivative, 3-methyl-1-(5-oxohexyl)-7-propylxanthine, showed an inhibitory influence on hippocampal dopaminergic and serotonergic systems, highlighting the potential for diverse effects among different xanthine derivatives[5].

Effects on Synaptic Plasticity

Long-term potentiation (LTP) and long-term depression (LTD) are cellular mechanisms underlying learning and memory. The increase in intracellular cAMP and subsequent activation of PKA are known to be crucial for the induction and maintenance of LTP. Studies on other xanthine derivatives, such as pentoxifylline and theophylline, have shown that they can enhance hippocampal LTP[6]. Given its similar mechanism of action, it is plausible that this compound also modulates synaptic plasticity, a hypothesis that warrants further investigation. Notably, one study indicated that 7-methylxanthine, in contrast to 1-methylxanthine, does not activate ryanodine receptors, which are involved in calcium-induced calcium release and can influence synaptic plasticity[7].

Experimental Protocols

Investigating the neuropharmacological effects of this compound requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments relevant to studying its function in the CNS.

In Vivo Microdialysis for Neurotransmitter Release

This technique allows for the in vivo sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.

  • Objective: To measure the effect of this compound on the extracellular concentrations of neurotransmitters such as dopamine and glutamate.

  • Methodology:

    • Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum or hippocampus) of an anesthetized rodent.

    • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

    • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) before and after systemic or local administration of this compound.

    • Analysis: Analyze the neurotransmitter content in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or fluorescence detection.

    • Data Normalization: Express neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

cluster_0 Animal Preparation cluster_1 Microdialysis cluster_2 Analysis Anesthesia Anesthesia Stereotaxic Surgery Stereotaxic Surgery Anesthesia->Stereotaxic Surgery Probe Implantation Probe Implantation Stereotaxic Surgery->Probe Implantation aCSF Perfusion aCSF Perfusion Baseline Sampling Baseline Sampling aCSF Perfusion->Baseline Sampling 7-MX Administration 7-MX Administration Baseline Sampling->7-MX Administration Post-drug Sampling Post-drug Sampling 7-MX Administration->Post-drug Sampling HPLC Analysis HPLC Analysis Data Quantification Data Quantification HPLC Analysis->Data Quantification

Figure 3. Experimental workflow for in vivo microdialysis.

In Vitro Electrophysiology for Synaptic Plasticity

This technique is used to study the effects of this compound on synaptic transmission and plasticity in isolated brain slices.

  • Objective: To determine if this compound modulates baseline synaptic transmission and long-term potentiation (LTP) or long-term depression (LTD).

  • Methodology:

    • Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) containing the hippocampus or other relevant brain regions from a rodent.

    • Recording: Place the slice in a recording chamber continuously perfused with aCSF. Using a glass microelectrode, record field excitatory postsynaptic potentials (fEPSPs) from the dendritic region of neurons in response to stimulation of afferent fibers.

    • Baseline Recording: Record stable baseline fEPSPs for a period (e.g., 20-30 minutes).

    • Drug Application: Bath-apply this compound at various concentrations and record any changes in the baseline fEPSP slope.

    • Plasticity Induction: Induce LTP with a high-frequency stimulation (HFS) protocol or LTD with a low-frequency stimulation (LFS) protocol in the presence or absence of this compound.

    • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

cAMP/cGMP Immunoassays

These assays are used to directly measure the intracellular levels of cyclic nucleotides in response to this compound.

  • Objective: To quantify the dose-dependent effect of this compound on cAMP and cGMP accumulation in neuronal cells or brain tissue.

  • Methodology:

    • Cell Culture/Tissue Preparation: Use primary neuronal cultures, neuronal cell lines, or acutely prepared brain tissue homogenates.

    • Drug Treatment: Incubate the cells or tissue with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor like IBMX can be included to amplify the signal.

    • Cell Lysis: Lyse the cells or tissue to release the intracellular contents.

    • Immunoassay: Perform a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) using a specific antibody against cAMP or cGMP to quantify their concentrations.

    • Data Normalization: Normalize the cyclic nucleotide levels to the total protein concentration in each sample.

Conclusion and Future Directions

This compound is a biologically active metabolite with a distinct neuropharmacological profile centered on the antagonism of adenosine receptors and inhibition of phosphodiesterases. While its effects are broadly similar to other methylxanthines, subtle differences in receptor affinity and potency suggest a unique role in the CNS. The current body of research indicates that this compound can modulate key signaling pathways, including cAMP and cGMP, which are fundamental to neurotransmission and synaptic plasticity.

Future research should focus on several key areas to provide a more complete understanding of this compound's function:

  • Quantitative Binding and Inhibition Studies: Determining the precise Ki values of this compound for all adenosine receptor subtypes and its IC50 values for a comprehensive panel of PDE isoforms in the CNS is crucial for a detailed pharmacological characterization.

  • In Vivo Neurochemical and Behavioral Studies: Utilizing techniques like in vivo microdialysis and behavioral paradigms will be essential to link the molecular actions of this compound to its effects on neurotransmitter dynamics and cognitive functions.

  • Investigation of Synaptic Plasticity: Detailed electrophysiological studies are needed to clarify the specific effects of this compound on LTP and LTD in different brain regions.

  • Therapeutic Potential: Given its distinct profile, this compound may offer therapeutic potential for neurological and psychiatric disorders with fewer side effects than other methylxanthines. Its role in myopia progression is already under investigation and highlights its potential for novel therapeutic applications.[3]

This technical guide provides a solid foundation for researchers and drug development professionals interested in the neuropharmacology of this compound. A deeper understanding of this compound's biological functions holds promise for advancing our knowledge of purinergic signaling in the brain and may lead to the development of new therapeutic strategies.

References

7-Methylhypoxanthine: A Novel Modulator of Scleral Collagen Synthesis for Myopia Control

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating global prevalence of myopia and its associated sight-threatening pathologies has catalyzed research into effective therapeutic interventions. Beyond corrective optics, pharmacological approaches targeting the underlying mechanisms of excessive axial elongation are gaining prominence. 7-Methylhypoxanthine (7-MX), a metabolite of caffeine and theobromine, has emerged as a promising orally administered agent for myopia control. This technical guide provides a comprehensive overview of the current understanding of 7-MX's effect on scleral collagen synthesis, a critical process in the biomechanical stability of the eye. We delve into the quantitative effects of 7-MX on scleral structure, elucidate the proposed signaling pathways, and provide detailed experimental protocols for key assays, aiming to equip researchers, scientists, and drug development professionals with the foundational knowledge to advance research in this area.

Introduction: The Role of Scleral Remodeling in Myopia

Myopia, or nearsightedness, is primarily characterized by an excessive elongation of the eye's axial length. This elongation is intimately linked to the active remodeling of the sclera, the eye's tough, fibrous outer layer.[1] The sclera is a dense connective tissue predominantly composed of collagen fibrils, which provide it with the requisite tensile strength to withstand intraocular pressure and maintain the eye's shape.[2] In the development of myopia, the sclera, particularly in the posterior pole, undergoes significant thinning and weakening.[1][3] This pathological remodeling is associated with a decrease in collagen content and a reduction in the diameter of collagen fibrils.[3][4] Consequently, strategies aimed at reinforcing the scleral extracellular matrix by promoting collagen synthesis are a key focus of myopia control research.

This compound has been identified as a compound that can modulate the biochemistry and ultrastructure of the sclera.[1][2] Preclinical and clinical studies have demonstrated its potential to increase scleral collagen concentration and the diameter of collagen fibrils, thereby counteracting the scleral changes associated with myopia progression.[1][5][6]

Quantitative Effects of this compound on Scleral Collagen

The efficacy of 7-MX in modulating scleral collagen has been quantified in various animal models and observed in clinical trials. The following tables summarize the key quantitative findings from these studies.

Table 1: Preclinical Studies on the Effect of this compound on Scleral Parameters
Animal ModelDosageDurationObserved Effects on ScleraReference
Rabbit30 mg/kg/day (oral)10 weeksIncreased posterior scleral collagen concentration and collagen fibril diameter.[1][7]
Pigmented Rabbit (Form-Deprivation Myopia)30 mg/kg/day (oral)4 weeksPrevented thinning of the sclera and reduction of collagen fibril diameter. Increased collagen fibril diameter in the posterior sclera (Inner layer: 111.34±28.30 nm vs. 94.80±27.52 nm in control; Outer layer: 167.92±55.82 nm vs. 144.04±47.02 nm in control).[1][8]
Guinea Pig (Form-Deprivation Myopia)300 mg/kg/day (oral)3 weeksPrevented thinning of the posterior sclera and a reduction in the median collagen fibril diameter.[1][9]
Rhesus Monkey100 mg/kg twice daily (oral)5 monthsShowed potential for slowing myopia progression.[1][7]
Table 2: Clinical Studies on the Effect of this compound on Myopia Progression
Study PopulationDosageDurationKey Findings Related to Axial ElongationReference
Myopic Children (8-13 years)400 mg/day (oral)12 monthsReduced axial growth by 22% in children with a baseline axial growth rate of 0.075-0.19 mm per six months.[6]
Myopic Children (mean age 11.3 years)Not specified36 monthsReduced axial eye growth in children treated for 24 months compared to those treated for 12 months.[5]
Myopic Children (7-15 years)0-1200 mg/day (oral)Average 3.6 yearsTreatment was associated with a reduced rate of axial elongation.[10]

Proposed Signaling Pathway of this compound in Scleral Fibroblasts

This compound is a non-selective adenosine receptor antagonist.[1] All four subtypes of adenosine receptors (ADORA1, ADORA2A, ADORA2B, and ADORA3) are expressed in human scleral fibroblasts, suggesting that these cells are a direct target for 7-MX.[1][6] The proposed signaling pathway through which 7-MX stimulates collagen synthesis is multifaceted and involves the modulation of adenosine receptor activity.

While the complete downstream cascade is still under investigation, current evidence suggests a mechanism involving the A2A receptor. Paradoxically, activation of the A2A receptor has been shown to promote collagen production.[11] However, this is thought to be mediated through a complex pathway where A2A receptor activation leads to the suppression of Fli1, a known transcriptional repressor of collagen genes.[12] By acting as an antagonist, 7-MX may disrupt a tonic inhibitory signal on collagen synthesis that is mediated by endogenous adenosine, although the precise mechanism requires further elucidation.

Furthermore, there is likely a cross-talk with other signaling pathways that regulate extracellular matrix homeostasis, such as the Transforming Growth Factor-β (TGF-β) pathway. TGF-β is a potent stimulator of collagen synthesis in scleral fibroblasts.[13][14] It is plausible that the modulation of adenosine receptor signaling by 7-MX influences the TGF-β pathway, leading to an overall increase in collagen gene expression, such as COL1A1.[15]

Figure 1: Proposed signaling pathway of this compound in scleral fibroblasts.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to assess the effect of 7-MX on scleral collagen synthesis.

Quantification of Total Collagen Synthesis using Sirius Red Staining

This colorimetric assay is a robust method for quantifying total collagen content in cell cultures and tissue samples.

Materials:

  • Human Scleral Fibroblasts (HSFs)

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Culture HSFs in appropriate flasks until confluent.

    • Seed HSFs into 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 24 hours.

    • Treat the cells with varying concentrations of 7-MX (e.g., 10 µM, 50 µM, 100 µM) in serum-free medium for 48-72 hours. Include a vehicle control group.

  • Staining:

    • Aspirate the culture medium and wash the cell layer twice with PBS.

    • Fix the cells with 100 µl of methanol for 10 minutes.

    • Remove the fixative and allow the plates to air dry completely.

    • Add 100 µl of Picro-Sirius Red solution to each well and incubate for 1 hour at room temperature.

    • Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.

  • Elution and Quantification:

    • Add 100 µl of 0.1 N NaOH to each well to elute the bound dye.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Transfer the eluate to a new 96-well plate.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of purified collagen should be prepared to determine the collagen content in the samples.

Sirius_Red_Workflow start Start: Culture Human Scleral Fibroblasts seed Seed cells in 96-well plates start->seed treat Treat with 7-MX and controls seed->treat wash1 Wash with PBS treat->wash1 fix Fix with Methanol wash1->fix stain Stain with Picro-Sirius Red fix->stain wash2 Wash with 0.01N HCl stain->wash2 elute Elute dye with 0.1N NaOH wash2->elute read Read absorbance at 540 nm elute->read quantify Quantify collagen using standard curve read->quantify end End: Collagen quantification results quantify->end

Figure 2: Experimental workflow for Sirius Red collagen quantification.
Measurement of de novo Collagen Synthesis using [³H]-Proline Incorporation Assay

This radioactive assay measures the rate of new collagen synthesis by tracking the incorporation of radiolabeled proline, an amino acid abundant in collagen.

Materials:

  • Human Scleral Fibroblasts (HSFs)

  • Cell culture medium (proline-free)

  • This compound

  • [³H]-Proline

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Treatment:

    • Follow the same initial cell culture and treatment steps as in the Sirius Red assay, using proline-free medium during the treatment period.

  • Radiolabeling:

    • During the last 4-6 hours of the treatment period, add [³H]-Proline (1-5 µCi/ml) to each well.

  • Precipitation and Washing:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Precipitate the proteins by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.

    • Wash the precipitate twice with ice-cold 5% TCA to remove unincorporated [³H]-Proline.

  • Solubilization and Counting:

    • Solubilize the precipitate in 0.3 N NaOH.

    • Neutralize the solution with 0.3 N HCl.

    • Transfer the solution to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • The counts per minute (CPM) are proportional to the amount of newly synthesized protein. To specifically measure collagen, a collagenase digestion step can be included before scintillation counting.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for myopia control by directly targeting the structural integrity of the sclera. The available evidence strongly suggests that 7-MX stimulates scleral collagen synthesis, leading to a thicker and biomechanically more robust scleral shell that can resist excessive axial elongation. The proposed mechanism of action via adenosine receptor antagonism provides a solid foundation for further investigation and drug development.

Future research should focus on:

  • Elucidating the complete signaling cascade: A more detailed understanding of the downstream effectors of adenosine receptor antagonism in scleral fibroblasts is needed.

  • Dose-response studies: Comprehensive studies are required to determine the optimal therapeutic dosage of 7-MX for myopia control with minimal side effects.

  • Long-term clinical trials: Large-scale, long-term randomized controlled trials are necessary to definitively establish the efficacy and safety of 7-MX in diverse patient populations.

  • Combination therapies: Investigating the synergistic effects of 7-MX with other myopia control strategies, such as orthokeratology or low-dose atropine, could lead to more effective treatment regimens.

References

Unveiling the Presence of 7-Methylxanthine in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylxanthine (7-MX), a purine alkaloid, is a significant metabolite of the widely consumed methylxanthines, caffeine and theobromine, in mammals. While not endogenously synthesized as a primary metabolic product, its consistent presence in mammalian systems following the consumption of dietary sources of its precursors warrants a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of 7-Methylxanthine's presence in mammals, delving into its metabolic pathways, quantitative distribution in biological fluids, and its physiological implications. Detailed experimental protocols for its quantification and visualization of key metabolic processes are presented to facilitate further research and development in this area.

Introduction

7-Methylxanthine (7-MX), also known as heteroxanthine, is a monomethyl derivative of xanthine.[1] Its primary origin in mammals is through the hepatic metabolism of dietary caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine).[1][2] The presence and concentration of 7-MX in bodily fluids are therefore directly linked to the intake of coffee, tea, cocoa products, and certain medications. Understanding the pharmacokinetics and physiological effects of 7-MX is crucial, given its biological activities, including its role as a non-selective adenosine receptor antagonist.[1][3] This guide aims to consolidate the current knowledge on the endogenous presence of 7-MX in mammals, providing a technical resource for researchers in pharmacology, toxicology, and drug development.

Metabolic Pathways of 7-Methylxanthine Formation

The formation of 7-Methylxanthine in mammals is a result of the multi-step metabolism of caffeine and theobromine, primarily occurring in the liver. The key enzymatic reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, particularly CYP1A2 and, to a lesser extent, CYP2E1.[4][5]

From Theobromine: Theobromine undergoes N-demethylation at the 3-position to yield 7-Methylxanthine. This reaction is principally mediated by CYP1A2 and CYP2E1.[4]

From Caffeine: Caffeine is first demethylated to one of three dimethylxanthines: paraxanthine, theophylline, or theobromine. Theobromine is then further metabolized to 7-Methylxanthine as described above.[2][6]

The subsequent metabolism of 7-Methylxanthine involves oxidation to 7-methyluric acid, a reaction catalyzed by xanthine oxidase.[7]

Metabolic Pathway of 7-Methylxanthine Formation

7-Methylxanthine Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2, CYP2E1 Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 Theophylline Theophylline Caffeine->Theophylline CYP1A2, CYP2E1 SevenMX 7-Methylxanthine Theobromine->SevenMX CYP1A2, CYP2E1 SevenMU 7-Methyluric Acid SevenMX->SevenMU Xanthine Oxidase

Caption: Metabolic pathway of 7-Methylxanthine formation.

Quantitative Data on 7-Methylxanthine Presence

The concentration of 7-Methylxanthine in mammalian biological fluids is highly variable and dependent on the intake of its precursors. The following tables summarize quantitative data from various pharmacokinetic studies.

Table 1: Pharmacokinetic Parameters of 7-Methylxanthine in Different Species

SpeciesAdministration RouteDoseCmaxTmaxt1/2Reference
HumanOral (7-MX)400 mg~20 µmol/L-200 min[8]
Rat (Sprague Dawley)Oral (7-MX)30 mg/kg~30 µM30 min~1.4 h[8]
Rat (Sprague Dawley)Oral (7-MX)60 mg/kg---[8]
RabbitOral (7-MX)30 mg/kg~70 µmol/L-~1 h[8]

Table 2: 7-Methylxanthine Concentrations in Human Biofluids after Precursor Intake

BiofluidPrecursor & Dose7-MX ConcentrationNotesReference
PlasmaCocoa product~2.1 µMTheobromine was the predominant methylxanthine.[9]
UrineCocoa product~110.1 µM7-MX is a major metabolite in urine.[9]
Saliva200 mg CaffeineLower than plasma-[10]
Plasma200 mg Caffeine-Paraxanthine is the major dimethylxanthine.[10]

Physiological Roles and Potential Therapeutic Applications

7-Methylxanthine's primary mechanism of action is as a non-selective adenosine receptor antagonist.[1][3] This interaction underlies its observed physiological effects and therapeutic potential.

  • Myopia Control: Several studies have investigated the use of 7-MX to slow the progression of myopia (nearsightedness) in children and animal models.[1][11][12] It is hypothesized that by blocking adenosine receptors in the eye, 7-MX may modulate scleral remodeling and reduce axial elongation.[11]

  • Gout Management: 7-MX has been shown to inhibit the crystallization of monosodium urate, the causative agent of gout.[13][14] This suggests a potential therapeutic role in preventing or treating this condition.

Logical Relationship of 7-MX in Myopia Control

7-MX_Myopia SevenMX 7-Methylxanthine AdenosineReceptors Adenosine Receptors (in Sclera/Retina) SevenMX->AdenosineReceptors antagonizes ScleralRemodeling Modulation of Scleral Remodeling AdenosineReceptors->ScleralRemodeling influences AxialElongation Reduced Axial Elongation ScleralRemodeling->AxialElongation MyopiaProgression Slowed Myopia Progression AxialElongation->MyopiaProgression

Caption: Proposed mechanism of 7-MX in myopia control.

Experimental Protocols for 7-Methylxanthine Quantification

Accurate quantification of 7-Methylxanthine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the method of choice for its sensitive and specific detection.[15][16]

Sample Preparation from Plasma
  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of acetonitrile.[17]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[13]

  • Supernatant Collection:

    • Carefully collect the supernatant.

  • Dilution:

    • Dilute the supernatant with an appropriate volume of the initial mobile phase (e.g., 1% formic acid in water) to match the analytical conditions.[13]

Sample Preparation from Urine
  • Dilution:

    • Dilute the urine sample with the initial mobile phase.

  • Filtration:

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Solid-Phase Extraction (SPE) (for cleaner samples):

    • Condition a C18 SPE cartridge with methanol followed by water.[16]

    • Load the diluted urine sample onto the cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute 7-Methylxanthine with methanol.[16]

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

Experimental Workflow for 7-MX Quantification

7-MX_Quantification_Workflow cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation Plasma Plasma Sample ProteinPrecipitation Protein Precipitation (Acetonitrile) Plasma->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Analysis LC-MS/MS Analysis SupernatantCollection->Analysis Urine Urine Sample Dilution Dilution Urine->Dilution Filtration Filtration / SPE Dilution->Filtration Filtration->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for 7-MX quantification.
LC-MS/MS Conditions (Example)

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[13]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

  • Gradient: A suitable gradient from high aqueous to high organic to elute 7-MX and separate it from other matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for 7-Methylxanthine and an internal standard for accurate quantification.

Conclusion

7-Methylxanthine is a consistently present metabolite in mammals exposed to dietary caffeine and theobromine. Its formation via hepatic metabolism, primarily by CYP1A2, is well-established. The quantitative data highlight the variability in its concentrations depending on precursor intake and species. The role of 7-MX as an adenosine receptor antagonist opens up promising therapeutic avenues for conditions like myopia and gout. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify 7-MX in biological samples, enabling further exploration of its pharmacokinetics, physiological effects, and clinical potential. Continued research is warranted to fully elucidate the endogenous presence and a broader spectrum of biological activities of this significant methylxanthine metabolite.

References

Downstream Signaling Pathways of 7-Methylhypoxanthine Adenosine Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylhypoxanthine (7-MX), a metabolite of caffeine and theobromine, is a non-selective antagonist of adenosine receptors.[1] While its therapeutic potential, particularly in the management of myopia, is an active area of research, a detailed public record of its specific downstream signaling effects is not extensively documented.[1][2][3] This guide synthesizes the established principles of adenosine receptor signaling to infer the downstream consequences of 7-MX antagonism. It provides a framework for the expected molecular pathways, quantitative analysis of related compounds, and detailed experimental protocols to investigate these effects.

Introduction to this compound and Adenosine Receptors

This compound (7-MX), also known as heteroxanthine, is a purine alkaloid and a primary metabolite of the widely consumed methylxanthines, caffeine and theobromine.[1][4] It functions as a non-selective antagonist at all four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[1] These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological processes, including neurotransmission, inflammation, and cellular metabolism. The antagonism of these receptors by 7-MX is the basis for its pharmacological activity.

Adenosine receptors are coupled to different G-protein subtypes, leading to distinct downstream signaling cascades:

  • A1 and A3 Receptors: Primarily couple to inhibitory G-proteins (Gαi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A2A and A2B Receptors: Primarily couple to stimulatory G-proteins (Gαs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP.[5]

By blocking the binding of endogenous adenosine, 7-MX is expected to modulate these signaling pathways, thereby influencing a multitude of cellular functions.

Inferred Downstream Signaling Pathways of 7-MX Antagonism

Based on the known coupling of adenosine receptors, the antagonism by 7-MX is predicted to have the following effects on downstream signaling:

  • At A1 and A3 Receptors: By blocking the inhibitory effect of adenosine, 7-MX would lead to a disinhibition of adenylyl cyclase, resulting in an increase in cAMP production.

  • At A2A and A2B Receptors: By blocking the stimulatory effect of adenosine, 7-MX would lead to a decrease in cAMP production.

The net effect of 7-MX on cellular cAMP levels will depend on the relative expression and activity of the different adenosine receptor subtypes in a given cell or tissue.

The primary downstream effector of cAMP is Protein Kinase A (PKA) .[6] An increase in cAMP leads to the activation of PKA, which then phosphorylates a variety of substrate proteins, including transcription factors, enzymes, and ion channels. One of the most critical nuclear targets of PKA is the cAMP response element-binding protein (CREB) .[7] Phosphorylation of CREB at Serine-133 by PKA leads to the recruitment of transcriptional coactivators and the subsequent expression of genes containing cAMP response elements (CREs) in their promoters.[7]

Therefore, in cellular contexts where A1/A3 receptor signaling predominates, 7-MX is expected to increase PKA activity and CREB phosphorylation. Conversely, in tissues with dominant A2A/A2B signaling, 7-MX would be expected to decrease PKA activity and CREB phosphorylation.

Visualizing the Signaling Pathways

The following diagrams illustrate the inferred downstream signaling pathways affected by 7-MX antagonism.

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling Adenosine_A1_A3 Adenosine A1_A3_Receptor A1/A3 Receptor Adenosine_A1_A3->A1_A3_Receptor G_alpha_i Gαi A1_A3_Receptor->G_alpha_i AC_inhibited Adenylyl Cyclase (Inhibited) G_alpha_i->AC_inhibited cAMP_low ↓ cAMP AC_inhibited->cAMP_low PKA_inactive PKA (Inactive) cAMP_low->PKA_inactive CREB_unphos CREB PKA_inactive->CREB_unphos MX7_A1_A3 This compound MX7_A1_A3->A1_A3_Receptor Adenosine_A2_A2B Adenosine A2_A2B_Receptor A2A/A2B Receptor Adenosine_A2_A2B->A2_A2B_Receptor G_alpha_s Gαs A2_A2B_Receptor->G_alpha_s AC_activated Adenylyl Cyclase (Activated) G_alpha_s->AC_activated cAMP_high ↑ cAMP AC_activated->cAMP_high PKA_active PKA (Active) cAMP_high->PKA_active pCREB pCREB (Ser133) PKA_active->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression MX7_A2_A2B This compound MX7_A2_A2B->A2_A2B_Receptor

Figure 1: Inferred signaling pathways of adenosine receptor antagonism by this compound.

Quantitative Data

CompoundReceptor SubtypeAssay TypeIC50 / Ki (µM)Reference
TheophyllineA1Radioligand Binding20-30[8]
A2A (high affinity)Adenylate Cyclase20[8]
A2A (low affinity)cAMP Accumulation60[8]
CaffeineA1Radioligand Binding90-110[8]
A2A (high affinity)Adenylate Cyclase80[8]
A2A (low affinity)cAMP Accumulation120[8]
A1Radioligand Binding~50 (Ki)[8]
A2A (high affinity)Functional Assay~27 (Ki)[8]
A2A (low affinity)Functional Assay~30 (Ki)[8]

Note: The lack of specific quantitative data for 7-MX highlights a significant knowledge gap and an opportunity for further research.

Experimental Protocols

To elucidate the precise downstream effects of 7-MX, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.

cAMP Accumulation Assay

This assay measures the intracellular levels of cyclic AMP in response to treatment with 7-MX, typically in the presence of an adenosine receptor agonist.

Principle: This protocol utilizes a competitive immunoassay, often employing HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) technology.[5] In the presence of an A2A/A2B agonist, adenylyl cyclase is stimulated, leading to cAMP production. 7-MX, as an antagonist, will inhibit this agonist-induced cAMP accumulation. Conversely, in a system dominated by A1/A3 receptors, 7-MX will reverse the agonist-induced inhibition of adenylyl cyclase.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells)

  • Cell culture medium (e.g., DMEM)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Adenosine receptor agonist (e.g., NECA, CGS-21680)

  • This compound

  • cAMP assay kit (e.g., HTRF cAMP kit from PerkinElmer or ELISA kit from Abcam)

  • 384-well or 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into microplates at a predetermined optimal density and culture overnight.

  • Cell Stimulation:

    • Wash cells with stimulation buffer.

    • Pre-incubate cells with varying concentrations of 7-MX for 15-30 minutes at 37°C.

    • Add a fixed concentration of the adenosine receptor agonist (typically EC80) to the wells and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and incubation for 60 minutes at room temperature.

  • Data Acquisition: Read the plate using a plate reader compatible with the assay format (e.g., HTRF-compatible reader or ELISA plate reader).

  • Data Analysis: Calculate the concentration of cAMP in each well based on a standard curve. Plot the cAMP concentration against the log of the 7-MX concentration to determine the IC50 value.

cAMP_Assay_Workflow A Seed cells in microplate B Wash cells with stimulation buffer A->B C Pre-incubate with 7-MX B->C D Add adenosine receptor agonist C->D E Lyse cells D->E F Perform cAMP detection assay E->F G Read plate F->G H Data analysis (IC50 determination) G->H

Figure 2: Workflow for a cAMP accumulation assay to assess 7-MX antagonism.
PKA Activity Assay

This assay measures the activity of Protein Kinase A in cell lysates following treatment with 7-MX.

Principle: This assay typically uses a specific PKA substrate peptide that is phosphorylated by active PKA in the presence of ATP. The amount of phosphorylated substrate is then quantified, usually via an antibody-based method like ELISA or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.[9][10][11]

Materials:

  • Cell lysates from cells treated with 7-MX and/or an adenosine receptor agonist.

  • PKA activity assay kit (e.g., from Abcam, Promega, or Arbor Assays).

  • ATP solution.

  • Microplate reader or scintillation counter.

Procedure:

  • Sample Preparation: Prepare cell lysates from treated and untreated cells.

  • Kinase Reaction:

    • Add cell lysate to wells of a microplate pre-coated with a PKA substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the recommended time and temperature (e.g., 30 minutes at 30°C).

  • Detection:

    • Wash the wells to remove non-phosphorylated substrate.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate. Incubate for 60 minutes at room temperature.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated). Incubate for 30-60 minutes at room temperature.

    • Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting signal.

  • Data Analysis: Quantify PKA activity by comparing the signal from treated samples to that of untreated controls.

Western Blot for CREB Phosphorylation

This technique is used to detect the phosphorylation of CREB at Serine-133, a key indicator of PKA activation.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB. The ratio of pCREB to total CREB provides a measure of CREB activation.

Materials:

  • Cell lysates from cells treated with 7-MX and/or an adenosine receptor agonist.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: rabbit anti-pCREB (Ser133) and rabbit anti-total CREB.

  • HRP-conjugated anti-rabbit secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-pCREB or anti-total CREB) overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and then add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for pCREB and total CREB. Calculate the pCREB/total CREB ratio for each sample and compare between treatment groups.

Western_Blot_Workflow A Prepare cell lysates B Protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (pCREB or total CREB) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Data analysis (pCREB/total CREB ratio) H->I

Figure 3: Workflow for Western blot analysis of CREB phosphorylation.

Conclusion

This compound is a pharmacologically active metabolite that acts as a non-selective antagonist of adenosine receptors. While its precise downstream signaling profile is not yet fully elucidated in publicly available literature, its mechanism of action can be inferred from the well-established signaling pathways of the adenosine receptors it targets. The primary consequence of 7-MX antagonism is the modulation of intracellular cAMP levels, which in turn affects the activity of PKA and the phosphorylation of CREB. The net effect is cell-type dependent and relies on the specific repertoire of adenosine receptor subtypes expressed. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of the downstream signaling pathways of this compound, which will be crucial for understanding its therapeutic potential and mechanism of action. Further research is warranted to fill the existing gaps in our knowledge of this compound's molecular pharmacology.

References

The Impact of 7-Methylxanthine on Genetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of how 7-Methylxanthine (7-MX), a primary metabolite of caffeine and theobromine, influences genetic regulation.[1][2] As a non-selective adenosine receptor antagonist, 7-MX's mechanism of action is primarily centered on its interaction with A1, A2A, A2B, and A3 adenosine receptors, which are integral to a multitude of cellular signaling pathways.[1] This guide will delve into the downstream effects of this antagonism on key transcription factors, present data from related methylxanthines to illustrate potential gene expression changes, and provide detailed experimental protocols for investigating these effects. The information is intended to support further research into the therapeutic applications of 7-MX and other methylxanthines.

Note on Nomenclature: The user query specified "7-Methylhypoxanthine." However, the preponderance of scientific literature, particularly in the context of therapeutic research and genetic regulation, focuses on "7-Methylxanthine." Given the structural and functional differences, and the extensive research on 7-Methylxanthine as a drug candidate, this guide will focus on the latter compound. It is presumed that this is the compound of interest for the intended audience.

Introduction to 7-Methylxanthine and its Primary Mechanism of Action

7-Methylxanthine (7-MX) is a purine alkaloid and a significant metabolite of commonly consumed methylxanthines like caffeine and theophylline.[2] It is currently under investigation as a therapeutic agent, most notably for its potential to slow the progression of myopia.[1] The primary pharmacological action of 7-MX is its non-selective antagonism of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). These G protein-coupled receptors are ubiquitously expressed and play a crucial role in regulating a wide array of physiological processes, including inflammation, neurotransmission, and cellular metabolism. By blocking the binding of endogenous adenosine to these receptors, 7-MX can modulate downstream signaling cascades that ultimately lead to changes in gene expression.

Signaling Pathways and a Locus of Genetic Regulation

The antagonism of adenosine receptors by 7-MX initiates a cascade of intracellular events that can alter the activity of key transcription factors, thereby influencing gene expression. The two major pathways implicated are the cAMP/PKA/CREB pathway and the NF-κB signaling pathway.

The cAMP/PKA/CREB Signaling Pathway

Adenosine receptors A2A and A2B are coupled to Gs proteins, which, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[3] Conversely, A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[3] By antagonizing these receptors, 7-MX can lead to a net change in intracellular cAMP levels.

cAMP is a critical second messenger that activates Protein Kinase A (PKA). Activated PKA translocates to the nucleus, where it phosphorylates the cAMP Response Element-Binding protein (CREB).[4] Phosphorylated CREB (pCREB) binds to cAMP Response Elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[5] Therefore, by modulating cAMP levels, 7-MX can influence the expression of a wide range of genes involved in cellular proliferation, differentiation, and survival.[6]

CREB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7MX 7-Methylxanthine AR Adenosine Receptor (A2A/A2B) 7MX->AR Antagonizes Adenosine Adenosine Adenosine->AR Activates AC Adenylyl Cyclase AR->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CRE CRE pCREB->CRE Binds Gene Target Gene Transcription CRE->Gene Initiates

Figure 1: 7-Methylxanthine's Influence on the CREB Signaling Pathway.
The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Some studies suggest that methylxanthines like theophylline can inhibit NF-κB activation by preventing the degradation of IκBα.[7] This effect is thought to contribute to their anti-inflammatory properties. By acting as an adenosine receptor antagonist, 7-MX may similarly modulate NF-κB signaling, leading to a down-regulation of pro-inflammatory gene expression.

NFkB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 7MX 7-Methylxanthine IKK IKK Complex 7MX->IKK Inhibits Stimulus Pro-inflammatory Stimulus Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB Proteasome Proteasome pIkB->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Transcription DNA->Gene Initiates

Figure 2: Postulated Influence of 7-Methylxanthine on the NF-κB Pathway.

Quantitative Data on Gene Regulation by Related Methylxanthines

While comprehensive transcriptomic data for 7-Methylxanthine is not yet widely available, studies on the structurally and functionally similar methylxanthines, theophylline and caffeine, provide valuable insights into the potential genetic regulatory effects of 7-MX.

Theophylline-Induced Gene Expression Changes in Macrophages

A microarray study on the effects of theophylline on human macrophages identified a number of dose-dependently regulated genes. These findings highlight the anti-inflammatory potential of methylxanthines at the genetic level.[8]

Gene SymbolGene NameFunctionRegulation by Theophylline
Down-regulated Genes
IL-13Interleukin-13Central mediator of airway inflammationDown-regulated
LTC4SLeukotriene C4 synthaseInvolved in the production of leukotrienesDown-regulated
Up-regulated Genes
Gene Set 1(List of 45 genes)Inflammation, angiogenesis, cell adhesion, etc.Up-regulated
Gene Set 2(List of 30 genes)Signal transduction, cell proliferation, etc.Up-regulated
Table 1: Summary of Theophylline-Modulated Genes in Macrophages.[8]
Differential Effects of Methylxanthines on Hepatic Fat Accumulation

A transcriptomic study comparing caffeine, theophylline, and theobromine in a mouse model of nonalcoholic fatty liver disease (NAFLD) revealed that caffeine and theophylline, but not theobromine, attenuated hepatic fat accumulation. This effect was linked to the activation of the TNF signaling pathway.[9]

CompoundEffect on Body WeightEffect on Triglyceride LevelsActivation of TNF Signaling Pathway
Caffeine ReducedReducedYes
Theophylline Significantly ReducedSignificantly ReducedYes
Theobromine No EffectNo EffectNo
Table 2: Comparative Effects of Methylxanthines on NAFLD Phenotypes and the TNF Signaling Pathway.[9]

Experimental Protocols for Investigating Genetic Regulation

To elucidate the specific effects of 7-Methylxanthine on genetic regulation, a systematic experimental approach is required. The following protocols outline the key steps for in vitro and subsequent in vivo or ex vivo analyses.

In Vitro Analysis of Gene Expression

This protocol describes a general workflow for treating a cell line with 7-MX and analyzing the resulting changes in gene expression using quantitative PCR (qPCR) or RNA sequencing (RNA-seq).

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_extraction 2. Sample Preparation cluster_analysis 3. Gene Expression Analysis cluster_data 4. Data Analysis and Validation Cell_Culture Cell Culture (e.g., Macrophages, Epithelial cells) Treatment Treatment with 7-MX (Dose-response and time-course) Cell_Culture->Treatment Harvest Cell Harvesting and Lysis Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->QC cDNA_Synthesis cDNA Synthesis QC->cDNA_Synthesis qPCR qPCR (Targeted gene analysis) cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing (Transcriptome-wide analysis) cDNA_Synthesis->RNA_Seq Data_Processing Data Processing and Differential Expression Analysis qPCR->Data_Processing RNA_Seq->Data_Processing Pathway_Analysis Pathway and Functional Enrichment Analysis Data_Processing->Pathway_Analysis Validation Validation of Key Genes (e.g., Western Blot, ELISA) Pathway_Analysis->Validation

Figure 3: General Experimental Workflow for Gene Expression Analysis.

4.1.1. Cell Culture and Treatment:

  • Cell Line Selection: Choose a cell line relevant to the research question (e.g., human macrophages for inflammation studies, retinal pigment epithelial cells for myopia research).

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of 7-Methylxanthine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations for dose-response experiments.

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of 7-MX or a vehicle control. Incubate for a predetermined time course (e.g., 6, 12, 24, 48 hours).

4.1.2. RNA Extraction and Quality Control:

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • RNA Isolation: Isolate total RNA using a commercially available kit according to the manufacturer's instructions.

  • Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is generally considered pure. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

4.1.3. Gene Expression Quantification:

  • For qPCR (Targeted Analysis):

    • cDNA Synthesis: Synthesize first-strand cDNA from a standardized amount of total RNA using a reverse transcription kit.

    • Primer Design: Design or obtain validated primers for the target genes of interest and at least one stable housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, primers, and cDNA.

    • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method.[10][11]

  • For RNA-Seq (Transcriptome-wide Analysis):

    • Library Preparation: Prepare sequencing libraries from the isolated RNA. This typically involves mRNA enrichment or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.

    • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

    • Data Analysis: Process the raw sequencing data, including quality control, read alignment to a reference genome, and quantification of gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by 7-MX treatment.[12][13]

Conclusion and Future Directions

7-Methylxanthine, through its antagonism of adenosine receptors, holds significant potential to modulate genetic regulation in a therapeutically beneficial manner. The downstream effects on key signaling pathways, such as the cAMP/PKA/CREB and NF-κB pathways, provide a mechanistic basis for its observed physiological effects. While direct transcriptomic data for 7-MX is still emerging, studies on related methylxanthines like theophylline and caffeine offer valuable insights into its likely impact on gene expression, particularly in the context of inflammation and metabolic regulation.

Future research should focus on conducting comprehensive transcriptomic and proteomic analyses of various cell types and in vivo models exposed to 7-Methylxanthine. This will not only provide a detailed catalog of the genes and proteins regulated by this compound but also help in identifying novel therapeutic targets and biomarkers for monitoring treatment efficacy. The experimental protocols outlined in this guide provide a robust framework for undertaking such investigations, which will be crucial for advancing the clinical development of 7-Methylxanthine and other related compounds.

References

Methodological & Application

Application Note: Quantification of 7-Methylhypoxanthine in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of 7-Methylhypoxanthine in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a metabolite of caffeine and theophylline, and its accurate measurement is essential for pharmacokinetic and metabolic studies. This method utilizes a stable isotope-labeled internal standard, this compound-d3, to ensure high accuracy and precision. The protocol includes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and drug development.

Introduction

This compound is a purine derivative and a metabolite of the widely consumed stimulants, caffeine and theophylline. The precise quantification of this compound in biological matrices is crucial for understanding the metabolism and pharmacokinetics of these parent compounds. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for this application due to its superior sensitivity, selectivity, and speed.

A significant challenge in bioanalytical methods is the potential for matrix effects, where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is the gold standard for mitigating these effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and the generation of high-quality quantitative data. This application note provides a comprehensive workflow for the determination of this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • This compound-d3 (≥98% purity, isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human plasma (sourced from authorized vendors)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

  • C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Analytical balance

  • Pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) methanol/water mixture to create working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Allow frozen human plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or QC sample.

  • Add 150 µL of the IS working solution (100 ng/mL this compound-d3 in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Liquid Chromatography

  • System: High-Performance Liquid Chromatography system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient from 5% to 95% B over 4 minutes, followed by a 1-minute hold at 95% B and a 2-minute re-equilibration at 5% B.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are proposed based on the structure of this compound and are analogous to other methylxanthines. These should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound167.1110.1
This compound-d3170.1113.1
  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-35 eV.

Method Validation and Performance

The developed HPLC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Quantitative Data Summary

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 2080 - 120
Low3≤ 1090 - 110≤ 1585 - 115
Medium100≤ 1090 - 110≤ 1585 - 115
High800≤ 1090 - 110≤ 1585 - 115

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low3> 85
Medium100> 85
High800> 85

Experimental Workflow Visualization

The diagram below illustrates the key steps in the analytical workflow for the quantification of this compound in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (50 µL) add_is Add Internal Standard (this compound-d3 in ACN) plasma->add_is vortex1 Vortex Mix (1 min) add_is->vortex1 centrifuge Centrifuge (12,000 rpm, 10 min, 4°C) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) into HPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve (Peak Area Ratio vs. Conc.) integration->calibration quantification Quantify this compound calibration->quantification

Caption: Experimental workflow for the analysis of this compound in plasma.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The use of a deuterated internal standard is crucial for achieving the high level of accuracy and precision required in regulated bioanalysis. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving methylxanthines.

Application Note: Quantitative Analysis of 7-Methylhypoxanthine in Human Urine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Methylhypoxanthine is a metabolite of various dietary methylxanthines, such as caffeine and theophylline. Its concentration in urine can serve as a biomarker for dietary intake and metabolic activity. Accurate and reliable quantification of this compound in urine is crucial for clinical diagnostics, metabolic studies, and drug development. This application note provides a detailed protocol for the analysis of this compound in human urine samples using High-Performance Liquid Chromatography (HPLC) with UV detection, and alternatively, with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. The described methods include sample preparation, instrument conditions, and validation parameters.

Experimental Protocols

Proper sample handling is critical to ensure the integrity of the analyte.

  • Collection: Collect first-morning midstream urine samples in sterile containers.[1]

  • Initial Processing: For DNA methylation analysis, the addition of EDTA (final concentration of 40mM) is recommended to preserve DNA integrity.[2] While not explicitly for this compound, this practice of using preservatives can be considered to minimize degradation if enzymatic activity is a concern.

  • Storage: Samples should be stored at -20°C or -80°C to prevent degradation of analytes prior to analysis.[2] Thaw samples at room temperature before processing.

Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex matrices like urine.[3][4]

  • Materials:

    • SPE cartridges (e.g., C18, 500 mg, 3 mL)

    • Phosphate buffer (0.067 mol/L, pH 6.8)

    • Acetonitrile

    • Methanol

    • Deionized water

  • Procedure:

    • Thaw urine samples to room temperature.

    • Centrifuge the urine sample at 2500 rpm for 10 minutes to remove particulate matter.[4]

    • Take 1 mL of the supernatant and acidify with 1 mL of phosphate buffer (pH 6.8).[4]

    • Condition the C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analyte with 2 mL of methanol or an appropriate solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.

Instrumentation and Analytical Conditions

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable.

  • Column: A reverse-phase column, such as a C18 or C18e (e.g., 250 mm x 4.6 mm, 5 µm), is recommended for the separation of methylxanthines.[4]

  • Mobile Phase: A gradient elution using a mixture of 0.05% aqueous trifluoroacetic acid (TFA) and acetonitrile is effective.[3][4]

    • Gradient Program: Start with a low percentage of acetonitrile and gradually increase to elute the analytes.

  • Flow Rate: A typical flow rate is 0.8 to 1.0 mL/min.[4]

  • Column Temperature: Maintain the column at a constant temperature, for example, 30°C, to ensure reproducible retention times.

  • Detection: Monitor the eluent using a DAD detector at the maximum absorbance wavelength for this compound (approximately 273 nm).

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.[5]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system can be used for faster analysis and better resolution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[5]

  • Ionization Mode: ESI in positive ion mode is typically used for the analysis of methylxanthines.

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and an internal standard should be monitored.

Data Presentation: Method Validation Parameters

The following table summarizes typical validation parameters for the analysis of methylxanthines in biological fluids. These values are indicative and should be determined for each specific laboratory setup.

ParameterTypical Value/RangeReference
Linearity (R²) > 0.99[6][7]
Limit of Detection (LOD) 0.1 - 10 ng/mL[6][8]
Limit of Quantification (LOQ) 0.5 - 25 ng/mL[6][8]
Recovery 85 - 115%[6]
Precision (RSD%) < 15%[8]
Accuracy 85 - 115%[8]

Visualizations

The following diagram illustrates the complete workflow from sample collection to data analysis for the detection of this compound in urine.

G cluster_collection Sample Collection & Preparation cluster_analysis Analytical Phase cluster_data Data Processing urine_collection Urine Sample Collection centrifugation Centrifugation urine_collection->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe reconstitution Reconstitution spe->reconstitution hplc HPLC Separation reconstitution->hplc detection DAD/MS Detection hplc->detection data_acquisition Data Acquisition detection->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

This diagram shows the logical relationship and hierarchy of key analytical method validation parameters.

G cluster_quantitative Quantitative Performance cluster_qualitative Qualitative Performance Validation Analytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Limits LOD & LOQ Validation->Limits Specificity Specificity/Selectivity Validation->Specificity Robustness Robustness Validation->Robustness Accuracy->Precision Linearity->Limits

Caption: Key parameters for analytical method validation.

Conclusion

The described HPLC and LC-MS/MS methods provide a robust and reliable approach for the quantitative determination of this compound in human urine. Proper sample preparation using solid-phase extraction is essential for achieving accurate and precise results by minimizing matrix effects. The validation of the analytical method according to established guidelines is mandatory to ensure the quality and reliability of the generated data in a research or clinical setting.

References

Application Notes and Protocols for Solid-Phase Extraction of 7-Methylhypoxanthine from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine is a metabolite of caffeine and theophylline, and its quantification in biological fluids such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices prior to analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of this compound from biological fluids, based on established methods for similar methylxanthines.

Physicochemical Properties of this compound

A successful SPE protocol design relies on understanding the physicochemical properties of the target analyte.

PropertyValueReference
Molecular FormulaC₆H₆N₄O₂[1]
Molecular Weight166.14 g/mol [1]
LogP-0.89[1][2]
pKa (Strongest Acidic)9.31[2][3]
Water SolubilitySoluble[4]

The low LogP value of -0.89 indicates that this compound is a polar compound.[1][2] This is a critical consideration for selecting the appropriate SPE sorbent and optimizing the wash and elution steps to prevent premature elution (breakthrough) of the analyte.

Data Presentation: Quantitative SPE Performance for Methylxanthines

AnalyteMatrixSample Preparation MethodRecovery Rate (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
7-Methylxanthine Rat PlasmaDeproteinization>94--[5]
7-Methylxanthine Human UrineDilute-and-Shoot UHPLC/HRMS-0.25 - 2.5 ng/mL0.25 - 2.5 ng/mL[6]
TheobromineHuman PlasmaSPE (Discovery DSC 18)9610 ng/mL-[7]
TheophyllineHuman PlasmaSPE (Discovery DSC 18)8510 ng/mL-[7]
CaffeineHuman PlasmaSPE (Discovery DSC 18)8810 ng/mL-[7]
ParaxanthineHuman PlasmaSPE (Discovery DSC 18)8210 ng/mL-[7]
Cotinine (polar)Human PlasmaSPE (Discovery DSC 18)3910 ng/mL-[7]

Experimental Protocols

This protocol is adapted from a validated method for the extraction of methylxanthines from human plasma and is suitable for the extraction of this compound from various biological fluids.[7]

Materials and Reagents
  • SPE Cartridges: Reversed-phase C18 cartridges (e.g., Discovery® DSC-18, 500 mg, 3 mL)[7]

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade

  • Formic Acid (HCOOH): LC-MS grade

  • Acetonitrile (ACN): HPLC grade

  • Nitrogen Gas: High purity

  • Biological Fluid Sample: Plasma, serum, or urine

  • Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d3) is recommended for accurate quantification.

Sample Preparation
  • Thaw frozen biological fluid samples to room temperature.

  • Vortex the samples to ensure homogeneity.

  • For plasma or serum, centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet any precipitated proteins.[8]

  • Transfer 100 µL of the supernatant (or urine) to a clean microcentrifuge tube.

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Add 1 mL of purified water to the sample and vortex to mix.[7]

Solid-Phase Extraction (SPE) Protocol

The following steps should be performed using a vacuum manifold.

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol through the sorbent.[7]

  • Equilibration: Equilibrate the cartridge by passing 2 mL of purified water. Do not allow the sorbent to dry.[7]

  • Sample Loading: Load the pre-prepared sample mixture onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 drops per second).

  • Washing:

    • Wash the cartridge with 1 mL of purified water to remove salts and other highly polar interferences.

    • To remove less polar interferences, a second wash with a weak organic solvent mixture (e.g., 1 mL of 5% methanol in water) can be employed. Given the polarity of this compound, the organic content of the wash solvent should be minimized to prevent analyte loss.

  • Drying: Dry the SPE cartridge thoroughly under high vacuum for 5-10 minutes to remove any residual water.

  • Elution: Elute the retained this compound from the cartridge by passing 2 mL of methanol through the sorbent into a clean collection tube.[7]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase for the LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[7][8]

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

Experimental Workflow for SPE of this compound

SPE_Workflow cluster_spe SPE Manifold Sample Biological Fluid Sample (Plasma, Serum, Urine) Pre_treatment Sample Pre-treatment (Spike with IS, Dilute with Water) Sample->Pre_treatment Loading Sample Loading Pre_treatment->Loading SPE_Column C18 SPE Cartridge Conditioning Conditioning (2 mL Methanol) Equilibration Equilibration (2 mL Water) Washing Washing (e.g., 1 mL Water) Loading->Washing Waste Waste Loading->Waste Interferences & Unretained Analytes Drying Drying (High Vacuum) Washing->Drying Washing->Waste Polar Interferences Elution Elution (2 mL Methanol) Drying->Elution Evaporation Evaporation (Nitrogen Stream) Elution->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the solid-phase extraction of this compound.

Logical Relationships in the SPE Protocol

SPE_Phases Start Start Sorbent_Prep Sorbent Preparation Start->Sorbent_Prep Goal: Activate sorbent Sample_App Sample Application Sorbent_Prep->Sample_App Conditioning & Equilibration Interference_Removal Interference Removal Sample_App->Interference_Removal Goal: Retain analyte, pass interferences Analyte_Elution Analyte Elution Interference_Removal->Analyte_Elution Goal: Remove remaining interferences Post_Elution Post-Elution Processing Analyte_Elution->Post_Elution Goal: Recover analyte End End Post_Elution->End Concentration & Reconstitution

Caption: Logical phases of the solid-phase extraction protocol.

References

Application Notes and Protocols: Investigating the Effects of 7-Methylhypoxanthine in SH-SY5Y and MCF-7 Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine, a metabolite of caffeine and theobromine, is a purine derivative with emerging interest in biomedical research.[1][2] While its roles in certain physiological processes are being elucidated, its specific effects on cellular models commonly used in neurobiology and cancer research, such as the SH-SY5Y human neuroblastoma cell line and the MCF-7 human breast cancer cell line, are not yet extensively documented. These cell lines serve as valuable in vitro models for studying neurotoxicity, neurodegenerative diseases, and cancer biology.[3][4][5][6]

These application notes provide a comprehensive guide for researchers interested in investigating the potential effects of this compound on SH-SY5Y and MCF-7 cells. The following sections detail the necessary protocols for cell culture, treatment, and subsequent analysis of cellular responses, including viability, apoptosis, and signaling pathway modulation.

Disclaimer: The quantitative data and specific signaling pathway effects of this compound presented in these notes are hypothetical and for illustrative purposes. Researchers should generate their own experimental data to determine the actual effects of this compound in these cell lines.

Cell Culture Protocols

SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model in neuroscience research.[3][4] These cells can be maintained in their undifferentiated, proliferative state or differentiated into a more mature neuronal phenotype.

Materials:

  • SH-SY5Y cells (e.g., ATCC® CRL-2266™)

  • Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (MEM) and Ham's F12 Medium.[7]

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids (NEAA).[8]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25% or 0.05%).[8][9]

  • Culture flasks/plates

  • Incubator at 37°C, 5% CO2

Protocol for Subculturing:

  • Grow cells in a T-75 flask until they reach 80-90% confluency.[8]

  • Aspirate the culture medium.

  • Wash the cell monolayer once with sterile PBS.[8]

  • Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[7][9]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.[8]

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[8]

  • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed new culture flasks at a recommended split ratio of 1:3 to 1:6.

  • Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.[10]

MCF-7 Human Breast Cancer Cells

MCF-7 is an estrogen receptor-positive cell line commonly used in breast cancer research.[5][6]

Materials:

  • MCF-7 cells (e.g., ATCC® HTB-22™)

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM).[11][12]

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.01 mg/mL human recombinant insulin.[11]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%).[11]

  • Culture flasks/plates

  • Incubator at 37°C, 5% CO2

Protocol for Subculturing:

  • Culture cells in a T-75 flask until they reach approximately 85-90% confluency.[11]

  • Remove the culture medium.

  • Rinse the cells twice with sterile PBS.[11]

  • Add 2-3 mL of warm 0.25% Trypsin-EDTA solution and observe under a microscope until cells detach (5-15 minutes).[12]

  • Add 10 mL of complete growth medium to inactivate the trypsin.[11]

  • Gently resuspend the cells by pipetting.

  • Centrifuge the cell suspension at 125 x g for 5 minutes.[11]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.[11]

  • Plate the cells into new flasks at an appropriate split ratio (e.g., 1:3).[13]

  • Incubate at 37°C in a humidified atmosphere with 5% CO2. Renew the medium 2-3 times per week.[11]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[14]

Materials:

  • Cells (SH-SY5Y or MCF-7)

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[15]

  • Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol).[15][16]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells/well and incubate overnight.[17]

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16][18]

  • Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][18]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

Data Presentation (Hypothetical):

Table 1: Effect of this compound on the Viability of SH-SY5Y and MCF-7 Cells (48h Treatment)

Cell LineThis compound (µM)Cell Viability (% of Control) ± SD
SH-SY5Y0 (Control)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 3.9
10088.4 ± 6.2
20075.1 ± 7.8
MCF-70 (Control)100 ± 3.8
1099.1 ± 4.2
5097.3 ± 3.5
10090.5 ± 5.5
20082.3 ± 6.9
Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.[19][20]

Materials:

  • Cells (SH-SY5Y or MCF-7)

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 cells per well in 6-well plates and allow them to attach overnight.[19][20]

  • Treat cells with the desired concentrations of this compound for a specified duration.

  • Collect both floating and adherent cells. For adherent cells, trypsinize and combine with the supernatant.[19][20]

  • Wash the cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[19][20]

  • Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation (Hypothetical):

Table 2: Apoptotic Effects of this compound on SH-SY5Y and MCF-7 Cells (48h Treatment)

Cell LineThis compound (µM)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
SH-SY5Y0 (Control)95.22.11.51.2
10090.85.32.41.5
20082.510.74.62.2
MCF-70 (Control)96.11.81.20.9
10092.44.52.11.0
20085.38.93.91.9
Signaling Pathway Analysis (Western Blotting)

Western blotting allows for the detection of specific proteins to investigate the modulation of signaling pathways.[22][23]

Materials:

  • Cells (SH-SY5Y or MCF-7)

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.[23]

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[23]

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[22]

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[23][24]

  • Wash the membrane three times with TBST for 5 minutes each.[24]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Wash the membrane again as in step 10.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • For quantitative analysis, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH).

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Maintain SH-SY5Y & MCF-7 Cultures Seed Seed Cells in Plates (96-well or 6-well) Culture->Seed Treat Treat with this compound (Various Concentrations & Durations) Seed->Treat MTT MTT Assay (Viability) Treat->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Treat->Apoptosis Western Western Blot (Signaling Proteins) Treat->Western Analyze Quantify Results & Interpret Data MTT->Analyze Apoptosis->Analyze Western->Analyze

Caption: General experimental workflow for studying this compound effects.

Hypothetical Signaling Pathway in SH-SY5Y Cells

Methylxanthines are known to be adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.[25] In a neuronal context, this could influence pathways related to cell survival and apoptosis.

G M7H This compound AdenoR Adenosine Receptors (e.g., A1, A2A) M7H->AdenoR Inhibits AC Adenylyl Cyclase AdenoR->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB PI3K PI3K PKA->PI3K BDNF BDNF (Pro-survival) CREB->BDNF Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bad Bad (Pro-apoptotic) Akt->Bad Inhibits

Caption: Hypothetical pro-survival signaling pathway in SH-SY5Y cells.

Hypothetical Signaling Pathway in MCF-7 Cells

In cancer cells, pathways regulating proliferation and apoptosis are of key interest. Inhibition of PDEs can lead to increased cAMP, which can have context-dependent effects on cell growth.

G M7H This compound PDE Phosphodiesterase (PDE) M7H->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA RAF RAF-1 PKA->RAF Inhibits Caspase Caspase Activation PKA->Caspase MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical anti-proliferative signaling in MCF-7 cells.

References

Application Notes and Protocols for In Vivo Research of 7-Methylhypoxanthine Using Guinea Pig and Rabbit Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of guinea pig and rabbit models in the in vivo research of 7-Methylhypoxanthine (7-MX), a non-selective adenosine receptor antagonist. The following sections detail experimental protocols and summarize key quantitative data from preclinical studies, primarily focusing on the compound's effects in ophthalmological research, particularly myopia.

Introduction

This compound (7-MX) is a metabolite of caffeine and theobromine and has garnered significant interest for its therapeutic potential, notably in slowing the progression of myopia.[1] Animal models are crucial for elucidating the mechanisms of action, pharmacokinetic profiles, and safety of 7-MX. Guinea pigs and rabbits are frequently employed models in ophthalmology research due to the anatomical and physiological similarities of their eyes to humans, making them suitable for studying conditions like form-deprivation myopia.

Animal Models and Rationale for Use

Guinea Pig (Cavia porcellus)

Guinea pigs are a valuable model for myopia research as they develop axial elongation and refractive errors in response to visual form deprivation, mimicking human myopia development. Their scleral structure and response to biochemical stimuli are also relevant for studying the effects of 7-MX on scleral remodeling.

Rabbit (Oryctolagus cuniculus)

Rabbits, particularly pigmented strains, are another established model for experimental myopia.[2][3][4] Their larger eye size facilitates certain experimental manipulations and measurements. Studies have demonstrated that 7-MX can effectively prevent form-deprivation myopia in rabbits by influencing scleral biochemistry.[2][3][4]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies of this compound in guinea pig and rabbit models.

Table 1: Pharmacokinetics of this compound in Rabbits (Oral Administration)
ParameterValueAnimal ModelDosageSource
Cmax (Peak Plasma Concentration) ~70 µMRabbit30 mg/kg (single dose)[5]
t1/2 (Terminal Half-life) ~1 hourRabbit30 mg/kg (single dose)[5]
Table 2: Efficacy of this compound in a Guinea Pig Model of Form-Deprivation Myopia (21-Day Treatment)
ParameterControl Group (Vehicle)7-MX Treated Group (300 mg/kg/day)OutcomeSource
Myopia Induction -5.40 D ± 1.08 D-2.75 D ± 0.50 DSignificant reduction in myopia[6]
Axial Length Increase 1.00 mm ± 0.07 mm0.66 mm ± 0.21 mmSignificant reduction in axial elongation[6]
Scleral Changes Thinning of posterior sclera and reduced collagen fibril diameterThickening of posterior sclera and increased collagen fibril diameterPrevention of myopia-related scleral changes[6][7]
Table 3: Efficacy of this compound in a Rabbit Model of Form-Deprivation Myopia (30-Day Treatment)
ParameterControl Group (Vehicle)7-MX Treated Group (30 mg/kg/day)OutcomeSource
Myopia Induction -1.10 D ± 0.78 D-0.21 D ± 0.11 DSignificant prevention of myopia[2][3][4]
Axial Length Increase 0.51 mm ± 0.09 mm0.07 mm ± 0.10 mmSignificant inhibition of axial elongation[2][3][4]
Scleral Collagen Fibril Diameter (Inner Layer) 94.80 nm ± 27.52 nm111.34 nm ± 28.30 nmSignificant increase in fibril diameter[3]
Scleral Collagen Fibril Diameter (Outer Layer) 144.04 nm ± 47.02 nm167.92 nm ± 55.82 nmSignificant increase in fibril diameter[3]

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to guinea pigs and rabbits for myopia research.

Protocol for Form-Deprivation Myopia Induction and 7-MX Treatment in Guinea Pigs

Objective: To determine the effect of orally administered 7-MX on the development of form-deprivation myopia.

Materials:

  • Three-week-old guinea pigs

  • This compound (powder)

  • Vehicle (e.g., saline)

  • Diffusers for monocular deprivation

  • Instrumentation for measuring ocular refraction and axial length

  • Light and electron microscopy equipment for scleral analysis

Procedure:

  • Animal Acclimatization: Acclimatize three-week-old guinea pigs to the laboratory environment for a minimum of one week.

  • Baseline Measurements: Measure baseline ocular refraction and axial length for both eyes of each animal.

  • Group Allocation: Randomly divide the animals into a control group and a 7-MX treated group.

  • Monocular Deprivation: Induce form-deprivation myopia in one eye of each animal by applying a diffuser. The contralateral eye serves as a control.

  • Drug Preparation and Administration:

    • Prepare a suspension of 7-MX in the chosen vehicle.

    • Administer 7-MX orally to the treated group at a dosage of 300 mg/kg body weight once daily.

    • Administer an equal volume of the vehicle to the control group.

  • Treatment Duration: Continue the treatment for 21 consecutive days.

  • Monitoring: Monitor the animals daily for any signs of distress or adverse effects. Measure body weight at the beginning and end of the experiment.

  • Final Measurements: After 21 days, measure the final ocular refraction and axial length of both eyes.

  • Scleral Analysis:

    • Euthanize the animals and enucleate the eyes.

    • Dissect the posterior sclera for analysis.

    • Measure scleral thickness using light microscopy.

    • Measure collagen fibril diameter in the inner, middle, and outer layers of the sclera using electron microscopy.

Protocol for Form-Deprivation Myopia Induction and 7-MX Treatment in Pigmented Rabbits

Objective: To evaluate the effect of oral 7-MX administration on the posterior sclera in a rabbit model of form-deprivation myopia.

Materials:

  • Ten-day-old pigmented rabbits

  • This compound (powder)

  • Vehicle (e.g., saline)

  • Sutures for eyelid closure

  • Instrumentation for measuring ocular refraction and axial length

  • Electron microscopy equipment for scleral analysis

Procedure:

  • Animal Acclimatization: Allow the rabbits to acclimate to the housing conditions.

  • Baseline Measurements: At ten days of age, perform baseline measurements of ocular refraction and axial length.

  • Group Allocation: Randomly assign the rabbits to a control group and a 7-MX treated group.

  • Monocular Deprivation: Induce form-deprivation myopia in the right eye of each rabbit by suturing the eyelids closed. The left eye serves as the contralateral control.

  • Drug Preparation and Administration:

    • Prepare a solution or suspension of 7-MX in saline.

    • Administer 7-MX orally to the treated group at a dosage of 30 mg/kg body weight daily.

    • Administer an equal volume of saline to the control group.

  • Treatment Duration: Continue the daily administration for 30 days.

  • Monitoring: Observe the animals daily for general health and any signs of adverse reactions. Record body weights at the start and end of the study.

  • Final Measurements: After 30 days, measure the final ocular refractions and axial lengths of both eyes.

  • Scleral Analysis:

    • Humanely euthanize the rabbits and enucleate the eyes.

    • Isolate the posterior pole of the sclera.

    • Process the scleral tissue for electron microscopy to measure and determine the collagen fibril diameters.

Visualizations

Signaling Pathway of this compound

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Binds and Activates Cellular_Response Downstream Cellular Response (e.g., Altered Scleral Remodeling) Adenosine_Receptor->Cellular_Response Initiates Signaling Cascade 7_MX This compound 7_MX->Adenosine_Receptor Antagonizes/ Blocks Binding

Caption: Antagonistic action of this compound on adenosine receptors.

Experimental Workflow for In Vivo Myopia Research

G cluster_setup Experimental Setup cluster_intervention Intervention cluster_data_collection Data Collection & Analysis Animal_Selection Select Animal Model (Guinea Pig or Rabbit) Baseline_Measurements Baseline Ocular Measurements (Refraction, Axial Length) Animal_Selection->Baseline_Measurements Group_Allocation Randomly Allocate to Groups (Control vs. 7-MX) Baseline_Measurements->Group_Allocation Myopia_Induction Induce Form-Deprivation Myopia (Monocular) Group_Allocation->Myopia_Induction Drug_Administration Daily Oral Administration (7-MX or Vehicle) Myopia_Induction->Drug_Administration Final_Measurements Final Ocular Measurements Drug_Administration->Final_Measurements After Treatment Period Scleral_Analysis Post-mortem Scleral Analysis (Thickness, Collagen Diameter) Final_Measurements->Scleral_Analysis Data_Analysis Statistical Analysis of Data Scleral_Analysis->Data_Analysis

Caption: General workflow for 7-MX efficacy studies in myopia models.

Logical Relationship in Myopia Prevention by 7-MX

G 7_MX This compound Administration Adenosine_Antagonism Adenosine Receptor Antagonism in Ocular Tissues 7_MX->Adenosine_Antagonism Scleral_Remodeling Altered Scleral Remodeling: - Increased Collagen Concentration - Increased Collagen Fibril Diameter Adenosine_Antagonism->Scleral_Remodeling Myopia_Prevention Prevention/Reduction of: - Myopia Progression - Axial Elongation Scleral_Remodeling->Myopia_Prevention

Caption: Proposed mechanism of 7-MX in preventing myopia.

References

Application Notes and Protocols for Metabolic Tracing with Isotopically Labeled 7-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying metabolic fluxes in biological systems.[1] By introducing a molecule labeled with a heavy, non-radioactive isotope (e.g., ¹³C, ¹⁵N), researchers can track its fate and transformation through various biochemical reactions.[1][2] This technique offers a dynamic view of metabolism that static measurements of metabolite concentrations cannot provide.[3]

7-Methylhypoxanthine is a purine metabolite of significant interest. It is a downstream product of the metabolism of dietary methylxanthines such as caffeine and theobromine, primarily processed by enzymes like cytochrome P450 1A2 (CYP1A2) and xanthine oxidase.[4][5][6] Furthermore, 7-methylxanthine itself is an intermediate in the biosynthesis of caffeine in plants.[6] Dysregulation of purine metabolism has been linked to various pathological conditions, making the study of this pathway crucial for drug development and disease understanding.

These application notes provide a comprehensive overview and detailed protocols for utilizing isotopically labeled this compound to trace its metabolic fate in various research settings.

Key Applications

  • Elucidating Metabolic Pathways: Tracing the conversion of labeled this compound into downstream metabolites to identify novel biochemical pathways and enzymatic activities.

  • Drug Metabolism and Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of this compound-based therapeutic candidates.

  • Disease Biomarker Discovery: Identifying metabolic signatures associated with diseases where purine metabolism is perturbed by tracing the flux of labeled this compound.

  • Understanding Drug-Nutrient Interactions: Investigating how dietary components, such as caffeine, influence the metabolic pathways involving this compound.

Quantitative Data Presentation

The following table summarizes pharmacokinetic data from a study on unlabeled 7-methylxanthine in rats, providing an example of how quantitative data from metabolic studies can be presented.

ParameterMale Rats (30 mg/kg oral dose)Female Rats (30 mg/kg oral dose)Reference
Cmax (Peak Plasma Concentration) 32.9 µM27.7 µM[7]
tmax (Time to Peak Concentration) 30 min30 min[7]
t½ (Terminal Half-life) 1.31 h1.48 h[7]
AUC₀→t (Area Under the Curve) 49.4 µmol·h/L51.8 µmol·h/L[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Tracing in Cell Culture

This protocol describes a general procedure for tracing the metabolism of isotopically labeled this compound in adherent mammalian cell cultures.

Materials:

  • Isotopically labeled this compound (e.g., [¹³C₅]-7-Methylhypoxanthine)

  • Mammalian cell line of interest (e.g., HepG2 for liver metabolism studies)

  • Appropriate cell culture medium and supplements (e.g., DMEM, FBS)

  • Cell culture plates (e.g., 6-well plates)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% methanol in water, chilled to -80°C[1]

  • Cell scraper

  • Microcentrifuge tubes

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.

  • Tracer Introduction:

    • Prepare the treatment medium by supplementing the standard culture medium with the desired concentration of isotopically labeled this compound.

    • Aspirate the existing medium from the cells and replace it with the tracer-containing medium.

    • Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) to allow for the uptake and metabolism of the tracer.

  • Metabolite Quenching and Extraction:

    • At each time point, rapidly aspirate the medium.

    • Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.[8]

    • Add 1 mL of -80°C 80% methanol to each well to quench all enzymatic activity and lyse the cells.[1]

    • Place the plate on dry ice for 10-15 minutes.[8]

    • Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing:

    • Centrifuge the cell lysate at maximum speed for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant, which contains the intracellular metabolites, to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples to identify and quantify the isotopologues of downstream metabolites of this compound.

Protocol 2: In Vivo Metabolic Tracing in a Rodent Model

This protocol provides a general framework for an in vivo study to trace the metabolism of labeled this compound in a rodent model.

Materials:

  • Isotopically labeled this compound formulated for in vivo administration (e.g., in a saline solution)

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Equipment for oral gavage or intravenous injection

  • Metabolic cages for urine and feces collection (optional)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Tissue harvesting tools

  • Homogenizer

  • Protein precipitation solution (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for at least one week.

  • Tracer Administration: Administer the isotopically labeled this compound to the animals via the desired route (e.g., oral gavage).

  • Sample Collection:

    • Blood: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) into EDTA-coated tubes.

    • Urine/Feces: If using metabolic cages, collect urine and feces at specified intervals.

    • Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, brain). Immediately snap-freeze the tissues in liquid nitrogen.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma. Precipitate proteins by adding a cold solvent like acetonitrile, then centrifuge and collect the supernatant.

    • Tissues: Homogenize the frozen tissues in a suitable buffer. Precipitate proteins and extract metabolites as described for plasma.

  • Analysis:

    • Analyze the processed plasma, urine, and tissue extracts using LC-MS/MS to determine the concentration and isotopic enrichment of this compound and its metabolites over time.

Visualizations

Caption: Simplified metabolic pathway of methylxanthines.

Experimental_Workflow Experimental Workflow for Metabolic Tracing cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis Tracer Introduce Isotopically Labeled This compound Incubation Incubate for Time Course Tracer->Incubation Quenching Quench Metabolism (e.g., Cold Methanol) Incubation->Quenching Extraction Extract Metabolites Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Identification Identify Labeled Metabolites LCMS->Identification Quantification Quantify Isotopic Enrichment Identification->Quantification Flux Metabolic Flux Analysis Quantification->Flux

Caption: General experimental workflow for metabolic tracing.

References

Application Notes and Protocols for Tissue Extraction of 7-Methylhypoxanthine for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylhypoxanthine, also known as heteroxanthine, is a purine metabolite of caffeine and theobromine. Its quantification in tissue samples is crucial for pharmacokinetic studies, understanding caffeine metabolism, and investigating its physiological effects. This document provides detailed application notes and protocols for the extraction of this compound from tissue samples for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The accurate determination of this compound concentration in tissues relies on efficient extraction methods that yield high recovery and minimal matrix effects. The primary challenges in tissue analysis include the complex matrix, the presence of endogenous interfering substances, and the need for effective homogenization. This guide outlines three common and effective extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Metabolic Context of this compound

This compound is a key intermediate in the metabolic breakdown of caffeine (1,3,7-trimethylxanthine). The primary route of caffeine metabolism in humans is demethylation by the cytochrome P450 enzyme CYP1A2 in the liver. This process generates several metabolites, with paraxanthine being the most abundant, followed by theobromine and theophylline. These dimethylxanthines are further metabolized to monomethylxanthines, including this compound.

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine CYP1A2 (major) Theobromine Theobromine Caffeine->Theobromine Theophylline Theophylline Caffeine->Theophylline Seven_Methylhypoxanthine This compound Paraxanthine->Seven_Methylhypoxanthine Theobromine->Seven_Methylhypoxanthine

Caffeine Metabolism Pathway to this compound.

General Tissue Sample Preparation Workflow

Regardless of the specific extraction technique, a general workflow is followed for tissue sample preparation.

tissue_prep_workflow Tissue_Collection Tissue Collection (Snap-freeze in liquid N2) Homogenization Tissue Homogenization (e.g., bead beater, sonicator) Tissue_Collection->Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction Evaporation Solvent Evaporation (under nitrogen stream) Extraction->Evaporation Reconstitution Reconstitution (in mobile phase) Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

General workflow for tissue extraction and analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the extraction of methylxanthines, including this compound, from biological matrices. While specific data for tissue is limited in publicly available literature, the data from plasma, serum, and urine provide a strong indication of the expected performance of these methods. Method validation for each specific tissue type is highly recommended.

Table 1: Protein Precipitation (PPT) Method Performance

Analyte(s)MatrixPrecipitation SolventRecovery (%)Reference
7-MethylxanthineDeproteinized Rat PlasmaAcetonitrile>94[1]
Caffeine and MetabolitesHuman PlasmaMethanol73 - 91[2]

Table 2: Liquid-Liquid Extraction (LLE) Method Performance

Analyte(s)MatrixExtraction SolventRecovery (%)Reference
Methylxanthines & TaurineDietary SupplementsHexane/Isopropanol (9:1)70.1 - 94.4[3]
7-hydroxymitragynineRat PlasmaChloroform62.0 - 67.3[4]

Table 3: Solid-Phase Extraction (SPE) Method Performance

Analyte(s)MatrixSPE CartridgeRecovery (%)Reference
Caffeine and Metabolites (including 7-methylxanthine)Human PlasmaStrata-X™92 - 102[5]
Methylxanthines and CotinineHuman PlasmaC1839 - 96[6][7]

Experimental Protocols

Important Note: All procedures should be performed in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Tissues should be kept on ice throughout the homogenization and extraction process to minimize enzymatic degradation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile

This protocol is a rapid and simple method for removing proteins from tissue homogenates.

Materials:

  • Tissue sample (e.g., liver, kidney), frozen

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold Acetonitrile (ACN)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Homogenizer (e.g., bead beater, sonicator)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

  • Vortex mixer

  • Mobile phase for LC-MS/MS

Procedure:

  • Homogenization: a. Weigh approximately 50-100 mg of frozen tissue. b. Place the tissue in a 2 mL microcentrifuge tube containing homogenization beads and 500 µL of ice-cold PBS. c. Homogenize the tissue using a bead beater (e.g., 2 cycles of 30 seconds at 6 m/s) until no visible tissue fragments remain.

  • Internal Standard Spiking: a. To 100 µL of the tissue homogenate, add a known amount of the internal standard solution.

  • Protein Precipitation: a. Add 300 µL of ice-cold acetonitrile to the homogenate. b. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: a. Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: a. Carefully transfer the supernatant to a clean microcentrifuge tube, avoiding the protein pellet.

  • Evaporation and Reconstitution: a. Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or 30°C. b. Reconstitute the dried extract in 100-200 µL of the initial mobile phase for your LC-MS/MS analysis. c. Vortex for 30 seconds to ensure complete dissolution.

  • Final Centrifugation: a. Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Analysis: a. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids. This method can provide cleaner extracts than PPT.

Materials:

  • Tissue homogenate (prepared as in Protocol 1)

  • Internal Standard (IS) solution

  • Extraction solvent (e.g., Ethyl Acetate, Methyl-tert-butyl ether (MTBE))

  • Glass centrifuge tubes (e.g., 15 mL) with screw caps

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Mobile phase for LC-MS/MS

Procedure:

  • Sample Preparation: a. To 200 µL of tissue homogenate in a glass centrifuge tube, add the internal standard solution.

  • Extraction: a. Add 2 mL of the chosen organic extraction solvent (e.g., ethyl acetate). b. Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the two phases.

  • Phase Separation: a. Centrifuge at 3,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Collection: a. Carefully transfer the upper organic layer to a clean glass tube. Be cautious not to aspirate any of the lower aqueous layer or the protein interface.

  • Evaporation and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the LC-MS/MS mobile phase.

  • Analysis: a. Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more selective extraction and can result in very clean samples, which is beneficial for sensitive LC-MS/MS analysis.

Materials:

  • Tissue homogenate (prepared as in Protocol 1, may require a pre-PPT step)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18, Mixed-mode cation exchange)

  • SPE manifold

  • Methanol (for conditioning)

  • Deionized water (for conditioning and washing)

  • Elution solvent (e.g., Methanol, Acetonitrile with or without modifier)

  • Nitrogen evaporator

  • Vortex mixer

  • Mobile phase for LC-MS/MS

Procedure:

  • Sample Pre-treatment: a. Perform a protein precipitation step on the tissue homogenate as described in Protocol 1 (steps 1-5) to prevent clogging of the SPE cartridge. b. Dilute the resulting supernatant with deionized water or a suitable buffer to reduce the organic solvent concentration before loading.

  • SPE Cartridge Conditioning: a. Place the SPE cartridges on the manifold. b. Condition the cartridges by passing 1-2 mL of methanol, followed by 1-2 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: a. Wash the cartridge with 1-2 mL of deionized water or a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: a. Elute the this compound and internal standard from the cartridge with 1-2 mL of the elution solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a nitrogen stream. b. Reconstitute the dried extract in the LC-MS/MS mobile phase.

  • Analysis: a. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Conclusion

The choice of extraction technique for this compound from tissue depends on the specific requirements of the analysis, including the desired level of sample cleanup, throughput, and available instrumentation. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a cleaner extract with moderate effort. Solid-phase extraction provides the cleanest samples and is ideal for methods requiring the lowest limits of detection, though it is more time-consuming and costly. For all methods, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency, thereby ensuring accurate and precise quantification. It is imperative to validate the chosen extraction method for each specific tissue type to determine the recovery, matrix effects, and overall performance before analyzing experimental samples.

References

Troubleshooting & Optimization

Overcoming solubility issues of 7-Methylhypoxanthine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 7-Methylhypoxanthine in aqueous buffers for researchers, scientists, and drug development professionals.

Disclaimer: Specific experimental data on the solubility of this compound is limited. The information provided is based on the physicochemical properties of the closely related compound, 7-methylxanthine, and general principles of solubility enhancement for poorly soluble molecules. Researchers should use this as a guide and optimize protocols for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The pH of the aqueous buffer is a critical factor in the solubility of this compound. Based on the pKa of the similar compound 7-methylxanthine, which is approximately 8.33, this compound is expected to be a weak acid. Therefore, its solubility will increase significantly in alkaline conditions (pH > 8.33) where it can deprotonate to form a more soluble anionic species. Conversely, in acidic to neutral pH, its solubility will be limited.

Q3: What are the recommended strategies to improve the aqueous solubility of this compound?

A3: Several methods can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the buffer to a value above the pKa of the compound.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent like DMSO or ethanol.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin to form a more soluble inclusion complex.[3][4]

Q4: Can I dissolve this compound directly in my aqueous experimental buffer?

A4: Direct dissolution in neutral aqueous buffers (e.g., PBS pH 7.4) is often challenging and may result in an incomplete dissolution or precipitation. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer to the final desired concentration.[5]

Q5: What is the recommended solvent for preparing a stock solution of this compound?

A5: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[2][5] It is important to use anhydrous DMSO to prevent the degradation of the compound.

Q6: Are there any toxicity concerns with the solvents and solubility enhancers used?

A6: Yes. DMSO and ethanol can exhibit cytotoxicity at higher concentrations in cell-based assays.[6][7][8] It is crucial to keep the final concentration of the organic solvent in the assay as low as possible (typically below 0.5% for DMSO) and to include a vehicle control in your experiments.[5][9] Similarly, while generally considered safe, some cyclodextrins can show toxicity at high concentrations.[10][11][12] The specific toxicity profile depends on the type of cyclodextrin and the cell line used.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the proportion of co-solvent in the final solution (be mindful of solvent toxicity).- Lower the final concentration of this compound.- Use a different solubility enhancement technique, such as cyclodextrin complexation.
Incomplete dissolution of this compound powder. The compound has low intrinsic solubility in the chosen solvent or buffer.- Try gentle heating (e.g., 37°C water bath) and sonication to aid dissolution in DMSO.[2][13]- For aqueous buffers, consider adjusting the pH to an alkaline range (pH > 8.5).
Inconsistent experimental results. Potential degradation of this compound in the stock solution or experimental buffer.- Prepare fresh stock solutions regularly and store them properly (aliquoted at -20°C or -80°C).- Avoid repeated freeze-thaw cycles of the stock solution.[2]- Prepare working solutions fresh for each experiment.

Quantitative Data Summary

Table 1: Physicochemical Properties of 7-Methylxanthine (as a proxy for this compound)

PropertyValueSource
Molecular FormulaC₆H₆N₄O₂[14]
Molecular Weight166.14 g/mol [14]
pKa~8.33
Aqueous Solubility (estimated)7 - 18 g/L at 25°C[1]
Solubility in Organic SolventsSlightly soluble in DMSO and Methanol (with heating)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Determine the required concentration of the stock solution (e.g., 10 mM).

  • Calculate the mass of this compound needed using its molecular weight (166.14 g/mol ).

  • Weigh the calculated mass of this compound powder accurately.

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Facilitate dissolution by vortexing, gentle heating in a water bath (e.g., 37°C), and/or sonication until the compound is completely dissolved.[2][13]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Solubility Enhancement using pH Adjustment
  • Prepare a series of aqueous buffers with varying pH values, particularly in the alkaline range (e.g., pH 8.0, 8.5, 9.0, 9.5, 10.0).

  • Add a known excess amount of this compound powder to a fixed volume of each buffer.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: General Method for Solubility Enhancement using Co-solvents
  • Prepare a concentrated stock solution of this compound in a water-miscible organic co-solvent such as DMSO or ethanol as described in Protocol 1.

  • Prepare a series of aqueous buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add a small volume of the concentrated stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of this compound.

  • Visually inspect for any precipitation.

  • Quantify the solubility in each co-solvent mixture if necessary, following a similar procedure as in Protocol 2.

  • Important: Always include a vehicle control with the same final co-solvent concentration in your experiments to account for any effects of the solvent itself.

Protocol 4: General Method for Solubility Enhancement using Cyclodextrins
  • Select a suitable cyclodextrin , such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of poorly soluble compounds.[3]

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Separate the undissolved solid and determine the concentration of dissolved this compound in the supernatant as described in Protocol 2.

  • This will generate a phase solubility diagram to determine the complexation efficiency.

  • Alternatively, for preparing a solution for an experiment, a kneading method or freeze-drying of a pre-formed complex can be employed to enhance dissolution.

Visualizations

experimental_workflow cluster_start Start: Solubility Issue cluster_methods Solubility Enhancement Methods cluster_preparation Solution Preparation cluster_validation Validation & Experimentation start This compound Powder (Poorly Soluble) ph_adjust pH Adjustment (Increase pH > 8.33) start->ph_adjust Choose Method co_solvent Co-solvency (e.g., DMSO, Ethanol) start->co_solvent Choose Method cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin Choose Method working_solution Prepare Working Solution (Dilute stock in buffer) ph_adjust->working_solution stock_solution Prepare Concentrated Stock Solution (in DMSO) co_solvent->stock_solution cyclodextrin->working_solution stock_solution->working_solution check_precipitation Check for Precipitation working_solution->check_precipitation vehicle_control Include Vehicle Control (Solvent only) working_solution->vehicle_control check_precipitation->start Precipitation Occurs (Re-evaluate method) experiment Proceed with Experiment check_precipitation->experiment No Precipitation vehicle_control->experiment

Caption: Experimental workflow for overcoming solubility issues of this compound.

logical_relationship cluster_factors Factors Influencing Solubility cluster_solutions Potential Solutions cluster_outcome Desired Outcome compound This compound (Poor Aqueous Solubility) ph pH of Aqueous Buffer compound->ph is affected by solvent Solvent System compound->solvent is affected by complexation Complexing Agents compound->complexation is affected by alkaline_ph Increase pH to > pKa (e.g., pH > 8.33) ph->alkaline_ph leads to solution co_solvents Use of Co-solvents (DMSO, Ethanol) solvent->co_solvents leads to solution cyclodextrins Use of Cyclodextrins (HP-β-CD, SBE-β-CD) complexation->cyclodextrins leads to solution dissolved Homogeneous Solution for Experiments alkaline_ph->dissolved co_solvents->dissolved cyclodextrins->dissolved

Caption: Logical relationships for enhancing the solubility of this compound.

References

Improving the stability of 7-Methylhypoxanthine in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 7-Methylhypoxanthine in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound has limited solubility in water and is best dissolved in dimethyl sulfoxide (DMSO).[1][2][3] To aid dissolution, sonication is recommended.[1] For some applications, methanol (heated) can also be used, although solubility is slight.[2]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 1-2 years).[1][4] For shorter-term storage, -20°C for up to one year is also acceptable.[4] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of this compound, like many small molecules and purine analogs, is primarily affected by several factors:

  • Temperature: Elevated temperatures can accelerate degradation.[5]

  • pH: Purine analogs are often susceptible to degradation in both acidic and alkaline conditions.[5] It is advisable to maintain a neutral pH for aqueous dilutions.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of some compounds.[5] It is good practice to store solutions in amber vials or protect them from light.

  • Oxidation: The chemical structure of this compound may be susceptible to oxidation.[6]

Q4: How long can I expect my this compound stock solution to be stable?

A4: When stored properly at -80°C in a suitable solvent like DMSO, a this compound stock solution can be stable for at least one year.[1] However, for critical experiments, it is always best practice to prepare fresh stock solutions or to periodically check the purity of your stock solution using an appropriate analytical method like HPLC.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound stock solutions.

Issue 1: Precipitation or Cloudiness in the Stock Solution

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Solubility Ensure you are using a recommended solvent like DMSO. Use sonication or gentle warming to aid dissolution.[1] Do not exceed the solubility limit.
Supersaturation The concentration of this compound may be too high for the chosen solvent and storage temperature. Try preparing a more dilute stock solution.
Temperature Fluctuations Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Allow the solution to come to room temperature slowly before use.
pH Shift in Aqueous Buffers If diluting the DMSO stock in an aqueous buffer, ensure the final pH is compatible with the compound's stability. A neutral pH is generally recommended.
Interaction with Media Components When adding to cell culture media, add the stock solution dropwise while stirring to avoid localized high concentrations that can cause precipitation.
Issue 2: Discoloration of the Stock Solution

Possible Causes and Solutions:

Possible Cause Recommended Solution
Degradation A change in color, such as turning yellow or brown, may indicate chemical degradation.[7] If discoloration is observed, it is recommended to discard the solution and prepare a fresh stock.
Oxidation Exposure to air can lead to oxidation. Ensure vials are tightly sealed. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing for long-term storage.
Contamination Microbial contamination can also lead to changes in the appearance of the solution. Ensure sterile handling techniques are used when preparing and using the stock solution.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Sonicator

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the container of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution:

    • Transfer the weighed powder to a sterile tube or vial.

    • Add the required volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from 1.66 mg of powder, add 1 mL of DMSO).

    • Vortex the solution for 30-60 seconds to initiate dissolution.

    • Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Amber tubes are recommended to protect from light.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -80°C for long-term storage.

Protocol for a General Stability Assessment of this compound Stock Solution

This protocol provides a framework for assessing the stability of your this compound stock solution under your specific experimental conditions.

Objective: To determine the stability of a this compound stock solution over time at different storage temperatures.

Methodology:

  • Prepare a fresh stock solution of this compound in DMSO as described in the protocol above.

  • Initial Analysis (Time 0): Immediately after preparation, analyze the stock solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the initial concentration and purity. This will serve as your baseline.

  • Sample Storage: Aliquot the remaining stock solution into multiple tubes and store them under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature). Protect samples from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquots to thaw to room temperature and analyze them using the same HPLC method as the initial analysis.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial (Time 0) data. A significant decrease in concentration or the appearance of new peaks (indicating degradation products) suggests instability under those storage conditions.

Data Presentation:

Table 1: Stability of this compound (10 mM in DMSO) at Various Temperatures

Storage TemperatureTime PointConcentration (% of Initial)Purity (% Area)Observations
-80°C 0100%99.8%Clear, colorless
1 Month
3 Months
6 Months
1 Year
-20°C 0100%99.8%Clear, colorless
1 Month
3 Months
6 Months
1 Year
4°C 0100%99.8%Clear, colorless
1 Week
1 Month
Room Temp 0100%99.8%Clear, colorless
24 Hours
1 Week

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh 7-Methyl- hypoxanthine Powder dissolve Dissolve in DMSO (Vortex & Sonicate) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot storage_neg80 -80°C aliquot->storage_neg80 storage_neg20 -20°C aliquot->storage_neg20 storage_4 4°C aliquot->storage_4 storage_rt Room Temp aliquot->storage_rt initial_hplc Initial HPLC Analysis (Time 0) aliquot->initial_hplc Take T0 Sample timepoint_hplc Time-Point HPLC Analysis storage_neg80->timepoint_hplc storage_neg20->timepoint_hplc storage_4->timepoint_hplc storage_rt->timepoint_hplc Retrieve at Time Points initial_hplc->timepoint_hplc data_eval Data Evaluation (% Recovery & Purity) timepoint_hplc->data_eval troubleshooting_precipitation start Precipitation Observed in Stock Solution cause1 Is concentration too high? start->cause1 cause2 Were there freeze-thaw cycles? start->cause2 cause3 Is the solvent appropriate? start->cause3 solution1 Prepare a more dilute solution. cause1->solution1 Yes solution2 Prepare single-use aliquots. cause2->solution2 Yes solution3 Use DMSO and sonicate. cause3->solution3 No degradation_pathways parent This compound degradation_node Degradation (Influenced by Temp, pH, Light, O2) parent->degradation_node product1 Demethylation Products (e.g., Hypoxanthine) degradation_node->product1 product2 Oxidation Products (e.g., 7-Methylxanthine) degradation_node->product2

References

Addressing matrix effects in LC-MS/MS analysis of 7-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 7-Methylhypoxanthine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components within a biological sample apart from the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[2][3] Given that this compound is a polar compound (LogP: -0.89), it can be particularly susceptible to matrix effects, especially when using reversed-phase chromatography, as it may elute early with other polar matrix components.[4]

Q2: What are the typical signs that my this compound analysis is affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, with results being unexpectedly high or low.

  • Non-linear calibration curves.

  • A noticeable decrease in assay sensitivity.

  • Inconsistent peak areas for quality control (QC) samples, especially when using different batches of biological matrix.[5]

  • Poor peak shapes, such as fronting or splitting, which can be exacerbated for polar compounds like this compound if chromatographic conditions are not optimized.[6][7]

Q3: How can I identify and quantify matrix effects in my this compound assay?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This is a qualitative technique used to pinpoint the retention times at which ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation from the stable baseline signal of this compound indicates the presence of matrix effects at that specific retention time.

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. It involves comparing the response of this compound in a neat solvent with its response in a blank matrix that has been extracted and then spiked with the analyte.[3] The matrix factor (MF) is calculated to determine the degree of ion suppression or enhancement.

Q4: What are the most effective strategies for minimizing matrix effects when analyzing this compound?

A4: A multi-faceted approach is often the most effective:

  • Optimize Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective than simple protein precipitation.[1][8] For a polar analyte like this compound, hydrophilic interaction liquid chromatography (HILIC) SPE may be particularly beneficial.

  • Improve Chromatographic Separation: Modifying the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., HILIC).[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the preferred choice for an internal standard. Since it has nearly identical physicochemical properties and chromatographic behavior to the analyte, it will experience similar matrix effects, allowing for accurate correction during data processing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound analysis.

Problem 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for this compound

Possible Cause Troubleshooting Steps
Inadequate Chromatographic Retention (for Reversed-Phase LC) Due to its polar nature, this compound may have limited retention on traditional C18 columns, eluting near the void volume where many other polar matrix components are present.[6][7] • Action: Consider using a column with a more polar stationary phase (e.g., AQ-C18, PFP, or Biphenyl) or switch to a HILIC column. Optimize the mobile phase with a lower initial organic percentage.[6][7]
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger (higher organic content) than the initial mobile phase can cause peak distortion.[6] • Action: Ensure the final sample solvent is as close in composition as possible to the initial mobile phase. Reconstitute the dried extract in a solution with a high aqueous content.
Column Overload Injecting too high a concentration of the analyte or matrix components can lead to peak fronting. • Action: Dilute the sample or inject a smaller volume.

Problem 2: High Variability in QC Samples and Inaccurate Results

Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects The composition of the biological matrix can vary between different lots or individuals, leading to variable ion suppression or enhancement. • Action: Implement a more rigorous sample preparation method such as SPE or LLE to remove a broader range of interfering compounds.[1][8] The use of a SIL-IS is highly recommended to compensate for this variability.
Inefficient Sample Extraction Poor recovery of this compound during sample preparation can lead to inaccurate and variable results. • Action: Optimize the extraction procedure. For LLE, test different organic solvents and pH conditions. For SPE, ensure the correct sorbent and elution solvents are used for a polar analyte like this compound.
Analyte Instability This compound may be degrading during sample collection, storage, or processing. • Action: Evaluate the stability of this compound under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at low and high concentrations into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Use at least six different lots of blank biological matrix. Process these blank samples using your established sample preparation protocol. Spike this compound at the same low and high concentrations into the final extracted matrix.

  • Analyze the samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different matrix lots should ideally be ≤15%.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This is a general protocol and may require optimization.

  • Pre-treat Sample: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elute: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

Data Presentation

Table 1: Comparison of Matrix Effects and Recovery for Theophylline (a related Methylxanthine) with Different Sample Preparation Methods in Plasma

Sample Preparation MethodMatrix Factor (MF)Recovery (%)%CV of MF
Protein Precipitation (PPT)0.759518
Liquid-Liquid Extraction (LLE)0.92859
Solid-Phase Extraction (SPE)0.98926

Data is illustrative and based on typical performance for methylxanthines.

Visualizations

Troubleshooting_Workflow start Inconsistent Results or Poor Peak Shape for this compound check_chrom Step 1: Evaluate Chromatography start->check_chrom is_retention_ok Adequate Retention and Good Peak Shape? check_chrom->is_retention_ok assess_me Step 2: Assess Matrix Effects (Post-Extraction Spike) is_retention_ok->assess_me Yes optimize_lc Optimize LC Method (e.g., HILIC, different mobile phase) is_retention_ok->optimize_lc No is_me_significant Matrix Effect Significant? (MF < 0.8 or > 1.2) assess_me->is_me_significant optimize_sp Step 3: Optimize Sample Preparation (SPE/LLE) is_me_significant->optimize_sp Yes use_sil_is Step 4: Use Stable Isotope-Labeled Internal Standard is_me_significant->use_sil_is No optimize_sp->use_sil_is final_method Optimized Method use_sil_is->final_method optimize_lc->check_chrom

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Sample_Prep_Logic analyte This compound (Polar Analyte) ppt Protein Precipitation (PPT) - Fast but non-selective - High risk of matrix effects analyte->ppt Choose Method lle Liquid-Liquid Extraction (LLE) - More selective - Requires optimization of solvent and pH analyte->lle Choose Method spe Solid-Phase Extraction (SPE) - Highly selective - Recommended: Mixed-mode or HILIC analyte->spe Choose Method goal Goal: Remove Interferences (e.g., Phospholipids, Salts) result Clean Extract for LC-MS/MS ppt->result Leads to lle->result Leads to spe->result Leads to

Caption: Logic diagram for selecting a sample preparation method for this compound.

References

Selection of an appropriate internal standard for 7-Methylhypoxanthine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection and use of an appropriate internal standard for the accurate quantification of 7-Methylhypoxanthine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting an internal standard for this compound quantification?

A1: The most critical factor is the structural similarity between the internal standard and this compound. The ideal internal standard will mimic the analyte's behavior during sample preparation, chromatography, and ionization. This is best achieved by using a stable isotope-labeled (SIL) internal standard of this compound.

Q2: What are the advantages of using a stable isotope-labeled (SIL) internal standard?

A2: SIL internal standards, such as ¹³C- or deuterium-labeled this compound, are considered the gold standard for quantitative LC-MS/MS analysis.[1] Their key advantages include:

  • Identical Chemical and Physical Properties: SIL-IS have nearly identical chemical and physical properties to the target analyte, ensuring consistent extraction recovery and minimizing variability during sample preparation.[2]

  • Co-elution with the Analyte: They typically co-elute with the unlabeled analyte, meaning they experience the same degree of ionization suppression or enhancement from the sample matrix at the same time.[1]

  • Improved Accuracy and Precision: By effectively normalizing for variations throughout the analytical process, SIL-IS significantly improve the accuracy, precision, and reliability of the quantitative results.[2]

Q3: Are there different types of stable isotope-labeled internal standards? Which is better?

A3: Yes, the most common are deuterated (²H or D) and carbon-13 (¹³C) labeled standards. While both are effective, ¹³C-labeled standards are often considered superior.[1][3] This is because ¹³C labeling results in a molecule that is virtually identical to the native compound in terms of polarity and hydrophobicity, leading to perfect co-elution.[1] Deuterated standards can sometimes exhibit a slight chromatographic shift (the "isotope effect"), eluting slightly earlier in reversed-phase chromatography, which may lead to differential matrix effects.[1]

Q4: Can I use a structural analog as an internal standard if a SIL version of this compound is unavailable?

A4: While a SIL internal standard is strongly recommended, a structural analog can be used if a SIL version is not available. Potential candidates could include other methylxanthines like theophylline, paraxanthine, or a closely related purine analog not present in the sample. However, it is crucial to thoroughly validate the method, as the structural analog may not perfectly mimic the extraction, chromatographic, and ionization behavior of this compound, potentially leading to less accurate results.[4][5]

Q5: Where in the metabolic pathway is this compound found?

A5: this compound is a downstream metabolite in the catabolism of methylxanthines such as caffeine and theobromine. Understanding its position in the metabolic pathway is crucial for interpreting its biological significance.

Metabolic Pathway of Caffeine

Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~12% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% Metabolite_7_MX 7-Methylxanthine Paraxanthine->Metabolite_7_MX Theobromine->Metabolite_7_MX Metabolite_7_MHX This compound Metabolite_7_MX->Metabolite_7_MHX Xanthine Xanthine Metabolite_7_MHX->Xanthine UricAcid Uric Acid Xanthine->UricAcid

Caffeine Metabolism Leading to this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Non-Linear Calibration Curve Isotopic Crosstalk: At high concentrations, the signal from the analyte may be contributing to the signal of the internal standard.[6][7]1. Verify Crosstalk: Analyze a high-concentration sample of the analyte without the internal standard and monitor the internal standard's mass transition.[6] 2. Optimize IS Concentration: A higher internal standard concentration can minimize the relative contribution of the crosstalk.[6] 3. Mathematical Correction: Use mass spectrometry software to apply a correction factor for the isotopic contribution.[6]
High Variability in Results (%CV > 15%) Poor Choice of Internal Standard: If using a structural analog, it may not be adequately compensating for variations in sample preparation or matrix effects.1. Switch to a SIL-IS: If possible, synthesize or source a stable isotope-labeled internal standard for this compound. 2. Re-evaluate Structural Analog: Select an analog that is more structurally similar and has closer physicochemical properties to this compound.[4]
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.1. Optimize Extraction Protocol: Ensure the chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) is robust and reproducible. 2. Add IS Early: Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.[2]
Signal Suppression or Enhancement Matrix Effects: Co-eluting endogenous components from the biological matrix are affecting the ionization of the analyte and/or internal standard.1. Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte and internal standard from interfering matrix components. 2. Use a SIL-IS: A co-eluting SIL-IS is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[1]

Comparison of Potential Internal Standards

Internal Standard TypeAnalyteInternal StandardLinearity (r²)Accuracy (%)Precision (%CV)Recommendation
Stable Isotope-Labeled (Recommended) This compoundThis compound-¹³C₃>0.99595-105<10Ideal Choice: Provides the highest accuracy and precision due to identical chemical properties and co-elution.
This compoundThis compound-d₃>0.99593-107<12Excellent Alternative: May exhibit a slight chromatographic shift but generally provides reliable results.
Structural Analog (Use with Caution) This compoundTheophylline>0.9988-112<15Acceptable if SIL-IS is unavailable: Requires thorough validation to ensure it adequately tracks the analyte.
This compoundParaxanthine>0.9985-115<15Acceptable if SIL-IS is unavailable: Similar to theophylline, extensive validation is necessary.

Note: The quantitative data presented for the stable isotope-labeled internal standards are based on typical performance characteristics for similar assays of purine analogs and may vary depending on the specific experimental conditions. The data for structural analogs represent potential performance and highlight the increased variability that can be expected.

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is a representative method based on established procedures for the analysis of similar purine analogs, such as hypoxanthine, by LC-MS/MS.[8]

1. Materials and Reagents

  • This compound analytical standard

  • This compound-¹³C₃ (or -d₃) internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (blank)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., 50:50 methanol/water).

  • Working Standard Solutions: Serially dilute the this compound stock solution to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial for analysis.

4. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions:

    • This compound: [M+H]⁺ → product ion (To be determined by infusion of the standard)

    • This compound-¹³C₃: [M+3+H]⁺ → corresponding product ion

5. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow

start Start: Plasma Sample add_is Add Internal Standard (this compound-¹³C₃) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data end End: Final Concentration data->end

LC-MS/MS Sample Preparation and Analysis Workflow.

References

Troubleshooting poor chromatographic peak shape for 7-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 7-Methylhypoxanthine. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shape in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem when analyzing polar and basic compounds like this compound.[1][2] This issue can compromise the accuracy and reproducibility of your results.[2] The primary causes often revolve around secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: this compound, a purine derivative, contains nitrogen atoms that can become protonated.[3] These positively charged groups can interact with negatively charged, deprotonated silanol groups on the surface of silica-based reversed-phase columns, especially at a mobile phase pH above 3.[1][4] This secondary ionic interaction is a strong contributor to peak tailing.[1][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to at least 2 pH units below the pKa of this compound (pKa ≈ 8.33) will ensure that the analyte is fully protonated and the silanol groups are not ionized, thus minimizing these secondary interactions.[1][2][3][5] Operating at a pH around 2-3 is often effective.[6]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped." This process chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[7][8]

    • Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites, reducing their interaction with this compound.

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak tailing.[8][9]

    • Solution: Reduce the concentration of the sample or decrease the injection volume.[8][9]

  • Column Degradation or Contamination: A void at the head of the column, a blocked frit, or contamination from previous injections can all lead to peak distortion.[1][7][10]

    • Solution: First, try back-flushing the column. If this doesn't resolve the issue, using a guard column can help protect the analytical column from contaminants. If the problem persists, the column may need to be replaced.[10]

  • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector and the detector can cause band broadening and peak tailing.[2][11]

    • Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are appropriate for the system to reduce dead volume.[6]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral neutral_tails Neutral Compound Tails? check_neutral->neutral_tails physical_issue Physical Problem: - Check for voids - Inspect tubing/fittings - Check for blocked frit neutral_tails->physical_issue Yes chemical_issue Chemical Problem: (Secondary Interactions) neutral_tails->chemical_issue No replace_column Replace Column physical_issue->replace_column adjust_ph Adjust Mobile Phase pH (2 units below pKa) chemical_issue->adjust_ph end_capped Use End-Capped Column adjust_ph->end_capped reduce_load Reduce Sample Load (Concentration/Volume) end_capped->reduce_load resolved Peak Shape Improved reduce_load->resolved

References

Enhancing the sensitivity of 7-Methylhypoxanthine detection in low concentration samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 7-Methylhypoxanthine, particularly in low-concentration samples.

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample collection and storage procedure for urine samples to be analyzed for this compound?

A1: To ensure the integrity of your samples, it is crucial to follow standardized collection and storage protocols. Urine samples should be collected in sterile containers.[1] For metabolomics studies, it is often recommended to use first-morning midstream urine.[1] After collection, samples should be centrifuged at a low temperature (e.g., 4°C) to remove cells and other particulate matter.[2] The supernatant should then be aliquoted into separate tubes to avoid repeated freeze-thaw cycles and stored at -80°C or in liquid nitrogen for long-term stability.[2][3] While preservatives like sodium azide can be used to inhibit microbial growth, their compatibility with your analytical method should be verified.[2]

Q2: Which analytical technique is most suitable for the sensitive detection of this compound in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological samples like urine and plasma.[4][5] This technique offers high sensitivity, allowing for the detection of low concentrations, and high specificity, which minimizes interference from other compounds in the matrix.[4][5][6]

Q3: What are the common sample preparation techniques for extracting this compound from biological fluids?

A3: The choice of sample preparation technique depends on the sample matrix and the required level of sensitivity. Common methods include:

  • Protein Precipitation (PPT): A simple and rapid method often used for plasma samples, where a solvent like acetonitrile or methanol is added to precipitate proteins.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, such as chloroform and an aqueous buffer.

  • Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples and concentrating the analyte. Reversed-phase cartridges (e.g., C18) are commonly used for methylxanthines.[4][5]

Q4: How can I optimize the LC separation for this compound?

A4: For optimal chromatographic separation of this compound, a reversed-phase C18 column is a good starting point.[7] The mobile phase typically consists of an aqueous component with a modifier and an organic solvent like acetonitrile or methanol.[7] Using an acidic modifier, such as formic acid or acetic acid, in the mobile phase can improve peak shape and ionization efficiency in positive electrospray ionization (ESI) mode.[7][8] A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve good separation of the analyte from matrix components.

Q5: What are the key parameters to optimize for sensitive detection of this compound by tandem mass spectrometry?

A5: For sensitive MS/MS detection in Multiple Reaction Monitoring (MRM) mode, you need to optimize the precursor ion and at least two product ions, along with the collision energy for each transition.[9] The precursor ion for this compound in positive ESI mode will be its protonated molecule [M+H]⁺. The selection of product ions should be based on their stability and abundance to ensure reproducible and sensitive quantification. Using a deuterated internal standard, such as this compound-d3, is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step
Suboptimal Sample Preparation - Ensure the chosen extraction method (PPT, LLE, or SPE) has been validated for recovery of this compound. - For SPE, check that the cartridge has been properly conditioned and that the elution solvent is appropriate for the analyte. - Evaporate the final extract to dryness and reconstitute in a smaller volume of the initial mobile phase to concentrate the sample.[7]
Inefficient Ionization - Optimize the mobile phase pH. The addition of 0.1% formic acid or acetic acid can enhance protonation in positive ESI mode.[7][8] - Check the MS source parameters, including capillary voltage, gas flow rates, and temperature, to ensure optimal ionization.
Incorrect MS/MS Parameters - Infuse a standard solution of this compound to optimize the precursor and product ions and their respective collision energies. - Ensure that the dwell time for each MRM transition is sufficient for robust peak integration.
Matrix Effects - Dilute the sample with the initial mobile phase to reduce the concentration of interfering matrix components. - Improve the sample cleanup procedure, for example, by switching from protein precipitation to solid-phase extraction. - Use a stable isotope-labeled internal standard to compensate for ion suppression or enhancement.
Issue 2: Poor Peak Shape or Tailing
Potential Cause Troubleshooting Step
Column Overload - Reduce the injection volume or dilute the sample.
Incompatible Reconstitution Solvent - Ensure the final sample extract is reconstituted in a solvent that is weaker (less organic content) than the initial mobile phase.
Secondary Interactions with Column - Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to minimize interactions with residual silanol groups on the column.
Column Degradation - Flush the column with a strong solvent or replace the column if it has reached the end of its lifespan.
Issue 3: High Background Noise or Interferences
Potential Cause Troubleshooting Step
Contaminated Solvents or Reagents - Use high-purity, LC-MS grade solvents and reagents.
Carryover from Previous Injections - Implement a robust needle wash protocol in the autosampler method, using a strong solvent to clean the injection port and needle.
Co-eluting Isobaric Interferences - Optimize the chromatographic separation to resolve the interfering peak from the analyte peak. - Select more specific MRM transitions for this compound that are not shared by the interfering compound.

Experimental Protocols

Protocol 1: Sample Preparation of Urine using Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw frozen urine samples on ice. Vortex the samples and centrifuge at 4°C for 10 minutes at 10,000 x g to pellet any precipitates.

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.[4]

  • Sample Loading: Dilute 1 mL of the urine supernatant with 1 mL of deionized water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[7] Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[7]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.[7]

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Collision Energy in eV). Note: Specific transitions should be optimized empirically.

      • This compound-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z) (Collision Energy in eV). Note: Specific transitions should be optimized empirically.

Quantitative Data Summary

ParameterMethod 1: Protein PrecipitationMethod 2: Solid-Phase ExtractionReference
Analyte 3-MethylxanthineMethylxanthines[7],[4]
Matrix Human PlasmaHuman Plasma[7],[4]
Linearity Range Not Specified40–800 ng/mL[4]
Precision (RSD%) Not Specified6% to 18%[4]
Recovery Not SpecifiedNot Specified

Note: Data for this compound is limited; the table presents data for structurally similar methylxanthines to provide a general reference.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample centrifugation Centrifugation urine_sample->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution spe->elution drydown Dry-down & Reconstitution elution->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start Low Signal Intensity check_sample_prep Review Sample Prep Protocol start->check_sample_prep optimize_ms Optimize MS Parameters check_sample_prep->optimize_ms [Prep OK] improve_cleanup Improve Sample Cleanup (e.g., SPE) check_sample_prep->improve_cleanup [Prep Issue] check_matrix Investigate Matrix Effects optimize_ms->check_matrix [MS OK] optimize_source Optimize Ion Source Settings optimize_ms->optimize_source [MS Issue] use_is Use Isotope-Labeled Internal Standard check_matrix->use_is [Matrix Effects Present] optimize_mrm Optimize MRM Transitions optimize_source->optimize_mrm

Caption: Troubleshooting logic for low signal intensity.

References

Optimizing fragmentation parameters for 7-Methylhypoxanthine in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Methylhypoxanthine Analysis

This guide provides troubleshooting advice and frequently asked questions for optimizing the mass spectrometry analysis of this compound. It is intended for researchers, scientists, and professionals in drug development who are utilizing LC-MS/MS for quantitative or qualitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in positive ion electrospray ionization (ESI) mode?

For this compound, with a chemical formula of C₆H₆N₄O, the monoisotopic mass is approximately 150.054 Da. In positive ion mode using a soft ionization technique like ESI, the compound will typically be observed as a protonated molecule. Therefore, you should target the [M+H]⁺ ion in your MS1 scan.

  • Monoisotopic Mass (M): 150.054 Da

  • Precursor Ion [M+H]⁺: 151.062 m/z

It is crucial to use the accurate mass of the protonated molecule for setting up your precursor ion selection in MS/MS experiments.

Q2: What are the most common fragment ions for this compound, and what are the optimal MS/MS transitions to monitor?

The fragmentation of this compound, like other purine structures, typically involves the cleavage of the imidazole and pyrimidine rings. While optimal parameters must be determined empirically on your specific instrument, the following table outlines the predicted key fragmentation pathways and corresponding MS/MS transitions. These are based on common fragmentation patterns of methylated purines.

Data Presentation: Predicted MS/MS Transitions for this compound

Precursor Ion [M+H]⁺ (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Information
151.062123.067CO (27.995 Da)Loss of carbonyl group from the pyrimidine ring
151.062109.051CH₃NCO (42.016 Da)Loss of methyl isocyanate
151.06295.040C₂H₂N₂ (54.021 Da)Cleavage of the imidazole ring
151.06282.045C₂H₃N₃ (69.032 Da)Further ring cleavage

Mandatory Visualization: Proposed Fragmentation Pathway

Below is a diagram illustrating the potential fragmentation cascade for the protonated this compound molecule.

G Proposed Fragmentation of this compound Precursor [M+H]⁺ This compound m/z = 151.062 Frag1 Fragment m/z = 123.067 Precursor->Frag1 - CO Frag2 Fragment m/z = 109.051 Precursor->Frag2 - CH₃NCO Frag3 Fragment m/z = 95.040 Precursor->Frag3 - C₂H₂N₂ Frag4 Fragment m/z = 82.045 Frag2->Frag4 - HCN

Caption: Proposed fragmentation pathway of protonated this compound.

Q3: How should I perform collision energy optimization for my specific instrument?

Collision energy (CE) is a critical parameter that directly impacts fragment ion intensities and must be optimized for each transition and instrument type. A common approach is to perform an infusion experiment with a standard solution of this compound and ramp the collision energy to find the optimal value for each product ion.

Mandatory Visualization: Collision Energy Optimization Workflow

This diagram outlines the logical workflow for systematically optimizing collision energy.

G Workflow for Collision Energy Optimization A Prepare Standard Solution (e.g., 1 µg/mL this compound) B Infuse Solution into MS via Syringe Pump A->B C Set MS to Product Ion Scan Mode Select Precursor m/z 151.062 B->C D Acquire Data While Ramping Collision Energy (e.g., 5-50 V) C->D E Identify Potential Fragment Ions D->E F Plot Fragment Intensity vs. CE for each transition E->F G Determine Optimal CE (Value giving max intensity) F->G H Incorporate Optimized CE Values into Final LC-MS/MS Method G->H

Caption: Step-by-step workflow for optimizing collision energy (CE).

Experimental Protocols: Detailed Methodology for Collision Energy Optimization

  • Standard Preparation: Prepare a pure standard solution of this compound (e.g., 1 µg/mL) in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source using a syringe pump at a stable flow rate (e.g., 5-10 µL/min).

  • MS Method Creation: Create an instrument method where the mass spectrometer is set to monitor the precursor ion of this compound (m/z 151.062).

  • CE Ramping: Set up a series of experiments or a single ramping experiment where the collision energy is systematically increased. For example, acquire data in 2 V increments over a range of 5 V to 50 V.

  • Data Analysis: For each product ion of interest, plot its measured intensity against the corresponding collision energy value.

  • Optimal CE Selection: The collision energy value that produces the maximum intensity for a specific fragment is the optimal CE for that transition.

  • Method Implementation: Program the determined optimal CE values for each selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transition into your final quantitative LC-MS/MS method.

Troubleshooting Guide

Q4: I am observing a weak or no signal for the this compound precursor ion. What should I check?

Poor signal intensity is a common issue that can stem from several factors.[1]

  • Sample Concentration: Ensure your sample is concentrated enough to be detected but not so concentrated that it causes ion suppression.[1]

  • Ionization Efficiency: The choice and condition of your ion source are critical. For this compound, ESI is typically used. Ensure the spray is stable. The mobile phase composition can also impact ionization; acidic modifiers like formic acid are often required for positive mode.

  • Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's guidelines.[1] An out-of-spec calibration can lead to incorrect mass assignments and poor sensitivity.[1]

  • Leaks: Check the system for leaks, especially after changing columns or fittings. Leaks in the gas supply or LC flow path can severely impact instrument sensitivity.

Q5: My fragment ion intensities are low or inconsistent, even with a strong precursor signal. What is the cause?

This often points to issues within the collision cell or with the fragmentation parameters themselves.

  • Incorrect Collision Energy: If the CE is too low, fragmentation will be inefficient. If it is too high, the precursor may be fragmented into very small, unspecific ions, or the desired fragments may themselves be fragmented further. Perform CE optimization as described in Q3.

  • Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) pressure is set correctly. Incorrect pressure can lead to inefficient or inconsistent collision-induced dissociation (CID).

  • Ion Optics Tuning: The voltages on the ion optics that guide ions into and out of the collision cell may need to be tuned for your specific analyte's mass.

Q6: I am seeing unexpected peaks in my spectrum that do not correspond to my analyte. What are they?

Unexpected peaks are often due to the formation of adducts or the presence of contaminants.

  • Adduct Formation: In ESI, analyte molecules can associate with cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).[2] These adducts will have a higher m/z than the expected [M+H]⁺ ion. Using high-purity solvents and LC-MS grade additives can minimize these.

  • Contamination: Contaminants can originate from various sources, including solvents, glassware, plasticware (e.g., plasticizers), or carryover from previous injections.[3] Running a blank injection can help identify if the issue is carryover.

Data Presentation: Common Adducts of this compound ([M])

Adduct TypeMass Difference (Da)Calculated Adduct m/z
[M+H]⁺ +1.007 151.062
[M+Na]⁺+22.990173.044
[M+K]⁺+38.964189.018
[M+NH₄]⁺+18.034168.088
[2M+H]⁺+151.062301.116

References

Best practices for long-term storage of 7-Methylhypoxanthine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term integrity of 7-Methylhypoxanthine samples during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark place. Keep the container tightly sealed to prevent moisture absorption. For extended periods, storage at -20°C or -80°C is recommended to minimize any potential degradation.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent such as DMSO.[1][2] For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable. For long-term storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C.[3]

Q3: What are the primary degradation pathways for this compound?

A3: Like other xanthine derivatives, this compound is susceptible to degradation through hydrolysis and photodegradation.[4][5] Exposure to acidic or basic conditions can lead to the opening of the purine ring structure, while exposure to light, particularly UV light, can also cause decomposition.[6][7][8]

Q4: Is this compound sensitive to light?

A4: Yes, purine analogs can be sensitive to light. It is recommended to store both solid samples and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[6][7][8]

Q5: Which solvents are suitable for dissolving this compound?

A5: this compound is slightly soluble in heated DMSO and heated methanol.[1] It is generally insoluble in water.[1] The choice of solvent may impact the stability of the compound in solution.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent analytical results (e.g., lower than expected concentration) Degradation of the compound in the stock solution due to improper storage.- Prepare fresh stock solutions before each experiment. - If storing, ensure aliquots are frozen at -80°C and protected from light. - Minimize freeze-thaw cycles. - Verify the purity of the stored compound using a validated analytical method like HPLC.
Instability in the experimental buffer or medium.- Minimize the time the compound is in aqueous solution before use. - Perform a trial run to assess the stability of this compound in your specific experimental medium over the duration of the experiment.
Change in the physical appearance of the solid compound (e.g., discoloration) Absorption of moisture or degradation due to exposure to light or high temperatures.- Store the solid compound in a desiccator. - Ensure the storage container is tightly sealed and opaque. - Store at the recommended low temperature. - Re-evaluate the purity of the compound.
Precipitation of the compound in solution Poor solubility in the chosen solvent or exceeding the solubility limit.- Confirm the solubility of this compound in the selected solvent. Gentle heating and sonication may aid dissolution in DMSO.[2] - Consider preparing a more dilute stock solution.

Data Presentation: Illustrative Long-Term Stability Data

The following table provides an illustrative example of the expected stability of this compound under various storage conditions. This data is based on general knowledge of the stability of related xanthine derivatives and should be confirmed by in-house stability studies.

Storage Condition Form Duration Solvent Expected Purity (%)
Room Temperature (~25°C)Solid12 MonthsN/A>98%
Refrigerated (2-8°C)Solid24 MonthsN/A>99%
Frozen (-20°C)Solid>5 YearsN/A>99%
Refrigerated (2-8°C)Solution1 MonthDMSO~95-98%
Frozen (-20°C)Solution6 MonthsDMSO>98%
Frozen (-80°C)Solution>2 YearsDMSO>99%

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4][9][10][11][12][13][14]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 48 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Also, heat the stock solution at 70°C for 24 hours.

  • Photodegradation: Expose the solid compound and a solution (e.g., 100 µg/mL) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8] A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with a non-degraded control sample, using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample to identify and quantify any degradation products.

  • Calculate the percentage of degradation for each stress condition.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., acetonitrile or methanol).[15]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 275 nm).[11]

  • Column Temperature: 30°C.[3]

  • Injection Volume: 10 µL.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation prep Prepare 1 mg/mL Stock Solution in DMSO acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) ox Oxidation (3% H2O2, RT) therm Thermal (70°C, Solid & Solution) photo Photodegradation (ICH Q1B) hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc eval Calculate % Degradation Identify Degradants hplc->eval

Caption: Experimental workflow for a forced degradation study.

signaling_pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase (PDE) Inhibition methylhypoxanthine This compound adenosine_receptor Adenosine Receptor methylhypoxanthine->adenosine_receptor cellular_response_adenosine Cellular Response (e.g., decreased cAMP) adenosine_receptor->cellular_response_adenosine adenosine Adenosine adenosine->adenosine_receptor methylhypoxanthine2 This compound pde Phosphodiesterase (PDE) methylhypoxanthine2->pde AMP AMP pde->AMP cAMP cAMP cAMP->pde cellular_response_pde Cellular Response (e.g., smooth muscle relaxation) cAMP->cellular_response_pde

Caption: Potential signaling pathways involving this compound.

References

Technical Support Center: 7-Methylhypoxanthine Dosage Refinement in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylhypoxanthine (7-MX) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a non-selective adenosine receptor antagonist.[1][2][3] Its therapeutic effects are believed to stem from the blockade of adenosine receptors in target tissues. In the context of myopia, this action is thought to influence the biomechanical properties of the sclera by increasing collagen fiber diameter and content, thus suppressing scleral remodeling. In gout, it inhibits the crystallization of monosodium urate (MSU).

Q2: What are the typical dosage ranges for 7-MX in different animal models?

A2: Dosage varies significantly depending on the animal model and the condition being studied. For myopia studies, oral doses have ranged from 30 mg/kg/day in rabbits to 300 mg/kg/day in guinea pigs.[2] In gout studies, oral doses of 30-60 mg/kg have been used in rats to study effects on MSU crystallization.[4] Toxicity studies have shown no adverse effects in rats at doses up to 1000 mg/kg/day.[4]

Q3: Is 7-MX toxic at higher doses?

A3: 7-MX has a favorable safety profile. Acute toxicity studies in rats and mice showed no mortality at doses of 300 mg/kg and 2000 mg/kg.[5] Repeated 28-day oral toxicity studies in rats established a no-observed-adverse-effect level (NOAEL) of up to 1000 mg/kg.[5]

Troubleshooting Guide

Issue 1: Poor solubility of 7-MX for oral administration.

  • Question: I am having difficulty dissolving 7-MX for oral gavage in my rat study. What is a suitable vehicle?

  • Answer: this compound can be effectively suspended in 1% carboxymethylcellulose (CMC) for oral administration in rats.[4] For other animal models, saline has been used as a vehicle control, suggesting 7-MX can be administered as a suspension in saline.[6] It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Issue 2: Inconsistent or lack of efficacy in a myopia model.

  • Question: I am not observing the expected reduction in axial elongation in my guinea pig myopia model. What could be the issue?

  • Answer: Several factors could contribute to this:

    • Dosage: Ensure the dosage is appropriate for the species. A study in guinea pigs showed efficacy at 300 mg/kg body weight.[6]

    • Frequency of Administration: The efficacy of 7-MX appears to be proportional to the dosing frequency due to its rapid elimination.[2] Consider increasing the frequency of administration if a single daily dose is not effective.

    • Animal Model: While effective in mammals like guinea pigs, rabbits, and monkeys, 7-MX was found to have no effect on deprivation myopia in chickens.[1][2] This difference might be due to variations in scleral structure.[1]

    • Duration of Treatment: Ensure the treatment duration is sufficient. Studies showing positive effects have typically lasted for several weeks.[2]

Issue 3: Unexpected side effects or animal distress.

  • Question: My animals are showing signs of distress after oral gavage with 7-MX. What should I do?

  • Answer: While 7-MX itself has low toxicity, the gavage procedure can cause stress or injury if not performed correctly.

    • Refine Gavage Technique: Ensure proper restraint and use a correctly sized, flexible gavage needle. Measure the insertion length from the tip of the nose to the last rib to avoid stomach perforation.[7] Administer the solution slowly.[8]

    • Vehicle Check: Although uncommon, the vehicle could be causing irritation. Ensure the CMC or saline solution is prepared correctly and is sterile.

    • Monitor for Dehydration: In a long-term study with a different compound, high doses led to dehydration in group-housed female rats due to diuretic effects and competition for water.[5] While not reported for 7-MX, it's a factor to consider in long-term, high-dose studies. Ensure ad libitum access to water.

Data Presentation

Table 1: Summary of this compound Dosages and Effects in Myopia Animal Studies

Animal ModelDosageAdministration RouteDurationKey FindingsReference
Guinea Pig300 mg/kg/dayOral (feeding)21 daysDecreased myopia by ~50%, eliminated eye elongation, prevented scleral thinning.[6]
Rabbit30 mg/kg/dayOral4 weeksReduced form-deprivation myopia and prevented reduction of collagen fibril diameter.[2][3]
Rhesus Monkey100 mg/kg, twice dailyOral5 monthsReduced induced axial myopia and augmented hyperopic shifts.[2]
Chicken100 µg/g, twice dailyOral (tube-feeding)13 daysNo effect on deprivation myopia.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats (30 mg/kg Oral Dose)

ParameterMaleFemaleReference
Cmax (µM)32.927.7[4]
Tmax (min)3030[4]
t1/2 (h)1.311.48[4]
AUC0→t (µmol·h/L)49.451.8[4]

Experimental Protocols

Protocol 1: Oral Gavage Administration of 7-MX in Rats for Gout Studies

  • Preparation of 7-MX Suspension:

    • Weigh the required amount of this compound powder.

    • Prepare a 1% carboxymethylcellulose (CMC) solution in sterile water.

    • Suspend the 7-MX powder in the 1% CMC solution to achieve the desired concentration (e.g., for a 30 mg/kg dose in a 250g rat, prepare a 7.5 mg/mL suspension to administer 1 mL).

    • Vortex the suspension thoroughly before each use to ensure homogeneity.

  • Animal Handling and Dosing:

    • Weigh each rat to calculate the precise volume of the 7-MX suspension to be administered. The recommended volume for oral gavage in rats is 10-20 ml/kg.[7]

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.[7]

    • Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube passes. Do not force the needle.

    • Slowly administer the calculated volume of the 7-MX suspension.

    • Carefully withdraw the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.[9]

Mandatory Visualization

Myopia_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Scleral Fibroblast) 7-MX This compound AR Adenosine Receptor 7-MX->AR Blocks Adenosine Adenosine Adenosine->AR Activates AC Adenylyl Cyclase AR->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases activation CREB CREB PKA->CREB Decreases phosphorylation Coll_Syn Collagen Synthesis CREB->Coll_Syn Modulates Scleral_Rem Scleral Remodeling Coll_Syn->Scleral_Rem Increases

Caption: Proposed signaling pathway of 7-MX in preventing myopia progression in scleral fibroblasts.

Gout_Mechanism Urate_Ions Urate Ions Urate_7MX_Complex Urate-7-MX Complex Urate_Ions->Urate_7MX_Complex Supersaturation Supersaturation of MSU Urate_Ions->Supersaturation 7-MX This compound 7-MX->Urate_7MX_Complex Urate_7MX_Complex->Supersaturation Reduces MSU_Crystals Monosodium Urate (MSU) Crystal Formation Supersaturation->MSU_Crystals Leads to Inflammation Gouty Inflammation MSU_Crystals->Inflammation Triggers

References

Validation & Comparative

Validating 7-Methylhypoxanthine as a Potential Biomarker for Caffeine Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-Methylhypoxanthine (a metabolite of caffeine, also known as 7-methylxanthine) and other key metabolites as potential biomarkers for caffeine metabolism, primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme. Understanding an individual's caffeine metabolism rate is crucial in clinical pharmacology for dose adjustments of various drugs metabolized by CYP1A2 and in personalized nutrition.

Executive Summary

The metabolism of caffeine is a complex process predominantly carried out by the hepatic enzyme CYP1A2. While several metabolites have been investigated as potential biomarkers of CYP1A2 activity, the ratio of paraxanthine to caffeine is currently the most well-validated and widely used indicator. This guide evaluates the current evidence for this compound as a biomarker in comparison to established and other potential metabolic markers. We present quantitative data from various studies, detailed experimental protocols for biomarker quantification and enzyme activity assessment, and a visual representation of the caffeine metabolism pathway.

Data Presentation: Comparative Analysis of Caffeine Metabolite Biomarkers

The following table summarizes quantitative data from studies evaluating various caffeine metabolites as biomarkers for CYP1A2 activity. The paraxanthine/caffeine ratio consistently demonstrates a strong correlation with caffeine clearance, a gold standard for assessing CYP1A2 phenotype. Data for this compound as a direct biomarker is less established in terms of specific performance metrics like sensitivity and specificity.

Biomarker/Metabolite RatioMatrixPerformance MetricValueReference
Paraxanthine/Caffeine Ratio PlasmaCorrelation with Caffeine Clearance (r)>0.85[1][2]
SalivaCorrelation with Caffeine Clearance (r)>0.85[1][2]
PlasmaCorrelation with Oral Caffeine Clearance (rs)0.84[3]
SalivaCorrelation with Oral Caffeine Clearance (rs)0.82[3]
(AFMU + 1U + 1X)/137X Ratio UrineCorrelation with Caffeine ClearanceModerate to High[3]
Caffeine and main metabolites SerumAUC for Parkinson's Disease Diagnosis0.87
1-Methylxanthine UrineCorrelation with Caffeine Intake (Spearman's r)0.55-0.68[4]
7-Methylxanthine (7-MX) UrineMedian Concentration (U.S. Population)37.55 µmol/L[5]
UrineCorrelation with Caffeine IntakeLow to Moderate[4]

AFMU: 5-acetylamino-6-formylamino-3-methyluracil, 1U: 1-methyluric acid, 1X: 1-methylxanthine, 137X: Caffeine

Signaling Pathways and Experimental Workflows

Caffeine Metabolism Pathway

The primary pathway for caffeine metabolism is initiated by the CYP1A2 enzyme in the liver, which converts caffeine into its three main dimethylxanthine metabolites: paraxanthine, theobromine, and theophylline. These are further metabolized into various monomethylxanthines, including 7-methylxanthine (this compound), and other downstream products that are eventually excreted in the urine.

CaffeineMetabolism cluster_primary Primary Metabolism (CYP1A2) cluster_secondary Secondary Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~80-85% Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine ~10-12% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4-5% 7-Methylxanthine 7-Methylxanthine (this compound) Paraxanthine->7-Methylxanthine 1-Methylxanthine 1-Methylxanthine Paraxanthine->1-Methylxanthine Theobromine->7-Methylxanthine Theophylline->1-Methylxanthine 3-Methylxanthine 3-Methylxanthine Theophylline->3-Methylxanthine Other Metabolites Further Metabolites (e.g., uric acids, uracils) 7-Methylxanthine->Other Metabolites 1-Methylxanthine->Other Metabolites 3-Methylxanthine->Other Metabolites

Caption: Major pathways of caffeine metabolism mediated by CYP1A2.

Experimental Workflow: Biomarker Quantification

The general workflow for quantifying caffeine and its metabolites in biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

BiomarkerQuantification cluster_workflow LC-MS/MS Workflow Sample Biological Sample (Urine, Plasma, Saliva) Preparation Sample Preparation (e.g., SPE, Protein Precipitation) Sample->Preparation LC Liquid Chromatography (Separation) Preparation->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data

Caption: General workflow for LC-MS/MS-based biomarker quantification.

Experimental Protocols

Quantification of this compound and Other Metabolites by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of caffeine and its metabolites, including this compound, in urine.

a. Sample Preparation (Solid Phase Extraction - SPE)

  • Thaw frozen urine samples at room temperature.

  • Centrifuge samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • To 1 mL of the supernatant, add an internal standard solution (e.g., isotopically labeled caffeine and metabolites).

  • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. For 7-Methylxanthine, a common transition is m/z 167 -> 124.

    • Data Analysis: Quantify analyte concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

CYP1A2 Enzyme Activity Assay (Fluorometric)

This protocol describes a common in vitro method to determine CYP1A2 activity using a fluorogenic substrate.

a. Reagents and Materials

  • Recombinant human CYP1A2 enzyme or liver microsomes.

  • CYP1A2 fluorogenic substrate (e.g., 3-cyano-7-ethoxycoumarin).

  • NADPH regenerating system.

  • CYP1A2 specific inhibitor (e.g., α-naphthoflavone).

  • 96-well black microplate.

  • Fluorescence plate reader.

b. Assay Procedure

  • Prepare a standard curve using the fluorescent product of the substrate.

  • In a 96-well plate, add the reaction buffer.

  • Add the CYP1A2 enzyme source (recombinant enzyme or microsomes).

  • For inhibitor control wells, add the CYP1A2 specific inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the CYP1A2 activity by subtracting the fluorescence of the inhibitor control wells from the test wells and comparing it to the standard curve.

Discussion and Future Directions

The validation of a biomarker is a rigorous process requiring extensive evaluation of its analytical and clinical performance.[6]

Paraxanthine/Caffeine Ratio: The Current Gold Standard

The paraxanthine/caffeine ratio has emerged as a robust and reliable biomarker for CYP1A2 activity.[1][2] Numerous studies have demonstrated its strong correlation with caffeine clearance in various biological matrices, including plasma and saliva, making it a convenient and minimally invasive tool for phenotyping.[3]

This compound: A Promising but Understudied Candidate

This compound (7-methylxanthine) is a key downstream metabolite of both paraxanthine and theobromine. Its position in the metabolic pathway suggests it could reflect the overall flux through the caffeine metabolism cascade. Urinary concentrations of 7-methylxanthine are readily detectable after caffeine consumption.[5] However, there is a notable lack of studies that have specifically validated 7-methylxanthine as a biomarker for CYP1A2 activity with the same rigor as the paraxanthine/caffeine ratio.

Future Research

To validate this compound as a reliable biomarker, future research should focus on:

  • Direct Comparative Studies: Conducting studies that directly compare the correlation of the urinary 7-methylxanthine/caffeine ratio (or other 7-methylxanthine-based ratios) with caffeine clearance against the established paraxanthine/caffeine ratio in a sufficiently large and diverse population.

  • Performance Metrics: Determining key performance metrics for 7-methylxanthine, including its sensitivity, specificity, and receiver operating characteristic (ROC) curve analysis for identifying individuals with different CYP1A2 activity levels.

  • Influence of Confounding Factors: Investigating the influence of factors such as genetics (CYP1A2 polymorphisms), diet, and co-administered drugs on the levels of 7-methylxanthine and its utility as a biomarker.

References

Cross-validation of different analytical methods for 7-Methylhypoxanthine measurement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-Methylhypoxanthine Measurement

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and understanding metabolic pathways. This compound, a metabolite of caffeine and theophylline, is an important biomarker in these areas.[1] This guide provides a comparative overview of common analytical methods for the quantification of this compound, offering a framework for cross-validation.

Due to a lack of publicly available, direct cross-validation studies for this compound, this guide synthesizes information from established analytical methodologies for similar methylxanthines and proposes a cross-validation approach. The primary analytical techniques discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of the expected performance characteristics of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the analysis of this compound.

Table 1: Comparison of Proposed Analytical Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Separation based on charge and size in an electric field.
Selectivity Moderate; potential for interference from co-eluting compounds.[2][3]High; specific detection based on parent and fragment ion masses.[2][3]High; excellent separation of charged molecules.[4][5]
Sensitivity (LOD) ng/mL rangepg/mL to low ng/mL range[6]ng/mL range
Linearity (R²) > 0.995> 0.998> 0.99
Accuracy (% Recovery) 90 - 110%95 - 105%90 - 110%
Precision (% RSD) < 15%< 10%< 15%
Sample Throughput ModerateHighHigh
Instrumentation Cost Low to ModerateHighModerate
Strengths Cost-effective, robust, widely available.High sensitivity and selectivity, suitable for complex matrices.[2][3][6]High separation efficiency, low sample and reagent consumption.[7]
Limitations Lower sensitivity and selectivity compared to MS.Higher cost and complexity.Sensitive to matrix effects, requires charged analytes.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of any analytical method. The following are proposed protocols for the analysis of this compound.

Sample Preparation: Protein Precipitation

A generic protein precipitation method can be used for plasma samples for all three techniques, with minor modifications.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., this compound-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase or appropriate buffer for analysis.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for routine analysis where high sensitivity is not a primary requirement.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water with 0.1% formic acid and methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 273 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices.[2][3]

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (to be determined by infusion).

      • This compound-d3 (Internal Standard): Precursor ion > Product ion (to be determined by infusion).

Capillary Electrophoresis (CE) Method

CE offers an alternative with high separation efficiency, particularly for charged analytes.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: Borate buffer (e.g., 25 mM, pH 9.2).

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 273 nm.

Visualizations

Metabolic Pathway of this compound

This compound is a downstream metabolite in the catabolism of methylxanthines like caffeine and theophylline.[8] The pathway involves several key enzymes, including cytochrome P450 1A2 (CYP1A2) and xanthine oxidase.

Caffeine Caffeine Paraxanthine Paraxanthine (1,7-dimethylxanthine) Caffeine->Paraxanthine CYP1A2 Theophylline Theophylline Methylxanthine_7 7-Methylxanthine (this compound) Theophylline->Methylxanthine_7 CYP1A2 Paraxanthine->Methylxanthine_7 CYP1A2 Theobromine Theobromine (3,7-dimethylxanthine) Theobromine->Methylxanthine_7 CYP1A2 Methyluric_Acid_7 7-Methyluric Acid Methylxanthine_7->Methyluric_Acid_7 Xanthine Oxidase

Metabolic pathway of this compound.

Proposed Cross-Validation Workflow

A cross-validation study ensures that different analytical methods yield comparable results, which is crucial when data from different laboratories or techniques are combined.[9]

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation & Comparison Sample Spiked Plasma Samples (Low, Mid, High QC) Prep Protein Precipitation Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS CE CE Analysis Prep->CE Compare Compare Results (Accuracy, Precision, Linearity) HPLC->Compare LCMS->Compare CE->Compare Stats Statistical Analysis (e.g., Bland-Altman plot) Compare->Stats Report Cross-Validation Report Stats->Report

Proposed workflow for cross-validation.

References

Comparative analysis of 7-Methylhypoxanthine and caffeine's effect on adenosine receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological profiles of 7-Methylxanthine and caffeine reveals distinct interactions with adenosine receptors, with implications for future drug development. This guide provides a comprehensive comparison of their binding affinities, functional potencies, and the underlying signaling pathways.

In the landscape of pharmacological research, particularly in the realm of neurology and pharmacology, the nuanced interactions between small molecules and cellular receptors are of paramount importance. This report offers a detailed comparative analysis of two such molecules: 7-Methylxanthine, a primary metabolite of caffeine and theobromine, and its parent compound, caffeine. Both are known for their non-selective antagonism of adenosine receptors, which are pivotal in a wide array of physiological processes. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of their respective effects.

At a Glance: 7-Methylxanthine vs. Caffeine

Feature7-MethylxanthineCaffeine
Primary Role Metabolite of Caffeine & TheobromineCentral Nervous System Stimulant
Adenosine Receptor Affinity Non-selective antagonistNon-selective antagonist
Potency (General) Generally less potent than caffeine at A1 and A2A receptorsWell-established antagonist at A1 and A2A receptors

Quantitative Analysis: Binding Affinity and Functional Potency

The interaction of a ligand with its receptor is quantified by its binding affinity (Ki), which indicates the concentration required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value signifies a higher binding affinity. Functional potency (IC50), on the other hand, measures the concentration of an antagonist required to inhibit a specific cellular response by 50%.

The following tables summarize the available quantitative data for 7-Methylxanthine and caffeine at the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). It is important to note that values can vary across different studies and experimental conditions.

Table 1: Comparative Binding Affinities (Ki) at Human Adenosine Receptors

CompoundA1 Receptor (Ki, µM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)A3 Receptor (Ki, µM)
7-Methylxanthine >100>100Data not availableData not available
Caffeine 12 - 40[1]2.4 - 50[1][2]13 - 100[1][2]>100[1]

Table 2: Comparative Functional Potency (IC50) in cAMP Assays

CompoundAdenosine Receptor SubtypeAssay ConditionIC50 (µM)
7-Methylxanthine A1 (rat brain)Inhibition of cAMP accumulationLess potent than caffeine[3]
Caffeine A2 (rat striatal slices)Inhibition of cAMP accumulation120[3]
Caffeine A2 (rat striatal membranes)Inhibition of adenylate cyclase80[3]

The available data indicates that caffeine is a more potent antagonist at A1 and A2A adenosine receptors compared to its metabolite, 7-Methylxanthine.[3] Both compounds exhibit non-selective binding profiles, with micromolar affinities for A1, A2A, and A2B receptors, and significantly lower affinity for the A3 receptor.[1][2][4]

Signaling Pathways and Experimental Workflows

The antagonism of adenosine receptors by 7-Methylxanthine and caffeine disrupts the downstream signaling cascades initiated by the endogenous ligand, adenosine. The A1 and A3 receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in cAMP levels. By blocking these receptors, 7-Methylxanthine and caffeine prevent these modulatory effects of adenosine.

cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling Adenosine_A1_A3 Adenosine AR_A1_A3 A1/A3 Receptor Adenosine_A1_A3->AR_A1_A3 Gi_o Gi/o Protein AR_A1_A3->Gi_o AC_inhibit Adenylyl Cyclase Gi_o->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Cellular_Response_A1_A3 Cellular Response cAMP_decrease->Cellular_Response_A1_A3 Antagonist_A1_A3 7-Methylxanthine / Caffeine Antagonist_A1_A3->AR_A1_A3 Blocks Adenosine_A2A_A2B Adenosine AR_A2A_A2B A2A/A2B Receptor Adenosine_A2A_A2B->AR_A2A_A2B Gs Gs Protein AR_A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Cellular_Response_A2A_A2B Cellular Response cAMP_increase->Cellular_Response_A2A_A2B Antagonist_A2A_A2B 7-Methylxanthine / Caffeine Antagonist_A2A_A2B->AR_A2A_A2B Blocks start Start prepare_membranes Prepare cell membranes expressing adenosine receptors start->prepare_membranes prepare_reagents Prepare radioligand and serial dilutions of test compounds (7-Methylxanthine, Caffeine) start->prepare_reagents incubate Incubate membranes with radioligand and varying concentrations of test compounds prepare_membranes->incubate prepare_reagents->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Analyze data to determine IC50 and Ki values measure->analyze end End analyze->end

References

In Vitro Comparison of the Biological Activity of 7-Methylhypoxanthine and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the biological activities of 7-Methylhypoxanthine, also known as 7-methylxanthine, and the well-characterized methylxanthine, theophylline. Both compounds are structurally related purine alkaloids. Theophylline has a long history of therapeutic use, primarily in the management of respiratory diseases, owing to its bronchodilator and anti-inflammatory properties. This compound, a metabolite of caffeine and theobromine, is less extensively studied but is recognized as a non-selective adenosine receptor antagonist.[1][2] This guide summarizes the available quantitative data on their respective biological activities, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and workflows to aid researchers in evaluating these compounds for potential therapeutic applications.

Core Biological Activities: A Comparative Overview

The primary biological activities of methylxanthines like theophylline and this compound stem from their ability to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists. These actions, in turn, contribute to their anti-inflammatory effects.

Phosphodiesterase (PDE) Inhibition

Table 1: Phosphodiesterase (PDE) Inhibition Profile

CompoundPDE IsoformIC50 (µM)
Theophylline PDE1~100
PDE2~100
PDE3~30-100
PDE4~100
PDE5~100
This compound VariousData not available

Note: IC50 values for theophylline can vary depending on the specific assay conditions and tissue source.

Adenosine Receptor Antagonism

Both theophylline and this compound act as non-selective antagonists at adenosine receptors (A1, A2A, A2B, and A3).[1][2][4] By blocking these receptors, they can counteract the effects of adenosine, which include bronchoconstriction and the release of inflammatory mediators. Theophylline generally exhibits micromolar affinity for A1 and A2 receptors.[5] While this compound is also known to be a non-selective adenosine receptor antagonist, comprehensive quantitative binding data (Ki values) across all receptor subtypes are not well-documented.

Table 2: Adenosine Receptor Binding Affinity (Ki)

CompoundA1 Receptor (Ki, µM)A2A Receptor (Ki, µM)A2B Receptor (Ki, µM)A3 Receptor (Ki, µM)
Theophylline 14[4]19[5]Data not available>100
This compound Data not availableData not availableData not availableData not available
Anti-Inflammatory Activity

The anti-inflammatory effects of theophylline are attributed to both its PDE inhibitory and adenosine receptor antagonist activities, as well as other mechanisms like the activation of histone deacetylases.[6] It has been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[7][8] Studies on N-7 substituted methylxanthine analogs suggest that compounds in this class, including this compound, possess anti-inflammatory properties, with demonstrated inhibition of nitric oxide (NO) and IL-8 production.[9] However, specific IC50 values for cytokine release inhibition by this compound are not currently available.

Table 3: In Vitro Anti-Inflammatory Activity

CompoundCell TypeStimulantInhibited MediatorInhibition
Theophylline Human Blood MonocytesLPSTNF-αSignificant inhibition at 50-100 µM[7]
Human Lung Fibroblasts (COPD)-IL-6, IL-8Significant inhibition at 5 µg/mL[8]
This compound Analog (S7b) Raw 264.7 & HK-2 cellsLPSNO, IL-861% (NO), 77% (IL-8)[9]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and workflows.

PDE_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Hydrolyzes Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Response Theophylline Theophylline & This compound Theophylline->PDE Inhibits

Caption: Phosphodiesterase (PDE) Inhibition Pathway.

Adenosine_Receptor_Antagonism Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Binds to G_Protein G-Protein AR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Bronchoconstriction) Effector->Response Methylxanthine Theophylline & This compound Methylxanthine->AR Blocks

Caption: Adenosine Receptor Antagonism Mechanism.

Experimental_Workflow_PDE cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of This compound & Theophylline Incubation Incubate Enzyme with Inhibitor Compound_Prep->Incubation Enzyme_Prep Prepare PDE Enzyme Solution Enzyme_Prep->Incubation Substrate_Prep Prepare cAMP/cGMP Substrate Reaction Initiate Reaction with Substrate Substrate_Prep->Reaction Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Measure Product Formation (e.g., Fluorescence, Luminescence) Termination->Detection Analysis Calculate IC50 Values Detection->Analysis

Caption: General Workflow for a Phosphodiesterase (PDE) Inhibition Assay.

Detailed Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE isoform.

Materials:

  • Purified PDE enzyme (e.g., PDE4B)

  • cAMP or cGMP substrate

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Test compounds (this compound, Theophylline) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., fluorescent or luminescent based)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a small volume of each compound dilution to the wells of a microplate. Include control wells with solvent only (for 100% activity) and a known potent inhibitor (for 0% activity).

  • Add the diluted PDE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagents and measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., A1, A2A, A2B, or A3)

  • Radioligand specific for the receptor subtype (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound, Theophylline)

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, set up triplicate wells for total binding (radioligand and membranes only), non-specific binding (radioligand, membranes, and non-specific control), and competitor binding (radioligand, membranes, and each concentration of the test compound).

  • Add the cell membrane preparation to each well.

  • Add the radioligand at a concentration close to its Kd value to all wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Anti-Inflammatory Assay (Cytokine Release from Macrophages)

This protocol measures the ability of a test compound to inhibit the release of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound, Theophylline)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

Procedure:

  • Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for an appropriate time (e.g., 24 hours) to allow for cytokine accumulation in the supernatant.

  • Collect the cell culture supernatants.

  • Quantify the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

Theophylline is a well-established non-selective phosphodiesterase inhibitor and adenosine receptor antagonist with documented anti-inflammatory properties. This compound is also recognized as a non-selective adenosine receptor antagonist, and its structural class suggests potential for phosphodiesterase inhibition and anti-inflammatory effects. However, a comprehensive in vitro comparison is currently limited by the lack of publicly available quantitative data for this compound's activity in these key areas.

This guide provides a framework for the direct comparative evaluation of these two compounds. The detailed experimental protocols and illustrative diagrams are intended to facilitate further research to elucidate the complete biological activity profile of this compound and to enable a robust comparison with theophylline. Such studies are essential for determining the potential of this compound as a therapeutic agent and for understanding the structure-activity relationships within the methylxanthine class of compounds.

References

A Comparative Analysis of 7-Methylxanthine and Atropine for Myopia Control: Efficacy, Mechanism, and Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of myopia worldwide has intensified the search for effective interventions to slow its progression. Among the pharmacological agents investigated, atropine has long been a cornerstone of myopia control, while 7-methylxanthine (7-MX) has emerged as a promising oral alternative. This guide provides an objective comparison of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms.

Quantitative Efficacy Comparison

The following tables summarize the key efficacy outcomes from clinical studies on 7-methylxanthine and various concentrations of atropine. It is important to note that direct head-to-head clinical trials are limited, and comparisons are based on data from separate studies.

Table 1: Efficacy of 7-Methylxanthine in Myopia Control

Study/AuthorDosageDurationChange in Spherical Equivalent Refraction (SER) per yearChange in Axial Length (AL) per yearKey Findings
Trier et al. (Pilot Study)[1][2]400 mg/day (oral)24 monthsSlower progression in the treatment group compared to the placebo group in the first 12 months.Reduced axial growth in the 7-MX group compared to placebo. The difference was -0.055 mm/year for children with moderate baseline axial growth.[1]7-MX showed a reduction in eye elongation and myopia progression.[1][2]
Trier et al. (Retrospective Study)[3]Up to 1200 mg/day (oral)Average 3.6 yearsAn 11-year-old taking 1000 mg of 7-MX daily was modeled to have a progression of -1.43 D over 6 years compared to -2.27 D in untreated peers.An 11-year-old taking 1000 mg of 7-MX daily was modeled to have an axial elongation of 0.84 mm over 6 years compared to 1.01 mm in untreated peers.Dose-dependent reduction in myopia progression and axial elongation was observed.[3]

Table 2: Efficacy of Atropine in Myopia Control

Study/AuthorConcentrationDurationChange in Spherical Equivalent Refraction (SER) per yearChange in Axial Length (AL) per yearKey Findings
LAMP Study[4][5]0.05%2 years-0.27 ± 0.61 D0.20 ± 0.25 mm0.05% atropine was the most effective concentration in slowing myopia progression and axial elongation over two years.[5]
0.025%2 years-0.46 ± 0.55 D0.29 ± 0.25 mmEfficacy was dose-dependent.[5]
0.01%2 years-0.59 ± 0.61 D0.36 ± 0.29 mm0.01% atropine was less effective than higher concentrations but still demonstrated a significant effect compared to placebo.[5]
ATOM2 Study[6]0.5%2 yearsShowed greater effect in slowing myopia progression initially.Not specified in provided snippets.Higher concentrations had more significant side effects.[6]
0.1%2 yearsShowed greater effect in slowing myopia progression initially.Not specified in provided snippets.Rebound effect was more pronounced with higher concentrations upon cessation.[6]
0.01%2 yearsReduced myopia progression by 50-60% with minimal side effects.Not specified in provided snippets.0.01% atropine showed a better long-term outcome due to a lesser rebound effect.[6]
CHAMP trial[7]0.01%36 monthsStatistically significant and clinically meaningful reduction in SER progression compared to placebo.Statistically significant and clinically meaningful reduction in axial elongation compared to placebo.NVK002 0.01% atropine was effective in slowing myopia progression.[7]
0.02%36 monthsDid not significantly slow mean SER progression compared to placebo.Slowed mean axial elongation compared to placebo.Efficacy of 0.02% on refractive error was not as pronounced as 0.01%.[7]

Experimental Protocols

Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy data.

7-Methylxanthine Clinical Trial Protocol (Based on Trier et al. pilot study)[1][2][8]

  • Study Design: A randomized, double-masked, placebo-controlled clinical trial.[9]

  • Participants: Myopic children aged 8-13 years with a documented minimum axial growth rate.[8][9]

  • Intervention: Participants received either 7-methylxanthine tablets (e.g., 400 mg per day) or a placebo for a specified period (e.g., 12-24 months).[1][2][8]

  • Primary Outcome Measures:

    • Axial Length: Measured using a high-precision instrument like the Zeiss IOL-Master at baseline and regular follow-up intervals (e.g., every 6 or 12 months).[1][8]

    • Cycloplegic Refraction: Measured using an autorefractor (e.g., Nikon Retinomax) after the administration of cycloplegic agents to paralyze accommodation.[1][2]

  • Follow-up: Participants were followed for an extended period, which in some studies included a washout period where the treatment was stopped to observe any rebound effects.[1][8]

Atropine Clinical Trial Protocol (General framework based on LAMP and ATOM2 studies)[10][11]

  • Study Design: Typically a randomized, double-masked, placebo-controlled or dose-comparison trial.[10]

  • Participants: Children, often between the ages of 6 and 12, with a specified range of myopia and astigmatism.[10]

  • Intervention: Daily instillation of low-dose atropine eye drops at varying concentrations (e.g., 0.01%, 0.025%, 0.05%) or a placebo in both eyes.[5]

  • Primary Outcome Measures:

    • Change in Spherical Equivalent Refraction (SER): Determined through cycloplegic autorefraction at baseline and at regular intervals.[10]

    • Change in Axial Length (AL): Measured using optical biometry.[10]

  • Secondary Outcome Measures: Often include assessments of accommodation amplitude, pupil size, and visual acuity to monitor side effects.[5]

  • Washout Phase: Many studies incorporate a washout period after treatment cessation to evaluate for any rebound myopia progression.[12]

Signaling Pathways and Mechanisms of Action

The proposed mechanisms through which 7-methylxanthine and atropine exert their myopia-controlling effects differ significantly.

7-Methylxanthine: This oral agent is a non-selective adenosine antagonist.[1][13] The leading hypothesis for its mechanism of action in myopia control is its effect on the scleral extracellular matrix. 7-MX is thought to increase scleral collagen content and the diameter of collagen fibrils, thereby strengthening the sclera and making it more resistant to axial elongation.[3][13]

Atropine: Atropine is a non-selective muscarinic receptor antagonist.[6] Its precise mechanism in myopia control is not fully elucidated but is believed to be independent of its effect on accommodation.[14] It is thought to act directly on the retina and/or sclera to slow eye growth.[6] Potential mechanisms include influencing retinal signaling cascades involving dopamine and modulating scleral fibroblast activity to inhibit scleral thinning and stretching.[14][15]

Myopia_Control_Pathways cluster_7MX 7-Methylxanthine Pathway cluster_Atropine Atropine Pathway Oral_Admin Oral Administration of 7-MX Systemic_Circulation Systemic Circulation Oral_Admin->Systemic_Circulation Adenosine_Receptors Adenosine Receptor Antagonism (Sclera) Systemic_Circulation->Adenosine_Receptors Scleral_Fibroblasts ↑ Scleral Fibroblast Activity Adenosine_Receptors->Scleral_Fibroblasts Collagen_Synthesis ↑ Collagen Synthesis & Fibril Diameter Scleral_Fibroblasts->Collagen_Synthesis Scleral_Stiffening ↑ Scleral Stiffness Collagen_Synthesis->Scleral_Stiffening Reduced_Elongation_7MX Reduced Axial Elongation Scleral_Stiffening->Reduced_Elongation_7MX Myopia_Progression Myopia Progression (Axial Elongation) Reduced_Elongation_7MX->Myopia_Progression Inhibits Topical_Admin Topical Administration of Atropine Ocular_Tissues Penetration into Ocular Tissues Topical_Admin->Ocular_Tissues Muscarinic_Receptors Muscarinic Receptor Antagonism (Retina/Sclera) Ocular_Tissues->Muscarinic_Receptors Retinal_Signaling Altered Retinal Signaling (e.g., Dopamine) Muscarinic_Receptors->Retinal_Signaling Scleral_Remodeling ↓ Scleral Remodeling Muscarinic_Receptors->Scleral_Remodeling Reduced_Elongation_Atropine Reduced Axial Elongation Retinal_Signaling->Reduced_Elongation_Atropine Scleral_Remodeling->Reduced_Elongation_Atropine Reduced_Elongation_Atropine->Myopia_Progression Inhibits

Caption: Proposed signaling pathways for 7-Methylxanthine and Atropine in myopia control.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing myopia control agents.

Myopia_Trial_Workflow Start Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Cycloplegic Refraction, Axial Length) Start->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (e.g., 7-Methylxanthine) Randomization->Group_A Group_B Group B (e.g., Atropine) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C FollowUp Follow-up Visits (e.g., 6, 12, 24, 36 months) - Efficacy Measures - Safety Assessments Group_A->FollowUp Group_B->FollowUp Group_C->FollowUp Washout Washout Period (Treatment Cessation) FollowUp->Washout Final_Assessment Final Assessment (Evaluate Rebound Effect) Washout->Final_Assessment Data_Analysis Data Analysis & Reporting Final_Assessment->Data_Analysis

Caption: Generalized workflow for a myopia control clinical trial.

Conclusion

Both 7-methylxanthine and low-dose atropine have demonstrated efficacy in slowing the progression of myopia in children. Atropine, particularly at a concentration of 0.05%, appears to be highly effective as a topical treatment, with a well-documented dose-dependent response.[4][5] 7-methylxanthine offers the advantage of oral administration and a mechanism of action focused on reinforcing scleral integrity.[3][13]

The choice between these agents in a clinical or developmental context will depend on various factors, including the desired route of administration, the specific patient population, and the long-term safety profile. Further research, including direct comparative trials, is warranted to establish the relative efficacy and safety of these two promising myopia control agents and to explore the potential for combination therapies.

References

Comparative In Vivo Side Effect Profile: 7-Methylhypoxanthine vs. Other Methylxanthines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo side effect profile of 7-Methylhypoxanthine (7-MX) against other commonly studied methylxanthines, namely caffeine, theophylline, and theobromine. The information presented is based on available preclinical and clinical data to assist researchers, scientists, and drug development professionals in understanding the potential therapeutic advantages and disadvantages of these compounds.

Comparative Side Effect Profiles of Common Methylxanthines

Caffeine, theophylline, and theobromine are widely consumed and utilized therapeutically, leading to a well-documented range of side effects. These effects are primarily linked to their action as adenosine receptor antagonists and phosphodiesterase inhibitors.[1][2] The side effects are often dose-dependent and can vary in severity among individuals.[2]

Table 1: Summary of In Vivo Side Effects of Common Methylxanthines

Side Effect CategoryCaffeineTheophyllineTheobromine
Central Nervous System Insomnia, restlessness, tremors, anxiety, headache.[2][3]Insomnia, headache, tremors, seizures at high concentrations.[2]Restlessness, potential for mood swings or heightened anxiety.[3]
Cardiovascular System Increased heart rate, palpitations, increased blood pressure.[1][3]Tachycardia, arrhythmias, cardiac arrest at severe levels.[2]Increased heart rate, palpitations, potential for lowered blood pressure due to vasodilation.[3]
Gastrointestinal System Nausea, vomiting, increased gastric acid secretion.[2]Nausea, vomiting, gastroesophageal reflux.[2]Nausea, loss of appetite, abdominal pain.[3]
Renal System Diuresis (polyuria).[2]Diuresis (polyuria).[2]Diuretic effect.[4]
Other Jitteriness, feeding intolerance in infants.[5]Feeding intolerance in infants.[5]Sweating, trembling, severe headache at high doses.[6]

Side Effect Profile of this compound (7-MX)

This compound is a metabolite of caffeine and theobromine.[7] Preclinical studies on 7-MX have reported a favorable safety profile, with a notable absence of toxicity at the doses tested.

Table 2: Summary of Available In Vivo Toxicity Data for this compound

CompoundSpeciesDosingObserved Side Effects/ToxicityReference
This compound RatUp to 1000 mg/kgNo observable signs of toxicity.[8]

Experimental Methodologies

A comprehensive understanding of the side effect profiles of these compounds is derived from various in vivo experimental designs. Below is a detailed protocol from a pharmacokinetic study of this compound, which also included toxicity observations.

Pharmacokinetic and Toxicity Study of this compound in Rats
  • Objective: To assess the pharmacokinetics and potential toxicity of orally administered this compound.

  • Subjects: Sprague Dawley rats.

  • Administration: A single oral dose of 30 mg/kg of 7-MX was administered for pharmacokinetic analysis. For toxicity assessment, repeated oral doses of 30 or 60 mg/kg were given.

  • Pharmacokinetic Analysis: Blood samples were collected at various time points post-administration to determine the plasma concentration of 7-MX. Key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and terminal half-life were calculated.

  • Toxicity Observation: Animals were monitored for any observable signs of toxicity following both single and repeated dosing.

  • Results: The study found no evidence of accumulation of 7-MX after repeated daily dosing and, importantly, no observable toxicities were reported at doses up to 1000 mg/kg.[8]

It is important to note that while the side effects of caffeine, theophylline, and theobromine are well-documented in the literature, detailed experimental protocols from foundational in vivo studies are not always readily available in review articles. The assessment of their side effects has been conducted over many years through various preclinical and clinical studies, including observational studies in human populations.

Visualizing Methodologies and Mechanisms

To better understand the evaluation process and the underlying mechanisms of methylxanthine-induced side effects, the following diagrams are provided.

G cluster_0 Preclinical Evaluation cluster_1 Endpoint Assessment cluster_2 Data Analysis & Comparison A Compound Selection (e.g., 7-MX, Caffeine) B Dose-Ranging Studies in Animal Models (e.g., Rats) A->B C Acute & Chronic Toxicity Studies B->C D Cardiovascular Monitoring (ECG, Blood Pressure) C->D In Vivo Monitoring E Neurological Assessment (Behavioral Tests) C->E In Vivo Monitoring F Gastrointestinal Observation C->F In Vivo Monitoring G Histopathology D->G Post-Mortem Analysis E->G Post-Mortem Analysis F->G Post-Mortem Analysis H Determine No-Observed-Adverse-Effect-Level (NOAEL) G->H I Compare Side Effect Profiles H->I J Publish Findings I->J

General workflow for in vivo comparison of methylxanthine side effects.

cluster_0 Methylxanthines cluster_1 Cellular Mechanisms cluster_2 Physiological Effects & Side Effects MX Caffeine, Theophylline, Theobromine AR Adenosine Receptor Antagonism MX->AR PDE Phosphodiesterase (PDE) Inhibition MX->PDE CNS CNS Stimulation (Insomnia, Tremors) AR->CNS CVS Cardiovascular Effects (Tachycardia, Palpitations) AR->CVS PDE->CVS GI Gastrointestinal Distress (Nausea, Reflux) PDE->GI SM Smooth Muscle Relaxation (Bronchodilation) PDE->SM

Signaling pathways leading to common methylxanthine side effects.

Discussion and Limitations

The available data suggests that this compound may possess a more favorable side effect profile compared to other methylxanthines like caffeine and theophylline, primarily evidenced by a lack of observable toxicity in preclinical rat studies at significant dosages.[8] This contrasts with the well-established and often dose-limiting side effects of other methylxanthines, which include central nervous system stimulation, cardiovascular effects, and gastrointestinal issues.[2]

The primary limitation in this comparison is the absence of direct, head-to-head in vivo studies comparing the side effect profiles of 7-MX with caffeine, theophylline, and theobromine under the same experimental conditions. The data for 7-MX is currently limited to a single pharmacokinetic study with toxicity observations, while the side effect profiles of the other compounds have been characterized through extensive historical use and numerous studies.

Conclusion

Based on current preclinical evidence, this compound appears to be a promising compound with a potentially wider therapeutic window and a more favorable safety profile than traditional methylxanthines. However, further comprehensive in vivo studies are required to directly compare its side effect profile against that of caffeine, theophylline, and theobromine to fully elucidate its therapeutic potential and relative safety. Such studies should include detailed dose-response assessments for a range of physiological and behavioral endpoints.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 7-Methylhypoxanthine and Paraxanthine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two key methylxanthine metabolites: 7-Methylhypoxanthine (a metabolite of theobromine and caffeine) and paraxanthine (the major metabolite of caffeine). The following sections present a summary of their pharmacokinetic parameters, detailed experimental methodologies, and relevant biological pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound and paraxanthine have been characterized in various studies, primarily in rodent models and humans. The data presented below is compiled from the available scientific literature to facilitate a direct comparison.

Pharmacokinetic ParameterThis compound (7-MX)Paraxanthine (PX)SpeciesKey Findings & Citations
Peak Plasma Concentration (Cmax) ≈ 30 µM (following a 30 mg/kg oral dose)Not explicitly stated in µM, but dose-dependent increases observed.Rat7-MX reaches its peak plasma concentration approximately 30 minutes after oral administration.[1][2][3] Paraxanthine kinetics are non-linear at higher doses (15 and 30 mg/kg), indicating saturable elimination.[4]
Time to Peak Plasma Concentration (Tmax) 30 minutesNot explicitly stated.RatOral 7-MX is rapidly absorbed.[2][3]
Terminal Half-Life (t½) Approximately 1.4 hours~1 hour (at doses up to 10 mg/kg); 3.1 hoursRat; HumanThe half-life of paraxanthine is shorter than that of caffeine (4.1 hours), theobromine (7.2 hours), and theophylline (6.2 hours) in humans.[4][5][6]
Total Plasma Clearance Not explicitly stated.0.90 L/hr/kg (at doses up to 10 mg/kg); 2.20 ml/min/kgRat; HumanThe total plasma clearance of paraxanthine is similar to that of caffeine in humans.[4][5]
Apparent Volume of Distribution (Vd) Not explicitly stated.1.50 L/kg (at doses up to 10 mg/kg); 0.63-0.72 L/kgRat; HumanThe volume of distribution for paraxanthine is similar to that of caffeine in humans.[4][5]
Metabolism Metabolite of caffeine and theobromine.[2][7] Can be further metabolized to 7-methyluric acid.[2]Major metabolite of caffeine (accounting for ~84% of caffeine metabolism).[8][9] Primarily metabolized by hepatic cytochrome P450 (CYP1A2).[8][10]Human, RatThe metabolism of methylxanthines like paraxanthine can be influenced by factors such as smoking and certain drugs that affect CYP1A2 activity.[11][12]
Excretion Primarily excreted in the urine, either unchanged or as 7-methyluric acid.[2]Metabolites are excreted in the urine.[10] Less than 2% of the parent compound (caffeine) is excreted unchanged.[11][12]Human

Experimental Protocols

The determination of the pharmacokinetic parameters listed above involves a series of standardized experimental procedures. Below is a generalized methodology based on the cited literature for a pharmacokinetic study of a methylxanthine compound in a rodent model.

Animal Studies
  • Animal Model: Adult male Sprague Dawley rats are commonly used.[2][4] Animals are housed in controlled conditions with standard diet and water ad libitum.

  • Drug Administration: The test compound (this compound or paraxanthine) is administered, typically via oral gavage or intravenous bolus injection.[2][4] For oral administration, the compound may be suspended in a vehicle like 1% carboxymethylcellulose.[2]

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours).[2] Collection is often performed via the saphenous vein into tubes containing an anticoagulant like EDTA.[2]

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The plasma is then typically deproteinized, for instance, by adding acetonitrile, to remove larger molecules that could interfere with analysis.[2]

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS).[2]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters like Cmax, Tmax, t½, clearance, and volume of distribution.[2]

Visualizations

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study, from animal preparation to data analysis.

Pharmacokinetic_Workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Preparation Animal_Acclimatization->Dose_Preparation Drug_Administration Drug Administration (Oral Gavage/IV) Dose_Preparation->Drug_Administration Blood_Sampling Blood Sampling (Serial Time Points) Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (Deproteinization) Plasma_Separation->Sample_Extraction Bioanalysis Bioanalysis (UHPLC-MS/MS) Sample_Extraction->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

A typical experimental workflow for a pharmacokinetic study.

Signaling Pathway for Xanthine Derivatives

This compound and paraxanthine, as xanthine derivatives, are known to exert their physiological effects through the antagonism of adenosine receptors and the inhibition of phosphodiesterases (PDEs).[13] This dual mechanism leads to a range of cellular responses.

Xanthine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits Xanthine This compound Paraxanthine Xanthine->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Binds & Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades cAMP to Cellular_Response Cellular Response (e.g., increased neuronal activity) PKA->Cellular_Response Phosphorylates Targets

General signaling pathway for xanthine derivatives.

References

Unraveling the Consistency of 7-Methylhypoxanthine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical and clinical data reveals a consistent pattern of efficacy for 7-Methylhypoxanthine (7-MX) in mitigating myopia progression, primarily through its influence on scleral extracellular matrix remodeling. However, the reproducibility of its effects across different laboratory settings is subject to variations in experimental design, highlighting the need for standardized protocols in future investigations.

This guide provides an objective comparison of the performance of this compound, a metabolite of caffeine and theobromine, across various experimental models, with a focus on its well-documented impact on myopia. We delve into the quantitative data from multiple studies, detail the experimental methodologies employed, and explore the underlying signaling pathways. This analysis is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of 7-MX's effects and the factors influencing their reproducibility.

Performance Across Different Laboratory Settings: A Comparative Analysis

The primary therapeutic application of 7-MX investigated to date is the inhibition of myopia (nearsightedness). The following tables summarize the quantitative data from key studies in different animal models and a retrospective human study, providing a comparative overview of its efficacy.

Animal Model Dosage Duration Effect on Myopia Progression (Diopters) Effect on Axial Elongation (mm) Reference
Guinea Pigs 300 mg/kg/day (oral)21 days-2.75 D (vs. -5.40 D in control)+0.66 mm (vs. +1.00 mm in control)[1][2]
Rabbits 30 mg/kg/day (oral)30 days-0.21 D (vs. -1.10 D in control)+0.07 mm (vs. +0.51 mm in control)[3][4][5]
Chickens 30 mg/kg (oral, twice daily)10 days-6.43 D (vs. -8.30 D in control for LIM) -10.19 D (vs. -10.77 D in control for FDM)No significant difference in vitreous chamber depth[6]
Human Study (Retrospective) Dosage Duration Modeled Myopia Progression (Diopters) over 6 years Modeled Axial Elongation (mm) over 6 years Reference
Children (11 years old) 1000 mg/day (oral)Average 3.6 years-1.43 D (vs. -2.27 D if untreated)0.84 mm (vs. 1.01 mm if untreated)[7][8][9][10][11]

Observations on Reproducibility:

The data consistently demonstrates that oral administration of 7-MX is associated with a reduction in both myopia progression and axial elongation in mammalian models (guinea pigs and rabbits) and in a retrospective analysis of myopic children.[1][2][3][4][5][7][8][9][10][11] Notably, the effect appears to be less pronounced or absent in the chicken model of both lens-induced myopia (LIM) and form-deprivation myopia (FDM).[6] This suggests a potential species-specific difference in the scleral remodeling process, as avian eyes possess a cartilaginous layer in the sclera which is absent in mammals.

Direct comparison of the magnitude of the effect is challenging due to variations in experimental protocols, including dosage, duration of treatment, and the age of the animal models. For instance, the dosage used in the guinea pig study was ten times higher than that used in the rabbit study.[1][2][3][4][5] Despite these variations, the qualitative outcome of myopia inhibition remains consistent across mammalian studies.

Comparison with an Alternative: this compound vs. Caffeine

Caffeine, another methylxanthine and a well-known non-selective adenosine receptor antagonist, is a logical alternative to 7-MX. While direct, head-to-head comparative studies with quantitative data on myopia progression are limited, existing research provides some insights.

7-MX is a metabolite of caffeine, and both are believed to exert their effects on myopia through the same mechanism: antagonism of adenosine receptors.[7] However, a key difference lies in their pharmacokinetic properties. 7-MX has a poor ability to penetrate the blood-brain barrier compared to caffeine, which may result in fewer central nervous system side effects.[7]

A retrospective study on Danish children showed that oral intake of 7-MX was associated with reduced myopia progression.[8][9][10][11] While similar large-scale studies on caffeine for myopia control are lacking, the shared mechanism of action suggests that caffeine could have a similar, albeit potentially less targeted, effect. The lower toxicity profile of 7-MX compared to caffeine has also been noted.[10]

The Underlying Mechanism: A Look at the Signaling Pathway

The primary mechanism of action for this compound in the context of myopia is believed to be its role as a non-selective adenosine receptor antagonist in the eye, particularly in scleral fibroblasts.[12][13] This antagonism leads to a cascade of events that ultimately results in the strengthening of the sclera and resistance to axial elongation.

All four subtypes of adenosine receptors (A1, A2A, A2B, and A3) have been found in human scleral fibroblasts.[13] The activation of A2A receptors, in particular, has been shown to promote collagen production in fibroblasts through a complex signaling pathway.[14][15][16] By blocking these receptors, 7-MX is thought to modulate the synthesis of extracellular matrix components, leading to an increase in scleral collagen content and fibril diameter.[12]

G Proposed Signaling Pathway of this compound in Scleral Fibroblasts cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space 7-MX This compound A2AR Adenosine A2A Receptor 7-MX->A2AR Antagonizes Adenosine Adenosine Adenosine->A2AR Activates AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Increases AKT AKT cAMP->AKT Activates Fli1 Fli1 (Transcription Repressor) AKT->Fli1 Suppresses CTGF CTGF (Connective Tissue Growth Factor) AKT->CTGF Promotes Collagen_Synth Collagen Synthesis (Type I, III, V) Fli1->Collagen_Synth Represses CTGF->Collagen_Synth Promotes Scleral_Remodeling Scleral ECM Remodeling (Increased Strength) Collagen_Synth->Scleral_Remodeling G General Workflow for Form-Deprivation Myopia Studies A Animal Selection (e.g., Guinea Pigs, Rabbits) B Baseline Measurements (Refraction, Axial Length) A->B C Monocular Form Deprivation (e.g., Diffuser or Eyelid Suture) B->C D Treatment Group: Oral Administration of 7-MX C->D Random Assignment E Control Group: Oral Administration of Vehicle C->E Random Assignment F Treatment Period (e.g., 21-30 days) D->F E->F G Final Measurements (Refraction, Axial Length) F->G H Scleral Tissue Analysis (Collagen Content, Fibril Diameter) G->H

References

Benchmarking Novel 7-Methylhypoxanthine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Emerging 7-Methylhypoxanthine Analogs Against the Parent Compound, Highlighting Anticancer and Enzyme Inhibitory Activities.

In the landscape of drug discovery, the modification of existing pharmacophores is a cornerstone of developing novel therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive benchmark of new this compound derivatives against their parent compound. Drawing from a collection of experimental data, we present a comparative analysis of their anticancer and enzyme inhibitory potential, offering valuable insights for researchers, scientists, and professionals in drug development.

Comparative Analysis of Biological Activities

The therapeutic potential of this compound and its derivatives spans various domains, most notably in oncology and as modulators of key cellular signaling pathways. While direct comparative studies are emerging, analysis of existing data allows for a preliminary benchmark of novel derivatives against the parent compound.

Anticancer Cytotoxicity

The antiproliferative activity of this compound and its novel derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for this comparison.

A study on the toxicity of 7-Methylxanthine (often used interchangeably with this compound) established its baseline cytotoxicity. In normal breast epithelial (fR2) and rat brain C6 glioma cells, 7-Methylxanthine displayed high IC50 values of 305.5 µg/mL and 721 µg/mL, respectively, indicating low toxicity in these cell lines[1][2]. This low intrinsic toxicity of the parent compound provides a favorable starting point for the development of derivatives with enhanced and more selective anticancer activity.

Novel synthetic xanthine derivatives have demonstrated significantly more potent anticancer effects. For instance, a series of newly synthesized xanthine derivatives exhibited potent cytotoxicity against the MCF-7 breast cancer cell line, with some compounds showing IC50 values in the low micromolar range[3][4][5]. One study reported novel phenanthridine derivatives with significant cytotoxic activity against MCF-7 cells, with the most potent compound having an IC50 value of 0.28 µM[6]. Another study highlighted dihydroquinoline derivatives with strong growth inhibitory potential against T47D, MCF-7, and MDA-MB-231 breast cancer cell lines, with IC50 values as low as 2.20 µM[5].

Table 1: Comparative Anticancer Activity (IC50) of this compound and Novel Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Key Structural Insights
7-Methylxanthine (Parent Compound) fR2 (normal breast epithelial)~1838 (305.5 µg/mL)[1][2]Low intrinsic cytotoxicity.
C6 glioma~4340 (721 µg/mL)[1][2]
Novel Phenanthridine Derivative (8a) MCF-7 (breast)0.28[6]Introduction of a phenanthridine moiety significantly enhances cytotoxicity.
Dihydroquinoline Derivative (11) T47D (breast)2.20[5]Dihydroquinoline scaffold shows potent growth inhibition.
MCF-7 (breast)3.03[5]
MDA-MB-231 (breast)11.90[5]
Thiazolidine Derivative (108) MCF-7 (breast)1.27[5]Thiazolidine-2,4-dione substitution leads to potent antiproliferative activity.

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The provided data serves as a representative benchmark.

Enzyme Inhibition

This compound and its derivatives are known to interact with key enzymes involved in cellular signaling, including phosphodiesterases (PDEs) and acetylcholinesterase (AChE).

Furthermore, newly designed methylxanthine-alkynylmethylamine derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), with some compounds exhibiting IC50 values as low as 0.089 µM[13].

Table 2: Comparative Enzyme Inhibitory Activity of Xanthine Derivatives

Compound/DerivativeTarget EnzymeIC50 / KiKey Structural Insights
Theophylline (Related Methylxanthine) Adenosine A1/A2A ReceptorsKi: 14µM / 19µM[11]Parent methylxanthines show micromolar affinity.
1,3-bis(cyclopropylmethyl)xanthine Derivative (6) PDE VaIC50: 0.14 µM[12]N-7 substitution significantly increases PDE inhibitory potency.
Methylxanthine-alkynylmethylamine Derivative (65) Acetylcholinesterase (AChE)IC50: 0.089 µM[13]Introduction of alkynylmethylamine moieties leads to potent AChE inhibition.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound derivatives.

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the complete culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting a specific enzyme.

Objective: To determine the IC50 value of a compound for a target enzyme.

Materials:

  • Purified target enzyme (e.g., a specific phosphodiesterase isoform)

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (this compound and its derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the purified enzyme, and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific duration, ensuring the reaction proceeds in the linear range.

  • Reaction Termination: Stop the reaction, if necessary, by adding a stop solution.

  • Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are primarily mediated through their interaction with key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more effective derivatives.

Adenosine Receptor Signaling

Methylxanthines are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3). These G protein-coupled receptors are involved in a multitude of physiological processes, including neurotransmission, inflammation, and cell proliferation. By blocking adenosine from binding to its receptors, this compound derivatives can modulate downstream signaling cascades, such as the cyclic AMP (cAMP) pathway.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Binds & Activates 7-MH_Derivative This compound Derivative 7-MH_Derivative->AR Blocks G_Protein G Protein AR->G_Protein Activates/Inhibits AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, cell proliferation) PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of Adenosine Receptor Signaling by this compound Derivatives.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, thereby terminating their signaling. By inhibiting PDEs, this compound derivatives can increase the intracellular levels of these second messengers, leading to prolonged activation of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG).

PDE_Inhibition cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates 5-AMP 5'-AMP PDE->5-AMP Hydrolyzes 7-MH_Derivative This compound Derivative 7-MH_Derivative->PDE Inhibits Cellular_Effects Cellular Effects (e.g., smooth muscle relaxation, reduced inflammation) PKA->Cellular_Effects Phosphorylates Targets

Caption: Mechanism of Action of this compound Derivatives as PDE Inhibitors.

Experimental Workflow for Anticancer Drug Screening

The process of evaluating new anticancer compounds involves a series of well-defined steps, from initial high-throughput screening to more detailed mechanistic studies.

Anticancer_Screening_Workflow start Synthesize Novel This compound Derivatives screen High-Throughput Screening (e.g., MTT Assay) against a panel of cancer cell lines start->screen select Select 'Hit' Compounds with Potent Cytotoxicity (low IC50 values) screen->select mechanism Mechanistic Studies select->mechanism in_vivo In Vivo Studies (Animal Models) select->in_vivo apoptosis Apoptosis Assays (e.g., Caspase Activity, Annexin V staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle target Target Identification (e.g., Kinase Profiling, Western Blot) mechanism->target

Caption: A typical workflow for the screening and evaluation of novel anticancer compounds.

References

Statistical Validation of 7-Methylxanthine's Therapeutic Effects in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of 7-Methylxanthine (7-MX) in models of myopia and gout. The data presented is collated from various studies to offer an objective overview of 7-MX's performance against alternative therapeutic strategies.

Myopia Control

7-Methylxanthine has emerged as a promising orally administered therapeutic agent for controlling the progression of myopia. Preclinical studies have demonstrated its efficacy in various animal models, primarily by modulating scleral remodeling. The most common alternative therapeutic agent used in clinical practice and for comparison in research is atropine.

Comparative Efficacy in Preclinical Myopia Models

Table 1: Summary of Preclinical Efficacy in Form-Deprivation Myopia (Guinea Pig Model)

Treatment GroupDosage/AdministrationDuration of TreatmentKey Efficacy EndpointsPercentage Reduction in Myopic Shift (vs. Control)Percentage Reduction in Axial Elongation (vs. Control)
7-Methylxanthine Oral gavage2-4 weeksRefractive error, Axial length~30-50%~25-45%
Atropine Topical eye drops2-4 weeksRefractive error, Axial length~40-60%~35-55%
Control (Form-Deprived) Vehicle/Untreated2-4 weeksRefractive error, Axial length0%0%

Note: The percentage reductions are approximate ranges compiled from multiple studies and are intended for comparative illustration. Actual values can vary based on specific experimental conditions.

Experimental Protocols

Form-Deprivation Myopia Induction in Guinea Pigs

This protocol outlines the standard procedure for inducing myopia in guinea pigs, a model frequently used to test anti-myopia therapeutics.

  • Animal Model: Three-week-old male guinea pigs are typically used.

  • Induction of Myopia: One eye of each animal is randomly selected for form deprivation. A specially designed facemask with a translucent diffuser is fitted over the eye to induce myopia. The fellow eye serves as a control.[1][2]

  • Treatment Administration:

    • 7-Methylxanthine: Administered orally via gavage at a specified daily dosage.

    • Atropine: Administered as a topical eye drop to the form-deprived eye at a specified concentration and frequency.

  • Duration: The treatment and form deprivation are typically continued for a period of 2 to 4 weeks.

  • Endpoint Measurement:

    • Refractive Error: Measured using an automated infrared photorefractor.

    • Axial Length: Measured using high-frequency A-scan ultrasonography.

    • Measurements are taken at baseline and at the end of the treatment period.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for 7-Methylxanthine in Myopia Control

7-Methylxanthine, a non-selective adenosine receptor antagonist, is believed to control myopia progression through its interaction with the ADORA2A-DRD2 receptor pathway in retinal pigment epithelial (RPE) cells.[3][4] By inhibiting the ADORA2A receptor, 7-MX prevents the inhibition of the DRD2 receptor pathway, leading to increased DRD2 activity, which is thought to play a role in regulating scleral remodeling and inhibiting excessive axial elongation.[3]

Myopia_Signaling_Pathway cluster_RPE_Cell Retinal Pigment Epithelial (RPE) Cell 7_MX 7-Methylxanthine ADORA2A ADORA2A Receptor 7_MX->ADORA2A Inhibits DRD2 DRD2 Receptor ADORA2A->DRD2 Inhibits Downstream_Signaling Downstream Signaling (e.g., ERK pathway) DRD2->Downstream_Signaling Activates Scleral_Remodeling Inhibition of Scleral Remodeling Downstream_Signaling->Scleral_Remodeling

Proposed signaling pathway of 7-Methylxanthine in myopia control.

Experimental Workflow for Preclinical Myopia Studies

Myopia_Workflow Start Start: Select Guinea Pigs Baseline Baseline Measurements (Refraction, Axial Length) Start->Baseline Grouping Randomize into Groups (Control, 7-MX, Atropine) Baseline->Grouping Induction Induce Form-Deprivation Myopia (Unilateral) Grouping->Induction Treatment Administer Daily Treatment (Oral Gavage / Topical Drops) Induction->Treatment Duration 2-4 Weeks Treatment->Duration Endpoint Endpoint Measurements (Refraction, Axial Length) Duration->Endpoint Analysis Statistical Analysis: Compare between groups Endpoint->Analysis End End Analysis->End

General experimental workflow for preclinical myopia studies.

Gout Management

7-Methylxanthine has demonstrated a potential therapeutic role in gout by inhibiting the crystallization of monosodium urate (MSU), the pathogenic hallmark of the disease.[5][6] The primary alternative and standard-of-care for gout is allopurinol, a xanthine oxidase inhibitor that reduces uric acid production.

Comparative Efficacy in Preclinical Gout Models

Direct preclinical studies comparing the efficacy of 7-Methylxanthine and allopurinol in a gout animal model are limited. However, we can compare their performance based on their distinct mechanisms of action and available data from in vitro and in vivo studies.

Table 2: Summary of Preclinical Performance in Gout Models

CompoundMechanism of ActionPreclinical ModelKey Efficacy EndpointsNotable Findings
7-Methylxanthine Inhibition of MSU crystal formationIn vitro crystallization assays; Rat plasma ex vivoInhibition of MSU crystallizationDose-dependently inhibits MSU crystallization.[5] Effective at concentrations achievable through oral administration.[5]
Allopurinol Xanthine oxidase inhibitor (reduces uric acid production)Potassium oxonate-induced hyperuricemia in ratsSerum uric acid levels, Paw swelling, Inflammatory markersSignificantly reduces serum uric acid levels.[7] Reduces inflammatory responses associated with MSU crystal deposition.[7]
Experimental Protocols

In Vitro Monosodium Urate Crystallization Inhibition Assay

This assay is used to evaluate the direct inhibitory effect of compounds on the formation of MSU crystals.[8][9]

  • Preparation of Supersaturated Uric Acid Solution: A supersaturated solution of uric acid is prepared in a buffer mimicking synovial fluid (pH 7.4).

  • Treatment Groups: The solution is divided into aliquots, and different concentrations of 7-Methylxanthine or a vehicle control are added.

  • Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) to allow for crystal formation.

  • Quantification of Crystallization:

    • Turbidimetry: The turbidity of the solution is measured over time using a spectrophotometer, where an increase in absorbance indicates crystal formation.

    • Microscopy: Aliquots are examined under a polarized light microscope to visualize and count the crystals.

  • Data Analysis: The percentage inhibition of crystallization is calculated by comparing the results from the 7-MX treated groups to the control group.

Potassium Oxonate-Induced Hyperuricemia and Gouty Arthritis in Rats

This is a common in vivo model to study the efficacy of anti-gout drugs.[7]

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Induction of Hyperuricemia: Hyperuricemia is induced by the intraperitoneal injection of potassium oxonate, a uricase inhibitor.

  • Induction of Gouty Arthritis: An acute inflammatory response is triggered by injecting MSU crystals into the paw or knee joint.

  • Treatment Administration:

    • 7-Methylxanthine: Administered orally.

    • Allopurinol: Administered orally.

  • Endpoint Measurement:

    • Serum Uric Acid Levels: Measured from blood samples.

    • Paw Swelling: Measured using a plethysmometer.

    • Inflammatory Markers: Levels of cytokines (e.g., IL-1β, TNF-α) in serum or joint tissue are measured by ELISA.

    • Histopathology: Joint tissues are examined for signs of inflammation and damage.

Mechanism of Action and Experimental Workflow

Mechanism of 7-Methylxanthine in Gout

The primary mechanism of 7-Methylxanthine in the context of gout is the direct inhibition of monosodium urate crystal formation. It is hypothesized that 7-MX molecules interact with uric acid molecules, preventing their aggregation and crystallization into the needle-shaped MSU crystals that trigger an inflammatory response.

Gout_Mechanism Uric_Acid Soluble Uric Acid Supersaturation Supersaturation Uric_Acid->Supersaturation Crystallization MSU Crystal Formation Supersaturation->Crystallization Inflammation Inflammatory Response (Gout Attack) Crystallization->Inflammation 7_MX 7-Methylxanthine 7_MX->Crystallization Inhibits

Mechanism of 7-Methylxanthine in preventing gout attacks.

Experimental Workflow for Preclinical Gout Studies

Gout_Workflow Start Start: Select Rats Hyperuricemia Induce Hyperuricemia (Potassium Oxonate) Start->Hyperuricemia Grouping Randomize into Groups (Control, 7-MX, Allopurinol) Hyperuricemia->Grouping Gout_Induction Induce Gouty Arthritis (MSU Crystal Injection) Grouping->Gout_Induction Treatment Administer Daily Treatment (Oral) Gout_Induction->Treatment Endpoint Endpoint Measurements (Serum Uric Acid, Paw Swelling, Inflammatory Markers) Treatment->Endpoint Analysis Statistical Analysis: Compare between groups Endpoint->Analysis End End Analysis->End

General experimental workflow for preclinical gout studies.

References

Safety Operating Guide

Navigating the Disposal of 7-Methylhypoxanthine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to consult your institution's Environmental Health and Safety (EH&S) department before proceeding with any disposal protocol. Regulations can vary significantly based on location and the specific capabilities of waste management facilities.

Immediate Safety and Handling

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • A lab coat

Handle 7-methylhypoxanthine in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedures

The recommended approach for disposing of this compound is to treat it as a chemical waste stream. Do not dispose of this compound down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, along with contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a separate, sealed, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S department.

Step 2: Waste Containerization and Labeling

  • Select a container that is compatible with the chemical properties of this compound and any solvents used. The container must be leak-proof and have a secure lid.

  • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the waste was first added.

Step 3: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials. This area should be well-ventilated.

Step 4: Arranging for Disposal

  • Contact your institution's EH&S department to schedule a pickup for your chemical waste. Follow all institutional procedures for waste manifests and handover.

Quantitative Data for Disposal Planning

While specific quantitative data for this compound disposal is not available, the following table provides a general framework for managing chemical waste in a laboratory setting.

ParameterGuidelineConsiderations
Waste Classification Chemical Waste (Assumed Hazardous)In the absence of specific data, treat as hazardous. Consult institutional guidelines.
Solid Waste Container Labeled, sealed, high-density polyethylene (HDPE) container.Ensure compatibility with any residual solvents.
Liquid Waste Container Labeled, sealed, compatible solvent bottle (e.g., glass or HDPE).Do not mix with incompatible waste streams.
Container Labeling "Hazardous Waste," Chemical Name, Concentration, Date.Follow institutional and local regulations for labeling.
Temporary Storage Designated, ventilated, secure area.Segregate from incompatible materials.

Disposal Workflow

The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemical waste, applicable to this compound.

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Solid Waste Stream (e.g., contaminated gloves, tubes) is_solid->solid_waste Solid liquid_waste Liquid Waste Stream (e.g., solutions) is_solid->liquid_waste Liquid container_solid Place in Labeled Solid Chemical Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Chemical Waste Container liquid_waste->container_liquid store_waste Store in Designated Satellite Accumulation Area container_solid->store_waste container_liquid->store_waste ehs_pickup Arrange for EH&S Pickup store_waste->ehs_pickup

Disposal workflow for this compound waste.

By following these general guidelines and, most importantly, consulting with your local EH&S professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

Personal protective equipment for handling 7-Methylhypoxanthine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the handling and disposal of 7-Methylhypoxanthine, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure when handling this compound. The primary hazards associated with similar compounds include potential skin, eye, and respiratory irritation.[1]

Recommended Personal Protective Equipment:

Body PartProtectionSpecifications
Hands Disposable GlovesNitrile or latex gloves are recommended. Change gloves frequently, especially if contaminated.[1]
Body Laboratory CoatA full-length, closed lab coat is required. For tasks with a splash hazard, consider a liquid-resistant apron.[1]
Eyes Safety Glasses/GogglesMandatory use of safety glasses with side shields or chemical splash goggles.[1]
Feet Closed-Toe ShoesRequired to protect against spills and falling objects.[1]
Respiratory Fume Hood/RespiratorHandle the solid form in a chemical fume hood to prevent dust inhalation.[1] If a fume hood is not available, a NIOSH-approved respirator for particulates may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture.[1][2]

Handling Procedures (Weighing and Solution Preparation):

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Engineering Controls: All manipulations of the solid powder, including weighing and initial dissolving, should be conducted within a certified chemical fume hood to minimize dust generation and inhalation.[1]

  • Weighing: Use a microbalance inside the fume hood. Handle the powder with care to avoid creating dust.

  • Solubilization: Slowly add the solvent to the solid. Keep the container capped when mixing.

  • Labeling: Clearly label all solutions with the chemical name, concentration, solvent, and date of preparation.

  • Post-Handling: Wipe down the work area with a suitable cleaning agent after handling is complete. Always wash hands thoroughly with soap and water before leaving the laboratory.

Disposal Plan

All waste containing this compound, including contaminated consumables, should be treated as chemical waste.

Waste Collection:

  • Solid Waste: Collect all solid waste, such as contaminated weigh boats and pipette tips, in a dedicated, leak-proof, and clearly labeled container.

  • Liquid Waste: Use a separate, sealed, and clearly labeled container for solutions containing this compound. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

Labeling and Storage of Waste:

  • Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Store sealed waste containers in a designated and secure area, away from incompatible materials.

Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the chemical waste.

  • Follow all institutional procedures for waste manifests and handover.

Physical and Chemical Properties (of similar compounds)

The following table summarizes key quantitative data for a structurally related compound, 7-Methylxanthine, to provide an indication of its physical properties.

PropertyValue
Physical State Solid
Appearance Light yellow
Molecular Formula C6H6N4O2
Molecular Weight 166.14 g/mol
Melting Point > 300 °C / 572 °F[2]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the general workflow for safely handling a chemical powder like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Don Personal Protective Equipment B Prepare Fume Hood and Equipment A->B C Weigh Solid This compound B->C D Prepare Solution C->D E Label Container D->E F Decontaminate Work Area E->F G Dispose of Waste (Solid and Liquid) F->G H Doff PPE G->H I Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

G center Handling This compound PPE Personal Protective Equipment center->PPE Wear EngControls Engineering Controls (Fume Hood) center->EngControls Utilize AdminControls Administrative Controls (SOPs, Training) center->AdminControls Follow Disposal Proper Waste Disposal center->Disposal Ensure

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylhypoxanthine
Reactant of Route 2
Reactant of Route 2
7-Methylhypoxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.